molecular formula C60H94N16O22S4 B122020 Guanylin CAS No. 140653-38-9

Guanylin

Numéro de catalogue: B122020
Numéro CAS: 140653-38-9
Poids moléculaire: 1519.8 g/mol
Clé InChI: SULKGYKWHKPPKO-RAJPIYRYSA-N
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Description

Guanylin is a 15-amino acid peptide hormone that belongs to the family of natriuretic peptides and functions as an endogenous ligand for the Guanylate Cyclase-C (GC-C) receptor . It is characterized by its two intramolecular disulfide bonds, which are essential for its biological activity and structural stability . Upon binding to the GC-C receptor on the apical membrane of epithelial cells, primarily in the intestinal mucosa, this compound catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) . The subsequent rise in intracellular cGMP activates protein kinase G II (PKGII), leading to the phosphorylation and activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This signaling cascade stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen while concurrently inhibiting sodium absorption via the sodium/hydrogen exchanger 3 (NHE3), resulting in a net efflux of water and electrolytes . This core mechanism underlies this compound's critical role in regulating fluid and electrolyte homeostasis within the gastrointestinal tract, a function that is pathologically mimicked by bacterial heat-stable enterotoxins that cause secretory diarrhea . Beyond its paracrine actions in the gut, this compound is implicated in an endocrine axis linking the intestine and kidney. Following a salty meal, this compound and the related peptide Urothis compound are secreted into the circulation and are proposed to induce natriuresis and diuresis, thereby contributing to the maintenance of sodium balance and preventing hypernatremia . Research also reveals expression of the GC-C receptor in various regions of the brain, including the hypothalamus, where its activation is involved in regulating satiety, energy balance, and glucose homeostasis . Consequently, this compound is a vital tool for investigating a wide spectrum of physiological and pathophysiological processes, including intestinal secretion, renal function, metabolic syndromes, and the biology of colorectal cancers where its expression is often downregulated. This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

Numéro CAS

140653-38-9

Formule moléculaire

C60H94N16O22S4

Poids moléculaire

1519.8 g/mol

Nom IUPAC

(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1

Clé InChI

SULKGYKWHKPPKO-RAJPIYRYSA-N

SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2

SMILES canonique

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2

Autres numéros CAS

140653-38-9

Séquence

PNTCEICAYAACTGC

Synonymes

guanylin

Origine du produit

United States

Foundational & Exploratory

The Guanylin Peptide Family: A Technical Guide to their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of the guanylin peptide family, providing a comprehensive overview of the key experimental methodologies and quantitative data that have shaped our understanding of these important regulatory molecules. The discovery of this compound and its related peptides stands as a prime example of how investigating the pathophysiology of a bacterial toxin can lead to the identification of a novel endogenous signaling system.

A Serendipitous Discovery: From Bacterial Toxin to Endogenous Ligand

The journey to uncover the this compound peptide family began with research into the mechanism of secretory diarrhea caused by heat-stable enterotoxins (STa) produced by pathogenic strains of Escherichia coli.[1][2][3] Scientists observed that STa induced massive intestinal fluid and electrolyte secretion by activating a membrane-bound guanylate cyclase, leading to a surge in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] This receptor was later identified as guanylate cyclase C (GC-C).[1][6] The high specificity and potency of this interaction led to the hypothesis that an endogenous ligand for this "orphan" receptor must exist.

This hypothesis spurred a search for a native substance that could mimic the action of STa. In 1992, a team led by Mark Currie reported the successful isolation and characterization of a peptide from rat jejunum that activated GC-C in the human colon carcinoma cell line, T84.[7][8] This 15-amino acid peptide was named This compound .[8] Shortly after, the same research group identified a second related peptide from opossum urine, which they named urothis compound (B126073) .[3][9] Urothis compound was found to be a 16-amino acid peptide with significant sequence homology to both this compound and STa.[4]

These discoveries unveiled a novel intestinal paracrine and endocrine system involved in the regulation of fluid and electrolyte balance in the intestine and kidney.[10][11] this compound is predominantly found in the colon, while urothis compound is more abundant in the small intestine.[6][11] The identification of these endogenous ligands for GC-C provided a physiological context for the actions of the bacterial enterotoxins, which essentially hijack this signaling pathway to cause disease.

Experimental Protocols: The Methodologies that Unlocked the this compound System

The discovery and characterization of the this compound peptides were reliant on a series of sophisticated experimental techniques. The following sections detail the core methodologies employed in this field of research.

Peptide Purification and Characterization

The initial isolation of this compound and urothis compound from biological sources was a multi-step process requiring a combination of chromatographic techniques to achieve purification to homogeneity.

The purification of urothis compound from rat urine serves as a representative example of the intricate process involved. The general workflow is outlined below.

Experimental Workflow for Urothis compound Purification

urine Rat Urine Collection sep_pak C18 Sep-Pak Cartridge Chromatography urine->sep_pak Initial capture of peptides gel_filtration Sephadex G-25 Gel Filtration sep_pak->gel_filtration Size-based separation ief Preparative Isoelectric Focusing gel_filtration->ief Separation by isoelectric point rphplc1 Reverse-Phase HPLC (C18) ief->rphplc1 High-resolution separation by hydrophobicity rphplc2 Reverse-Phase HPLC (C8 or C4) rphplc1->rphplc2 Further purification analysis Amino Acid Sequencing and Mass Spectrometry rphplc2->analysis Structural characterization

Caption: Workflow for the purification of urothis compound from rat urine.

A detailed breakdown of the purification steps is provided in the table below.

StepMethodStationary Phase/MatrixMobile Phase/EluentElution Condition
1. Initial Peptide Capture Solid-Phase ExtractionC18 Sep-Pak Cartridges0.1% Trifluoroacetic Acid (TFA) in water (loading), 40% acetonitrile (B52724) in 0.1% TFA (elution)Step gradient
2. Size Exclusion Chromatography Gel FiltrationSephadex G-2550 mM Ammonium (B1175870) AcetateIsocratic elution
3. Isoelectric Point Separation Isoelectric FocusingPolyacrylamide gel with ampholytespH gradientSeparation based on pI
4. High-Resolution Separation Reverse-Phase HPLCC18 analytical columnAcetonitrile gradient in 10 mM ammonium acetateLinear gradient (e.g., 5-25% acetonitrile over 180 min)
5. Final Polishing Reverse-Phase HPLCC8 or C4 microbore columnAcetonitrile gradient in 0.1% TFAShallow gradient for high purity

Table 1: Purification Protocol for Urothis compound from Rat Urine. [10][12]

Following purification, the primary structure of the peptides was determined using a combination of techniques:

  • Automated Edman Degradation: This classical method was used to sequentially determine the amino acid sequence from the N-terminus of the purified peptide.[8]

  • Electrospray Mass Spectrometry (ES-MS): This technique provided a precise measurement of the molecular mass of the peptide, confirming the amino acid composition and the presence of post-translational modifications.[8]

Bioactivity Assays

The biological activity of this compound and urothis compound was primarily assessed by their ability to stimulate cGMP production in the T84 human colon carcinoma cell line, which expresses high levels of the GC-C receptor.

This robust and sensitive bioassay was instrumental in monitoring the purification of the peptides and quantifying their activity.

Protocol for T84 Cell cGMP Assay:

  • Cell Culture: T84 cells are cultured to confluence in 24-well plates.

  • Pre-incubation: The cell monolayers are washed and pre-incubated for 10 minutes at 37°C in a buffer (e.g., DMEM with 50 mM HEPES, pH 7.4) containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.[11]

  • Stimulation: The cells are then incubated with varying concentrations of the this compound peptide for 30-40 minutes at 37°C.[11][12]

  • Lysis and Extraction: The reaction is terminated by aspirating the medium and adding a cell lysis agent, typically 3% perchloric acid.[11][13]

  • cGMP Quantification: The intracellular cGMP concentration in the cell lysates is measured using a commercial cGMP enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

Receptor Binding Assays

To confirm that this compound and urothis compound interact directly with the GC-C receptor, competitive radioligand binding assays were performed.

This assay measures the ability of unlabeled this compound peptides to compete with a radiolabeled ligand for binding to the GC-C receptor on T84 cells.

Protocol for Competitive Radioligand Binding Assay:

  • Radioligand: A radiolabeled version of STa (e.g., ¹²⁵I-STa) is used as the high-affinity ligand for the GC-C receptor.

  • Cell Preparation: Confluent monolayers of T84 cells in multi-well plates are used.

  • Competition: The cells are incubated with a constant concentration of ¹²⁵I-STa and increasing concentrations of the unlabeled competitor peptide (this compound or urothis compound).

  • Incubation: The incubation is carried out at a controlled temperature (e.g., 4°C or 37°C) to allow the binding to reach equilibrium.

  • Washing and Detection: The cells are washed to remove unbound radioligand, and the amount of bound radioactivity is quantified using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) or the dissociation constant (Kd) of the unlabeled peptide can be calculated.[4]

Functional Assays of Ion Transport

The physiological consequence of GC-C activation by this compound peptides is the stimulation of intestinal chloride and bicarbonate secretion. This was directly measured using the Ussing chamber technique.

The Ussing chamber allows for the measurement of ion transport across an epithelial monolayer by isolating the apical and basolateral sides and controlling the electrochemical potential difference.

Protocol for Ussing Chamber Experiments:

  • Cell Monolayer Preparation: T84 cells are grown on permeable filter supports until they form a confluent and electrically resistant monolayer.

  • Chamber Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological saline solutions.

  • Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to zero, and the current required to maintain this clamp (the short-circuit current) is measured. The Isc is a direct measure of net ion transport across the epithelium.

  • Peptide Stimulation: this compound or urothis compound is added to the apical (luminal) side of the monolayer, and the change in Isc is recorded. An increase in Isc indicates an increase in anion (primarily Cl⁻) secretion.[14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the interaction of this compound peptides with their receptor and their biological activity.

LigandReceptorCell LineKd (nM)Ki (nM)Reference(s)
STaGC-CT84~0.178 ± 38 pM & 4.9 ± 1.4 nM (two-site model)[1][4]
Urothis compoundGC-CT84~1-[1][16]
This compoundGC-CT84~1019 ± 5 & 1300 ± 500 (two-site model)[1][4][16]

Table 2: Binding Affinities of this compound Peptides and STa for the GC-C Receptor.

PeptideAssay ConditionEC50 / PotencyReference(s)
Urothis compound cGMP accumulation (T84 cells, pH 5.0)~30 nM for 200-fold increase[15]
cGMP accumulation (T84 cells, pH 8.0)~100 nM for 50-fold increase[15]
Short-circuit current (T84 cells, pH 5.5)More potent than at pH 7.8[14][15]
This compound cGMP accumulation (T84 cells, pH 5.0)~3000 nM for 200-fold increase[15]
cGMP accumulation (T84 cells, pH 8.0)~30 nM for 50-fold increase[15]
Short-circuit current (T84 cells, pH 7.8)More potent than at pH 5.5[14][15]

Table 3: Biological Activity of this compound and Urothis compound.

The this compound Signaling Pathway

The binding of this compound or urothis compound to the extracellular domain of GC-C triggers a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of GTP to cGMP. The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[6][17][18]

This compound Signaling Pathway

This compound This compound / Urothis compound GCC Guanylate Cyclase C (GC-C) Receptor This compound->GCC Binds to extracellular domain cGMP cGMP GCC->cGMP Converts GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR Chloride Channel PKGII->CFTR Phosphorylates and opens Cl_secretion Chloride and Bicarbonate Secretion CFTR->Cl_secretion Mediates

Caption: The canonical this compound signaling pathway in intestinal epithelial cells.

The elucidation of this pathway was a stepwise process, beginning with the observation of STa-induced cGMP production, followed by the identification of GC-C as the receptor, and culminating in the discovery of the endogenous ligands and the downstream effectors like PKGII and CFTR.

Conclusion

The discovery of the this compound peptide family is a testament to the power of basic research in uncovering fundamental physiological processes. What began as an investigation into the molecular basis of a common diarrheal disease led to the identification of a novel hormonal system that plays a critical role in maintaining fluid and electrolyte homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound/GC-C signaling pathway for a range of gastrointestinal and other disorders.

References

An In-depth Technical Guide to Guanylin Hormone Function in the Intestine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanylin peptide family, primarily comprising this compound and urothis compound (B126073), represents a critical signaling system in the vertebrate intestine, essential for maintaining fluid and electrolyte homeostasis.[1] These peptide hormones, secreted by various intestinal epithelial cells, exert their effects predominantly through the activation of the transmembrane receptor guanylate cyclase-C (GC-C). This interaction triggers a cascade of intracellular events, leading to the secretion of chloride and bicarbonate ions and the inhibition of sodium absorption, thereby driving water into the intestinal lumen.[2][3] Dysregulation of this pathway is implicated in various gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC), making the this compound system a key target for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data on physiological responses, and detailed experimental protocols for studying this compound hormone function in the intestine.

Core Signaling Pathway: The this compound/GC-C Axis

This compound and its analogue urothis compound are the primary endogenous ligands for the GC-C receptor, which is densely expressed on the apical membrane of intestinal enterocytes.[4][5] The binding of these peptides to GC-C initiates a signaling cascade that is central to the regulation of intestinal fluid and electrolyte transport.

1.1. Molecular Mechanism of Action

The canonical signaling pathway proceeds as follows:

  • Ligand Binding and Receptor Activation: this compound or urothis compound binds to the extracellular domain of GC-C. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[4]

  • Second Messenger Production: The activated guanylate cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5]

  • Downstream Effector Activation: The accumulation of intracellular cGMP leads to the activation of two primary downstream effectors:

    • cGMP-dependent protein kinase II (PKGII): This kinase phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel.[2][3] PKGII also phosphorylates and inhibits the Na+/H+ exchanger 3 (NHE3), which is a primary route for sodium absorption in the intestine.

    • cAMP-activated protein kinase (PKA): cGMP can indirectly activate PKA by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels then activate PKA, which can also phosphorylate and further activate CFTR.[6]

  • Ion and Fluid Secretion: The activation of CFTR leads to the efflux of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. Concurrently, the inhibition of NHE3 reduces the absorption of sodium (Na+) from the lumen. This net movement of ions creates an osmotic gradient that drives water secretion into the intestinal lumen.[2][3]

1.2. Visualization of the Signaling Pathway

Guanylin_Signaling_Pathway This compound This compound / Urothis compound GCC Guanylate Cyclase-C (GC-C) This compound->GCC GTP GTP cGMP cGMP GTP->cGMP PKGII PKGII cGMP->PKGII activates PDE3 PDE3 cGMP->PDE3 inhibits CFTR CFTR PKGII->CFTR phosphorylates (activates) NHE3 NHE3 PKGII->NHE3 phosphorylates (inhibits) PKA PKA PKA->CFTR phosphorylates (activates) Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3 Na_absorption Na+ Absorption NHE3->Na_absorption Water_Secretion Water Secretion Cl_HCO3->Water_Secretion osmotic gradient cAMP cAMP PDE3->cAMP cAMP->PKA

Caption: this compound/GC-C signaling pathway in intestinal epithelial cells.

Quantitative Data on this compound-Mediated Intestinal Responses

The physiological effects of this compound and urothis compound have been quantified in various experimental models. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of this compound and Urothis compound for GC-C in T84 Cells

LigandCondition (pH)High Affinity Site (Ki)Low Affinity Site (Ki)Reference
This compound5.0~1900 nM~130 µM
This compound8.019 ± 5 nM1.3 ± 0.5 µM
Urothis compound5.00.19 nM404 nM[7]
Urothis compound8.00.14 nM345 nM[7]

Table 2: this compound and Urothis compound-Stimulated cGMP Accumulation in T84 Cells

Ligand ConcentrationCondition (pH)Fold Increase in cGMP (vs. control)Reference
This compound (30 nM)8.0~50-fold[7]
Urothis compound (30 nM)5.0~200-fold[7]
E. coli ST (50 ng for 2h)Not specified>1,000-fold[8]

Table 3: Urothis compound-Stimulated Short-Circuit Current (Isc) in T84 Cells

Ligand ConcentrationChange in Isc (µA/cm²)Reference
Urothis compound (1 µM)Significant increase[9]

Table 4: Regional Expression of this compound and Urothis compound mRNA in Mouse Intestine

Intestinal RegionThis compound (Guca2a) ExpressionUrothis compound (Guca2b) ExpressionReference
DuodenumLowHigh[10][11]
JejunumModerateHigh[10][11]
IleumHighModerate[10][11]
ColonHighestLow[10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the this compound hormone system in the intestine.

3.1. Measurement of Intestinal Ion Transport using the Ussing Chamber

The Ussing chamber is a classic electrophysiological technique for measuring transepithelial ion transport.

3.1.1. Experimental Workflow

Ussing_Chamber_Workflow A 1. Prepare Intestinal Tissue B 2. Mount Tissue in Ussing Chamber A->B C 3. Equilibrate and Measure Basal Isc B->C D 4. Add this compound/Urothis compound to Apical Side C->D E 5. Record Change in Isc D->E F 6. Data Analysis E->F

Caption: Workflow for Ussing chamber experiments.

3.1.2. Detailed Protocol

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., mouse, rat) according to approved institutional protocols.

    • Excise a segment of the desired intestinal region (e.g., jejunum, colon).

    • Open the segment along the mesenteric border and rinse with ice-cold Ringer's solution.

    • Remove the outer muscle layers by sharp dissection (seromuscular stripping) to isolate the mucosa.[3]

  • Ussing Chamber Setup:

    • Mount the isolated intestinal mucosa between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.[3]

    • Fill both chambers with equal volumes of pre-warmed (37°C) and gassed (95% O2, 5% CO2) Ringer's solution.

    • Place Ag/AgCl electrodes connected to a voltage clamp amplifier in each chamber to measure the transepithelial potential difference (PD) and pass current.[3]

  • Equilibration and Measurement:

    • Allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved. The Isc is the current required to clamp the transepithelial voltage to 0 mV and represents the net active ion transport.[12]

    • Record the baseline Isc.

  • Ligand Application and Data Recording:

    • Add a known concentration of this compound or urothis compound to the apical chamber.

    • Continuously record the change in Isc over time until a new stable state is reached.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after ligand addition. The ΔIsc is a measure of the net ion secretion stimulated by the this compound peptide.

3.2. In Vivo Intestinal Perfusion for Fluid Secretion Measurement

This technique allows for the measurement of net fluid movement across the intestinal epithelium in a living animal.

3.2.1. Experimental Workflow

Intestinal_Perfusion_Workflow A 1. Anesthetize Animal and Expose Intestine B 2. Cannulate Intestinal Segment A->B C 3. Perfuse with Control Solution B->C D 4. Perfuse with this compound-Containing Solution C->D E 5. Collect and Measure Perfusate Volume D->E F 6. Calculate Net Fluid Flux E->F

Caption: Workflow for in vivo intestinal perfusion.

3.2.2. Detailed Protocol

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.[13]

    • Perform a midline laparotomy to expose the small intestine.[13]

    • Select a segment of the intestine (e.g., 10-15 cm of jejunum) and carefully cannulate both ends with flexible tubing, ensuring blood supply remains intact.[14]

  • Perfusion Setup:

    • Connect the inflow cannula to a perfusion pump and the outflow cannula to a collection tube.

    • Maintain the animal's body temperature at 37°C.

  • Perfusion and Sample Collection:

    • Perfuse the intestinal segment with a pre-warmed (37°C) isotonic saline solution at a constant flow rate (e.g., 0.2-1.0 mL/min).

    • After an equilibration period, switch to a perfusion solution containing a non-absorbable marker (e.g., 14C-PEG 4000) and the experimental ligand (this compound or urothis compound).

    • Collect the perfusate at timed intervals.

  • Measurement and Calculation:

    • Measure the volume and concentration of the non-absorbable marker in the collected perfusate.

    • Calculate the net water flux (Jv) using the following formula: Jv = V_in (1 - [marker]_in / [marker]_out), where V_in is the infusion rate, and [marker]_in and [marker]_out are the marker concentrations in the infused and collected solutions, respectively.

3.3. Competitive Radioligand Binding Assay for GC-C Receptor

This assay is used to determine the binding affinity of ligands to the GC-C receptor.

3.3.1. Experimental Workflow

Binding_Assay_Workflow A 1. Prepare Cell Membranes or Intact Cells Expressing GC-C B 2. Incubate with Radiolabeled Ligand and Unlabeled Competitor A->B C 3. Separate Bound and Free Ligand B->C D 4. Quantify Bound Radioactivity C->D E 5. Determine IC50 and Ki D->E

Caption: Workflow for competitive radioligand binding assay.

3.3.2. Detailed Protocol

  • Preparation of Receptor Source:

    • Use intact T84 cells or membrane preparations from cells or tissues known to express GC-C.[7]

  • Assay Incubation:

    • In a series of tubes, incubate the receptor source with a fixed concentration of a radiolabeled ligand (e.g., 125I-STa) and increasing concentrations of the unlabeled competitor ligand (this compound or urothis compound).[7][15]

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).

    • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[16]

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.[16]

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor to generate a competition curve.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Conclusion

The this compound hormone system is a fundamental regulator of intestinal fluid and electrolyte balance. A thorough understanding of its signaling pathways, the quantitative aspects of its physiological effects, and the experimental methodologies to study it are crucial for advancing our knowledge of intestinal physiology and for the development of novel therapeutics for gastrointestinal disorders. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field. The continued investigation into the nuances of the this compound system, including its potential GC-C independent signaling pathways and its role in other physiological processes, promises to uncover new avenues for therapeutic intervention.

References

The Guanylin Signaling Pathway: A Deep Dive into cGMP-Mediated Intestinal Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the guanylin signaling pathway, a critical regulator of intestinal fluid and electrolyte balance. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative aspects, and key experimental methodologies pertinent to the pathway's core function: the production of cyclic guanosine (B1672433) monophosphate (cGMP).

Executive Summary

The this compound peptide family, primarily comprising this compound and urothis compound (B126073), orchestrates intestinal fluid secretion and electrolyte homeostasis through a sophisticated signaling cascade. These peptides bind to and activate the transmembrane receptor guanylate cyclase C (GC-C), predominantly expressed on the apical surface of intestinal epithelial cells. This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cGMP. As a pivotal second messenger, cGMP initiates a series of downstream events, culminating in the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel and the modulation of other ion transporters. This pathway is a key therapeutic target for gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). Understanding the nuanced molecular interactions and quantitative parameters of this pathway is paramount for the development of novel therapeutics.

The Core Signaling Pathway

The this compound signaling cascade is a paracrine mechanism initiated by the release of this compound peptides into the intestinal lumen.[1][2]

  • Ligand Binding: this compound and urothis compound, as well as bacterial heat-stable enterotoxins, bind to the extracellular domain of GC-C.[3][4] This binding event induces a conformational change in the receptor.

  • GC-C Activation: The conformational change activates the intracellular guanylate cyclase domain of the GC-C receptor.[5]

  • cGMP Synthesis: The activated GC-C catalyzes the conversion of GTP to cGMP, leading to an accumulation of intracellular cGMP.[1][6] cGMP is the sole second messenger generated by GC-C in this pathway.[7]

  • Downstream Effectors: Intracellular cGMP primarily exerts its effects through three main targets:

    • cGMP-dependent protein kinase II (PKG II): This is the principal mediator in the intestinal epithelium.[2][6][8]

    • cGMP-regulated phosphodiesterases (PDEs): These enzymes, such as PDE3, are inhibited by cGMP, which can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cross-activation of Protein Kinase A (PKA).[9][10][11]

    • Cyclic nucleotide-gated (CNG) ion channels. [7][9]

  • CFTR Activation and Ion Secretion: Activated PKG II (and to some extent PKA) phosphorylates the CFTR, an apical membrane anion channel.[2][8][10][11] This phosphorylation, along with ATP binding, opens the channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][2][4] The resulting osmotic gradient drives water secretion, hydrating the stool.

  • Inhibition of Sodium Absorption: PKG II also phosphorylates and inhibits the Na+/H+ exchanger type 3 (NHE3), reducing sodium absorption.[6][10][11]

  • Signal Termination: The signaling is attenuated by the action of phosphodiesterases (like PDE5 and PDE10) that hydrolyze cGMP to 5' GMP.[10][11] Additionally, some intracellular cGMP can be actively transported out of the cell by efflux pumps such as MRP4 and MRP5.[7]

Below is a diagram illustrating the this compound signaling pathway.

Guanylin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_membrane Apical Membrane cluster_ions Ion Movement This compound This compound / Urothis compound GCC Guanylate Cyclase C (GC-C) This compound->GCC Binds GTP GTP GCC->GTP Activates CFTR CFTR Channel (Inactive) CFTR_active CFTR Channel (Active) Cl_HCO3 Cl⁻, HCO₃⁻ Secretion CFTR_active->Cl_HCO3 NHE3 NHE3 Na_absorption Na⁺ Absorption NHE3->Na_absorption Reduced cGMP cGMP GTP->cGMP Converts to PKGII PKG II (Inactive) cGMP->PKGII Activates PDE PDEs cGMP->PDE Hydrolyzed by PKGII_active PKG II (Active) PKGII_active->CFTR Phosphorylates PKGII_active->NHE3 Inhibits GMP 5' GMP PDE->GMP H2O H₂O Secretion Cl_HCO3->H2O

Caption: The this compound Signaling Pathway in Intestinal Epithelial Cells.

Quantitative Data

The potency and affinity of ligands for GC-C are crucial parameters in understanding the pathway's activation dynamics. The following tables summarize key quantitative data from published studies.

Table 1: Ligand Potency for cGMP Stimulation
LigandCell LinepHEC₅₀ (Concentration for 50% maximal effect)Reference
This compoundT848.0~10⁻⁸ M[12]
This compoundT845.0~10⁻⁷ M[12]
Urothis compoundT845.0More potent than at pH 8.0[6][12]
Urothis compoundT848.0Less potent than at pH 5.0[6][12]

Note: The potency of this compound and urothis compound is pH-dependent. This compound is more potent at a more alkaline pH (8.0), whereas urothis compound is more potent at a more acidic pH (5.0).[6][12]

Table 2: Ligand Binding Affinities for GC-C
LigandCell LinepHKᵢ (Inhibition Constant)Reference
Urothis compound⁹⁸⁻¹⁰⁹ (High Affinity Site)T848.00.14 nM[12]
Urothis compound⁹⁸⁻¹⁰⁹ (High Affinity Site)T845.00.19 nM[12]
Urothis compound⁹⁸⁻¹⁰⁹ (Low Affinity Site)T848.0345 nM[12]
Urothis compound⁹⁸⁻¹⁰⁹ (Low Affinity Site)T845.0404 nM[12]

Note: Binding assays were performed using competitive displacement of ¹²⁵I-labeled heat-stable enterotoxin (STa).[12]

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of specialized techniques. Below are detailed methodologies for key experiments.

Guanylate Cyclase Activity Assay

This assay measures the enzymatic conversion of GTP to cGMP by GC-C.

Objective: To quantify the production of cGMP from GTP in response to this compound peptide stimulation in cell lysates or purified receptor preparations.

Methodology:

  • Preparation of Cell Lysate/Membrane Fraction:

    • Culture intestinal epithelial cells (e.g., T84, Caco-2) to confluence.[6]

    • Treat cells with this compound, urothis compound, or other agonists for a specified time.

    • Lyse the cells in a hypotonic buffer and homogenize.

    • Isolate the membrane fraction containing GC-C by centrifugation.

  • Enzymatic Reaction:

    • Incubate the membrane preparation in a reaction buffer containing:

      • GTP (substrate)

      • A radioactive tracer, such as [α-³²P]GTP, to enable product detection.[13]

      • Mg²⁺ or Mn²⁺ (cofactors).[13]

      • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

      • The agonist of interest (e.g., this compound).

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Separation and Quantification of cGMP:

    • Terminate the reaction (e.g., by adding cold EDTA and boiling).

    • Separate the produced [³²P]cGMP from the unreacted [³²P]GTP using sequential column chromatography over Dowex and alumina.[14]

    • Quantify the radioactivity in the cGMP fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of guanylate cyclase (e.g., in pmol cGMP/min/mg protein).

    • Determine kinetic parameters such as Kₘ and Vₘₐₓ.[13]

cGMP Immunoassay (ELISA/RIA)

This method quantifies the total amount of cGMP in intact cells or tissue samples.

Objective: To measure the intracellular accumulation of cGMP following stimulation of the this compound pathway.

Methodology:

  • Cell/Tissue Preparation and Stimulation:

    • Seed cells (e.g., T84) in multi-well plates and grow to confluence.

    • Pre-incubate cells with a phosphodiesterase inhibitor.

    • Stimulate with varying concentrations of this compound peptides for a set time at 37°C.

  • Sample Lysis and Extraction:

    • Terminate the stimulation and lyse the cells using an appropriate lysis buffer or dilute acid (e.g., 0.1 M HCl).

    • Centrifuge the lysate to pellet cellular debris.

  • Quantification using Competitive Immunoassay:

    • Use a commercially available cGMP Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.[13][14]

    • The principle is a competitive binding assay where cGMP in the sample competes with a labeled cGMP (e.g., acetylated cGMP) for binding to a limited number of anti-cGMP antibody sites.

    • The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cGMP.

    • Determine the cGMP concentration in the samples by interpolating from the standard curve.

    • Normalize the results to the protein concentration of the cell lysate.

Ussing Chamber for Measuring Ion Transport

The Ussing chamber is a vital tool for studying epithelial transport physiology by measuring ion movement across an epithelial sheet.[15][16][17]

Objective: To measure changes in short-circuit current (Isc), an indicator of net ion transport, across an intestinal epithelial monolayer in response to this compound pathway activation.

Methodology:

  • Tissue/Cell Monolayer Preparation:

    • Excise a segment of mouse or rat intestine (e.g., colon, jejunum) and place it in ice-cold, oxygenated Ringer's solution.[15][17][18]

    • Carefully strip away the muscle layers to obtain a sheet of mucosa.[16]

    • Alternatively, grow a polarized monolayer of intestinal epithelial cells (e.g., Caco-2, T84) on permeable filter supports.[15][18]

  • Mounting in the Ussing Chamber:

    • Mount the intestinal tissue or cell monolayer between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) compartments.[15][16]

    • Fill both compartments with an identical physiological Ringer's solution, maintain at 37°C, and continuously bubble with 95% O₂/5% CO₂.[17]

  • Electrophysiological Measurements:

    • Use a voltage-clamp amplifier to maintain the transepithelial potential difference at 0 mV.

    • The current required to do this is the short-circuit current (Isc), which represents the net sum of active ion transport across the epithelium.[15]

    • Record baseline Isc until a stable reading is achieved.

  • Experimental Manipulation:

    • Add the this compound peptide agonist to the apical chamber.

    • Record the change in Isc. An increase in Isc typically reflects Cl⁻ and/or HCO₃⁻ secretion.

    • Pharmacological inhibitors can be used to confirm the identity of the transported ions (e.g., bumetanide (B1668049) to block the basolateral Na-K-2Cl cotransporter, or a CFTR inhibitor to block the apical channel).

  • Data Analysis:

    • Quantify the change in Isc (ΔIsc) from baseline after agonist addition.

    • Results are typically expressed in µA/cm².

Below is a diagram illustrating the Ussing Chamber experimental workflow.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Excise Intestinal Tissue or Grow Cell Monolayer B Prepare Mucosal Sheet or Use Filter Insert A->B C Mount Tissue/Monolayer in Ussing Chamber B->C D Add Ringer's Solution (Apical & Basolateral) C->D E Equilibrate (37°C, 95% O₂/5% CO₂) D->E F Voltage Clamp to 0 mV E->F G Record Baseline Short-Circuit Current (Isc) F->G H Add this compound Agonist to Apical Side G->H I Record Change in Isc (ΔIsc) H->I J Quantify ΔIsc (µA/cm²) I->J K Interpret as Ion Secretion J->K

Caption: Workflow for Ussing Chamber Experiments.

Conclusion

The this compound signaling pathway is a finely tuned system essential for maintaining intestinal health. Its activation via GC-C and subsequent production of cGMP drive critical physiological processes of ion and fluid secretion. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug developers. A thorough understanding of this pathway's components and their interactions will continue to fuel the discovery of innovative therapies for a range of gastrointestinal disorders.

References

The Guanylin Peptide: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure and synthesis of the guanylin peptide, a critical regulator of intestinal and renal function. This document details its molecular architecture, the intricacies of its chemical synthesis, and the signaling cascade it initiates upon binding to its receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of gastrointestinal physiology and the development of novel therapeutics targeting the this compound system.

Structure of the this compound Peptide

This compound is a small, heat-stable peptide that plays a pivotal role in regulating fluid and electrolyte balance in the gastrointestinal tract and kidneys.[1] It belongs to the this compound family of peptides, which also includes urothis compound (B126073) and the bacterial heat-stable enterotoxins (STa) produced by pathogenic strains of Escherichia coli.[2][3]

Primary and Secondary Structure

Human this compound is a 15-amino acid peptide with the sequence Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys.[4] A key feature of its structure is the presence of four cysteine residues that form two intramolecular disulfide bonds. These bonds are essential for the peptide's biological activity.[4][5] The disulfide bridges in human this compound are established between the cysteine residues at positions 4 and 12, and between positions 7 and 15.[4]

The solution structure of this compound, as determined by nuclear magnetic resonance (NMR) spectroscopy, reveals that it can exist in two distinct conformational isoforms: a right-handed and a left-handed spiral.[6] This conformational heterogeneity may have implications for its receptor binding and biological activity.

Precursor and Active Forms

This compound is synthesized as a larger precursor protein called preprothis compound, which contains 115 amino acids in humans.[4][7] This precursor undergoes proteolytic cleavage to yield a 94-amino acid prothis compound.[4][7] Further processing of prothis compound releases the biologically active 15-amino acid this compound peptide from its C-terminus.[4]

Synthesis of the this compound Peptide

The chemical synthesis of this compound and its analogs is crucial for research and therapeutic development. Solid-phase peptide synthesis (SPPS) is the most common method employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used for the synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis of Human this compound

This protocol is adapted from the synthesis of urothis compound and is applicable for the synthesis of human this compound.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: 92.5% TFA (trifluoroacetic acid), 2.5% H₂O, 2.5% TIS (triisopropylsilane), 2.5% DODT (3,6-dioxa-1,8-octanedithiol)

  • Oxidative folding buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA, 5 mM reduced glutathione (B108866) (GSH), and 0.5 mM oxidized glutathione (GSSG)

Procedure:

  • Resin Swelling: The Fmoc-Cys(Trt)-Wang resin is swelled in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using the Kaiser test.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Disulfide Bond Formation (Oxidative Folding): The purified linear peptide is dissolved in the oxidative folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation. The reaction is allowed to proceed at room temperature for 16-24 hours.

  • Final Purification: The folded, biologically active this compound is purified by RP-HPLC to remove any incorrectly folded isomers or remaining linear peptide. The final product is characterized by mass spectrometry.

Logical Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Fmoc-Cys(Trt)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple next Fmoc-Amino Acid (HBTU/DIPEA) Deprotect1->Couple Wash1 Wash Couple->Wash1 Repeat Repeat for all Amino Acids Wash1->Repeat Repeat->Couple Next Amino Acid Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleave Final Amino Acid Purify1 RP-HPLC Purification (Linear Peptide) Cleave->Purify1 Fold Oxidative Folding (Disulfide Bond Formation) Purify1->Fold Purify2 RP-HPLC Purification (Folded Peptide) Fold->Purify2 Final Active this compound Purify2->Final Guanylin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C) This compound->GC_C Binds to cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->cGMP PKGII Protein Kinase GII (PKGII) cGMP->PKGII Activates CFTR CFTR (inactive) PKGII->CFTR Phosphorylates CFTR_P CFTR-P (active) CFTR->CFTR_P Ions Cl⁻, HCO₃⁻ Secretion CFTR_P->Ions Mediates Binding_Assay_Workflow Cells Culture T84 Cells to Confluence Prepare Prepare Assay (Wash Cells) Cells->Prepare Incubate Incubate with: - Constant [¹²⁵I-STa] - Increasing [this compound] Prepare->Incubate Equilibrate Equilibrate at 4°C Incubate->Equilibrate Wash Wash to Remove Unbound Ligand Equilibrate->Wash Count Measure Bound Radioactivity Wash->Count Analyze Data Analysis (IC₅₀ and Ki determination) Count->Analyze Result Binding Affinity Analyze->Result

References

The Guanylin (GUCA2A) Gene: An In-depth Technical Guide to its Expression and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin, encoded by the GUCA2A gene, is a peptide hormone that plays a critical role in intestinal homeostasis. It functions as an endogenous ligand for the guanylate cyclase C (GUCY2C) receptor, a key regulator of intestinal fluid and electrolyte balance, epithelial cell proliferation, and differentiation. The dysregulation of the this compound-GUCY2C signaling axis has been increasingly implicated in the pathogenesis of gastrointestinal disorders, most notably colorectal cancer (CRC). Loss of GUCA2A expression is considered an early and consistent event in the development of CRC, highlighting its potential as a biomarker and therapeutic target.[1][2] This technical guide provides a comprehensive overview of GUCA2A gene expression, its intricate regulatory mechanisms, and the experimental methodologies used for its investigation.

Data Presentation: Quantitative Expression of GUCA2A and GUCA2B

The expression of GUCA2A and its paralog, GUCA2B (encoding urothis compound), is predominantly localized to the gastrointestinal tract. Quantitative data from large-scale transcriptomic studies, such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project, provide valuable insights into their expression patterns in normal and diseased tissues.

GeneTissueExpression Level (TPM/FPKM)Data Source
GUCA2A Colon - NormalHighGTEx[3]
Small Intestine - NormalHighGTEx[3]
Colorectal AdenocarcinomaSignificantly DecreasedTCGA[4][5]
GUCA2B Small Intestine - NormalHighGTEx[3]
Colon - NormalModerateGTEx[3]
Colorectal AdenocarcinomaSignificantly DecreasedTCGA[4]

Table 1: Quantitative mRNA Expression of GUCA2A and GUCA2B in Human Tissues. TPM (Transcripts Per Million) and FPKM (Fragments Per Kilobase of transcript per Million mapped reads) are units for quantifying gene expression from RNA-sequencing data.

ConditionGeneFold Change in mRNA ExpressionCell Line/ModelReference
Silencing of Wnt/β-catenin signalingGUCA2A IncreasedHuman colon cancer cell lines[6][7]
Silencing of Wnt/β-catenin signalingGUCA2B IncreasedHuman colon cancer cell lines[7]
Biallelic Apc inactivationGUCA2A DecreasedMouse colonocytes[8]

Table 2: Regulation of GUCA2A and GUCA2B mRNA Expression by the Wnt/β-catenin Signaling Pathway. Fold change is a measure describing how much the expression of a gene changes in response to a particular condition.

Signaling Pathways

This compound-GUCY2C Signaling Pathway

This compound binds to and activates the GUCY2C receptor on the apical surface of intestinal epithelial cells. This activation leads to the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates the downstream effects of the pathway.[2][9]

Guanylin_Signaling This compound-GUCY2C Signaling Pathway This compound This compound (GUCA2A) GUCY2C GUCY2C Receptor This compound->GUCY2C Binds and Activates cGMP cGMP GUCY2C->cGMP Converts GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates Proliferation Decreased Proliferation cGMP->Proliferation Mediates Differentiation Increased Differentiation cGMP->Differentiation Mediates CFTR CFTR PKGII->CFTR Phosphorylates and Activates NHE3 NHE3 PKGII->NHE3 Inhibits IonSecretion Ion and Water Secretion CFTR->IonSecretion NHE3->IonSecretion Reduced Na+ absorption contributes to

Caption: this compound-GUCY2C signaling pathway.

Regulation of GUCA2A Expression by the Wnt/β-catenin Signaling Pathway

The expression of GUCA2A is negatively regulated by the canonical Wnt/β-catenin signaling pathway.[10][11][12] In colorectal cancer, mutations in components of this pathway, such as APC, lead to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then complexes with TCF/LEF transcription factors to regulate the expression of target genes, leading to the transcriptional repression of GUCA2A.[6][13]

Wnt_Regulation_of_GUCA2A Wnt/β-catenin Regulation of GUCA2A cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON (e.g., CRC) APC APC beta_catenin_off β-catenin APC->beta_catenin_off Part of destruction complex Axin Axin Axin->beta_catenin_off GSK3b GSK3β GSK3b->beta_catenin_off CK1 CK1 CK1->beta_catenin_off Destruction Degradation beta_catenin_off->Destruction Phosphorylation and Ubiquitination GUCA2A_on GUCA2A Gene Transcription_on Transcription GUCA2A_on->Transcription_on Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 LRP->Dsh Dsh->GSK3b Inhibits destruction complex beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates to TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds to GUCA2A_off GUCA2A Gene TCF_LEF->GUCA2A_off Binds to promoter region Repression Transcriptional Repression GUCA2A_off->Repression

Caption: Wnt/β-catenin signaling and its regulation of GUCA2A.

Experimental Protocols

A variety of molecular and cellular biology techniques are employed to study the expression and regulation of the GUCA2A gene.

Experimental Workflow for Studying GUCA2A Expression and Regulation

A general workflow for investigating GUCA2A involves several key stages, from initial sample collection to data analysis and interpretation.

Experimental_Workflow General Experimental Workflow for GUCA2A Studies Sample Sample Collection (Tissue, Cell Lines) NucleicAcid Nucleic Acid Extraction (RNA, DNA) Sample->NucleicAcid Protein Protein Extraction Sample->Protein qPCR qRT-PCR (mRNA Quantification) NucleicAcid->qPCR ChIP Chromatin Immunoprecipitation (Transcription Factor Binding) NucleicAcid->ChIP Luciferase Luciferase Reporter Assay (Promoter Activity) NucleicAcid->Luciferase Plasmid construction IHC Immunohistochemistry (Protein Localization) Protein->IHC WB Western Blot (Protein Quantification) Protein->WB Data Data Analysis and Interpretation qPCR->Data IHC->Data WB->Data ChIP->Data Luciferase->Data

Caption: A typical experimental workflow for studying GUCA2A.

Detailed Methodologies

1. Quantitative Real-Time PCR (qRT-PCR) for GUCA2A mRNA Quantification

  • Objective: To quantify the relative or absolute levels of GUCA2A mRNA in different samples.

  • Protocol:

    • RNA Isolation: Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

    • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for GUCA2A, a fluorescent dye (e.g., SYBR Green) or a probe, and a qPCR master mix. Include a no-template control and a no-reverse-transcriptase control.

    • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Relative quantification is typically performed using the ΔΔCt method, normalizing the expression of GUCA2A to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

2. Immunohistochemistry (IHC) for this compound Protein Detection

  • Objective: To visualize the localization of this compound protein within tissue sections.

  • Protocol:

    • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

    • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

    • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound overnight at 4°C.

    • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a coverslip.

3. Western Blot for this compound Protein Quantification

  • Objective: To detect and quantify the amount of this compound protein in a sample.

  • Protocol:

    • Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody against this compound, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

4. Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Analysis

  • Objective: To determine if a specific transcription factor (e.g., TCF4, CDX2) binds to the promoter region of the GUCA2A gene in vivo.

  • Protocol:

    • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

    • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

    • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.

    • Washing: Wash the beads to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating.

    • DNA Purification: Purify the DNA from the eluted sample.

    • Analysis: Analyze the purified DNA by qPCR using primers specific for the GUCA2A promoter region to quantify the amount of enriched DNA.

5. Luciferase Reporter Assay for GUCA2A Promoter Activity

  • Objective: To measure the transcriptional activity of the GUCA2A promoter in response to specific stimuli or transcription factors.

  • Protocol:

    • Plasmid Construction: Clone the promoter region of the GUCA2A gene upstream of a luciferase reporter gene in an expression vector.

    • Cell Transfection: Co-transfect the luciferase reporter construct into cells along with an expression vector for a transcription factor of interest (or treat with a signaling pathway modulator). A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

    • Cell Lysis: After a suitable incubation period, lyse the cells using a passive lysis buffer.

    • Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

    • Normalization: Measure the Renilla luciferase activity and normalize the firefly luciferase activity to the Renilla activity to control for variations in cell number and transfection efficiency.

Conclusion

The regulation of GUCA2A gene expression is a complex process with significant implications for intestinal health and disease. The Wnt/β-catenin signaling pathway plays a central role in its transcriptional repression, a key event in the initiation of colorectal cancer. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate biology of this compound and its potential as a diagnostic and therapeutic target. A thorough understanding of its expression, regulation, and signaling pathways is crucial for the development of novel strategies for the prevention and treatment of colorectal cancer and other gastrointestinal disorders.

References

The Physiological Role of Guanylin in Renal Electrolyte Balance: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological role of the guanylin peptide family—primarily this compound and urothis compound (B126073)—in the regulation of renal electrolyte and water balance. It delves into the molecular mechanisms, signaling pathways, and quantitative effects of these peptides on kidney function, offering valuable insights for researchers in nephrology, endocrinology, and cardiovascular disease, as well as professionals in drug discovery and development.

Introduction: The Gut-Kidney Axis in Electrolyte Homeostasis

The maintenance of electrolyte and fluid homeostasis is a complex physiological process involving intricate communication between various organ systems. The this compound family of peptides has emerged as a critical component of a gut-kidney endocrine axis, responding to dietary salt intake to modulate renal salt and water excretion.[1][2] Secreted by intestinal epithelial cells following a salty meal, this compound and urothis compound act as natriuretic hormones, promoting the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis) by the kidneys.[1][3] This system provides a rapid response to fluctuations in dietary salt, complementing the actions of other hormonal systems like the renin-angiotensin-aldosterone system. Dysregulation of the this compound system has been implicated in the pathophysiology of conditions such as hypertension, renal failure, and heart failure, highlighting its potential as a therapeutic target.[4][5][6]

Molecular Mechanisms and Signaling Pathways

This compound peptides exert their effects on renal epithelial cells through at least two distinct signaling pathways: a canonical cGMP-dependent pathway and a more recently described cGMP-independent pathway. The presence of both pathways, and their differential activation in various nephron segments, allows for a nuanced regulation of electrolyte transport.

The cGMP-Dependent Signaling Pathway

The well-established signaling cascade for this compound peptides is initiated by their binding to and activation of guanylate cyclase C (GC-C) , a transmembrane receptor located on the luminal membrane of renal tubular cells, particularly in the proximal tubule.[1][3] This interaction stimulates the intracellular catalytic domain of GC-C to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKG-II) and, indirectly, cAMP-dependent protein kinase A (PKA-II) .[7] These kinases then phosphorylate downstream target proteins, including ion channels and transporters, to modulate their activity. A key target is the cystic fibrosis transmembrane conductance regulator (CFTR) , an anion channel whose activation promotes the secretion of chloride and bicarbonate ions.[5][7] This pathway also leads to the inhibition of the Na+/H+ exchanger (NHE) , reducing sodium reabsorption.[8][9]

Guanylin_cGMP_Pathway cluster_cell Renal Tubular Cell This compound This compound / Urothis compound GCC Guanylate Cyclase C (GC-C) This compound->GCC binds cGMP cGMP GCC->cGMP converts GTP GTP GTP->GCC PKGII PKG-II cGMP->PKGII activates PKAII PKA-II cGMP->PKAII activates (indirectly) NHE Na+/H+ Exchanger (NHE) PKGII->NHE inhibits CFTR CFTR PKAII->CFTR activates Na_in Na+ reabsorption NHE->Na_in Cl_out Cl- secretion CFTR->Cl_out cluster_lumen cluster_lumen

Caption: cGMP-dependent signaling pathway of this compound peptides.
The cGMP-Independent Signaling Pathway

Compelling evidence for a cGMP-independent signaling pathway comes from studies on GC-C knockout mice, which retain their natriuretic and kaliuretic responses to this compound peptides.[1][4] This alternative pathway is particularly prominent in the cortical collecting duct (CCD).[4] In this nephron segment, this compound and urothis compound are proposed to bind to a distinct, yet to be fully characterized, G-protein coupled receptor (GPCR) .[3] Activation of this receptor is sensitive to pertussis toxin, suggesting the involvement of Gi/o proteins.[3] The downstream signaling cascade involves the activation of phospholipase A2 (PLA2) , leading to the production of arachidonic acid .[3][4] Arachidonic acid or its metabolites then act to inhibit luminal renal outer medullary potassium (ROMK) channels .[4] The inhibition of these K+ channels depolarizes the apical membrane of principal cells, which in turn reduces the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC), thereby promoting natriuresis.[4]

Guanylin_cGMP_Independent_Pathway cluster_cell Principal Cell This compound This compound / Urothis compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR binds G_protein Gi/o GPCR->G_protein activates PLA2 Phospholipase A2 (PLA2) G_protein->PLA2 activates AA Arachidonic Acid PLA2->AA produces ROMK ROMK K+ Channel AA->ROMK inhibits K_secretion K+ secretion ROMK->K_secretion Na_reabsorption Na+ reabsorption cluster_lumen cluster_lumen K_secretion->Na_reabsorption reduces driving force for

Caption: cGMP-independent signaling pathway in the cortical collecting duct.

Quantitative Effects on Renal Electrolyte Excretion

The administration of this compound and urothis compound has been shown to elicit significant and dose-dependent effects on renal electrolyte and water handling. The following tables summarize key quantitative data from studies on isolated perfused rat kidneys and in vivo mouse models.

Table 1: Effects of Urothis compound and this compound on Isolated Perfused Rat Kidney

Peptide (Concentration)Glomerular Filtration Rate (ml/g/min)Fractional Na+ Reabsorption (%)Change in K+ Excretion
Urothis compound
Control0.77 ± 0.0778.7 ± 1.7-
0.19 µM-Significant Decrease-
0.66 µM-58.8 ± 4.4-
1.9 µM1.34 ± 0.3-50% Increase
This compound
Control-73.9 ± 2.4-
0.33 µMNo significant changeNo significant changeSignificant Increase
1.3 µM-64.5 ± 4.0-

Data adapted from Fonteles et al., 1998.[2][3]

Table 2: In Vivo Effects of this compound Peptides in Wild-Type and GC-C Knockout Mice

PeptideGenotypeNatriuresisKaliuresisDiuresis
Urothis compound Wild-TypeSignificant IncreaseSignificant IncreaseSignificant Increase
GC-C (-/-)Significant IncreaseSignificant IncreaseSignificant Increase
This compound Wild-TypeSignificant IncreaseSignificant IncreaseSignificant Increase
GC-C (-/-)Significant IncreaseSignificant IncreaseSignificant Increase

Data adapted from Carrithers et al., 2004.[5]

These studies demonstrate that urothis compound is generally more potent than this compound in inducing natriuresis.[3] Notably, the preservation of these effects in GC-C knockout mice underscores the physiological importance of the cGMP-independent signaling pathway in the kidney.[5] Furthermore, urothis compound has been shown to down-regulate the expression of the Na+/K+ ATPase gamma-subunit, providing another mechanism for its natriuretic effect.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the renal effects of this compound peptides.

In Vivo Renal Clearance Studies in Mice

This protocol is designed to assess the effects of this compound peptides on renal function in a living animal model.

  • Animal Preparation: Anesthetize mice and place them on a thermostatically controlled surgical table to maintain body temperature. Surgically expose the jugular vein for infusion and the carotid artery for blood pressure monitoring and blood sampling. Cannulate the urinary bladder for urine collection.

  • Infusion Protocol: Following a stabilization period, infuse a solution containing inulin (B196767) (for GFR measurement) and the this compound peptide of interest (or vehicle control) at a constant rate.

  • Sample Collection: Collect urine samples at timed intervals (e.g., every 20-30 minutes). Collect blood samples at the beginning and end of each clearance period.

  • Analysis: Measure urine volume, and determine the concentrations of electrolytes (Na+, K+) in urine and plasma using a flame photometer or ion-selective electrodes. Measure inulin concentrations to calculate the glomerular filtration rate (GFR).

  • Calculations: Calculate urine flow rate, electrolyte excretion rates, and fractional excretion of electrolytes using standard formulas.

Renal_Clearance_Workflow A Anesthetize Mouse & Surgical Preparation B Cannulate Jugular Vein, Carotid Artery, & Bladder A->B C Stabilization Period B->C D Infuse Inulin & this compound Peptide/Vehicle C->D E Timed Urine & Blood Sample Collection D->E F Measure Electrolytes, Inulin, & Volume E->F G Calculate Renal Function Parameters F->G

Caption: Workflow for in vivo renal clearance studies.
Isolated Perfused Kidney

This ex vivo technique allows for the study of renal function in the absence of systemic neural and hormonal influences.

  • Kidney Isolation: Anesthetize a rat and cannulate the abdominal aorta and vena cava. Excise the kidney and transfer it to a perfusion apparatus.

  • Perfusion: Perfuse the kidney with a modified Krebs-Henseleit solution containing albumin, glucose, amino acids, and inulin. Maintain the perfusion pressure and temperature at physiological levels.

  • Experimental Intervention: After a stabilization period, add this compound peptides or other test substances to the perfusate.

  • Sample Collection and Analysis: Collect timed urine samples and perfusate samples. Analyze for electrolytes and inulin as described for the in vivo clearance studies.

Patch-Clamp Electrophysiology of Renal Tubule Cells

This technique is used to study the activity of single ion channels in the membranes of renal tubular cells.

  • Tubule Isolation: Isolate cortical collecting ducts (CCDs) from rodent kidneys by manual dissection or enzymatic digestion.

  • Patch-Clamp Recording: Use the whole-cell or single-channel patch-clamp configuration to record ion channel activity. For whole-cell recordings, the pipette solution should mimic the intracellular ionic composition, and the bath solution should resemble the tubular fluid.

  • Experimental Maneuvers: Apply this compound peptides, specific channel blockers, or signaling pathway inhibitors to the bath solution to observe their effects on channel activity.

  • Data Analysis: Analyze the recorded currents to determine channel open probability, conductance, and other kinetic properties.

Measurement of Guanylate Cyclase Activity

This assay quantifies the production of cGMP in response to this compound peptide stimulation.

  • Tissue Preparation: Homogenize kidney tissue or cultured renal cells in a suitable buffer.

  • Assay Reaction: Incubate the tissue homogenate with GTP (the substrate), Mg2+ or Mn2+ (cofactors), and the this compound peptide of interest.

  • cGMP Quantification: Stop the reaction and measure the amount of cGMP produced using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Measurement of Phospholipase A2 Activity

This assay is used to investigate the cGMP-independent signaling pathway.

  • Cell Culture: Culture renal cells (e.g., from the cortical collecting duct).

  • Radiolabeling: Label the cell membrane phospholipids (B1166683) by incubating the cells with [3H]-arachidonic acid.

  • Stimulation: Stimulate the cells with this compound peptides in the presence or absence of specific inhibitors.

  • Lipid Extraction and Analysis: Extract the lipids from the cells and separate the released [3H]-arachidonic acid from the phospholipids using thin-layer chromatography.

  • Quantification: Quantify the amount of radioactivity in the arachidonic acid spot to determine PLA2 activity.

Conclusion and Future Directions

The this compound peptide system plays a significant and multifaceted role in the regulation of renal electrolyte balance. The dual signaling pathways, cGMP-dependent and -independent, provide a sophisticated mechanism for modulating sodium, potassium, and water excretion in response to dietary salt intake. A thorough understanding of these pathways and their downstream effectors is crucial for elucidating the pathophysiology of diseases characterized by electrolyte and fluid imbalance.

Future research should focus on the precise molecular identification of the G-protein coupled receptor involved in the cGMP-independent pathway, as well as a more detailed characterization of the downstream targets of both signaling cascades. Furthermore, exploring the therapeutic potential of targeting the this compound system for the treatment of hypertension, heart failure, and chronic kidney disease represents a promising avenue for drug development. The experimental protocols outlined in this guide provide a robust framework for advancing our knowledge in this exciting and clinically relevant field.

References

Proguanylin to Active Guanylin: A Technical Guide to Processing and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the conversion of the prohormone proguanylin into its active form, this compound, a critical peptide hormone in the regulation of intestinal fluid and electrolyte homeostasis. This document details the molecular players, enzymatic processing, signaling pathways, and key experimental methodologies for studying this process.

Introduction: The this compound Peptide Family

This compound and its analogue, urothis compound, are peptide hormones that play a pivotal role in regulating intestinal and renal function.[1] They are the endogenous ligands for the guanylate cyclase C (GC-C) receptor, a transmembrane protein that, upon activation, initiates a signaling cascade to modulate ion transport.[1] this compound is initially synthesized as a larger, inactive precursor, prothis compound, which undergoes proteolytic processing to yield the active peptide.[2][3]

Molecular Architecture: From Preprothis compound to Active this compound

The synthesis of this compound follows a typical pathway for secreted peptide hormones, involving precursor proteins that are sequentially processed. Human this compound is encoded by the GUCA2A gene.[4]

Table 1: Molecular Forms of Human this compound [2][3][5]

Molecular FormNumber of Amino AcidsMolecular Weight (approx.)Activity
Preprothis compound11512.5 kDaInactive
Prothis compound9410.3 kDaInactive
This compound151.5 kDaActive

The transition from the inactive prohormone to the active hormone is a critical regulatory step. The prosequence of prothis compound is not merely a spacer but plays a crucial role in the correct folding and formation of the disulfide bonds essential for this compound's biological activity.[6][7]

Enzymatic Processing of Prothis compound

The precise endogenous proteases responsible for the in vivo conversion of prothis compound to active this compound are not yet fully elucidated.[7] However, research points towards the involvement of serine proteases present in the intestinal lumen.[8][9]

  • In Vitro Studies: In laboratory settings, serine proteases such as trypsin and chymotrypsin (B1334515) have been shown to cleave prothis compound, releasing active C-terminal fragments.[7][10] V8 protease has also been utilized to activate prothis compound in vitro.[10]

  • Prohormone Convertases: While not definitively shown for prothis compound, prohormone convertases (PCs), such as PC1/3 and PC2, are a family of endoproteases responsible for the processing of many other prohormones within the secretory pathway of neuroendocrine cells, including those in the gut.[11][12][13][14] Their potential role in the intracellular processing of prothis compound before secretion warrants further investigation.

  • Luminal Digestion: Evidence suggests that prothis compound is secreted into the intestinal lumen where it is then processed by digestive proteases.[15][16] This luminal activation would allow for a localized effect of active this compound on the apical membrane of enterocytes where the GC-C receptors are located.

The 15-amino acid form of this compound originally isolated may be an artifact of the acidic extraction methods used, with other cleavage products also demonstrating biological activity.[15] Mass spectrometry analysis of intestinal perfusates has identified various C-terminal fragments of prothis compound, suggesting a complex processing landscape in vivo.[15]

Proguanylin_Processing Prothis compound Processing and Activation Pathway cluster_synthesis Synthesis in Enteroendocrine Cells cluster_secretion Secretion cluster_activation Luminal Activation cluster_signaling Intracellular Signaling Preprothis compound Preprothis compound Prothis compound Prothis compound Preprothis compound->Prothis compound Signal Peptidase Secretory_Vesicles Secretory Vesicles Prothis compound->Secretory_Vesicles Luminal_Prothis compound Luminal Prothis compound Secretory_Vesicles->Luminal_Prothis compound Exocytosis Active_this compound Active this compound Luminal_Prothis compound->Active_this compound Luminal Proteases (e.g., Trypsin, Chymotrypsin) GC-C_Receptor Guanylate Cyclase C (GC-C) Receptor Active_this compound->GC-C_Receptor Binds to cGMP cGMP GC-C_Receptor->cGMP Converts GTP GTP GTP->GC-C_Receptor PKGII Protein Kinase G II cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion

Figure 1. Prothis compound processing and signaling pathway.

This compound Signaling Pathway

Active this compound exerts its physiological effects by binding to the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[5]

The activated GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP concentration leads to:

  • Activation of cGMP-dependent protein kinase II (PKGII): PKGII phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel responsible for the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[5]

  • Inhibition of Sodium/Hydrogen Exchanger 3 (NHE3): This leads to a decrease in sodium (Na⁺) absorption from the lumen.

The net result of these actions is an increase in luminal fluid and electrolytes, which helps to maintain mucosal hydration and facilitate intestinal transit.[8]

Quantitative Data

The interaction between this compound peptides and the GC-C receptor is influenced by factors such as pH.

Table 2: Binding Affinities (Ki) of this compound and Urothis compound to the GC-C Receptor on T84 Cells [17]

LigandpHHigh Affinity Site Ki (nM)Low Affinity Site Ki (nM)
This compound5.0~100~3000
8.0~1~30
Urothis compound5.0~1~90
8.0~10~100

Table 3: Relative Potency of this compound and Urothis compound in Stimulating cGMP Accumulation in T84 Cells [17]

LigandpHRelative Potency
This compound8.0More potent
5.0Less potent
Urothis compound5.0More potent
8.0Less potent

Experimental Protocols

Expression and Purification of Recombinant Prothis compound

A method for expressing and purifying human prothis compound is presented below, adapted from protocols for similar proteins.[7]

Objective: To produce folded, recombinant prothis compound for in vitro processing and activity assays.

Materials:

  • Expression vector containing the human prothis compound cDNA sequence (e.g., pET vector for E. coli expression).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors).

  • Ni-NTA affinity chromatography column (if using a His-tagged construct).

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Acetonitrile and trifluoroacetic acid (TFA) for HPLC.

Protocol:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • If using a His-tagged construct, apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Further purify the protein by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions containing prothis compound and verify purity by SDS-PAGE and mass spectrometry.

  • Lyophilize the purified protein for storage at -80°C.

In Vitro Cleavage of Prothis compound

Objective: To assess the proteolytic processing of prothis compound by specific proteases.

Materials:

  • Purified recombinant prothis compound.

  • Proteases of interest (e.g., trypsin, chymotrypsin, V8 protease).

  • Digestion buffer appropriate for the chosen protease.

  • SDS-PAGE analysis reagents.

  • RP-HPLC system.

  • Mass spectrometer.

Protocol:

  • Dissolve purified prothis compound in the appropriate digestion buffer.

  • Add the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction at the optimal temperature for the protease (e.g., 37°C) for various time points (e.g., 0, 1, 4, 16 hours).

  • Stop the reaction by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analyze the cleavage products by SDS-PAGE to observe the disappearance of the prothis compound band and the appearance of smaller fragments.

  • For more detailed analysis, separate the cleavage products by RP-HPLC.

  • Identify the cleavage products by N-terminal sequencing or mass spectrometry to determine the exact cleavage sites.

cGMP Accumulation Assay in T84 Cells

Objective: To measure the biological activity of this compound and its analogues by quantifying the intracellular accumulation of cGMP.

Materials:

  • T84 human colon carcinoma cells.

  • 24-well tissue culture plates.

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • This compound, prothis compound, or other test compounds.

  • Lysis buffer (e.g., 0.1 M HCl).

  • Commercially available cGMP enzyme immunoassay (EIA) kit.

Protocol:

  • Seed T84 cells in 24-well plates and grow to confluency.

  • On the day of the assay, wash the cell monolayers twice with serum-free DMEM.

  • Pre-incubate the cells with DMEM containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.

  • Add varying concentrations of this compound, prothis compound, or test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl) to each well.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Measure the cGMP concentration in the supernatants using a cGMP EIA kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the protein concentration of each sample.

cGMP_Assay_Workflow cGMP Accumulation Assay Workflow Start Start Seed_T84 Seed T84 cells in 24-well plates Start->Seed_T84 Grow_Confluency Grow to confluency Seed_T84->Grow_Confluency Wash_Cells Wash cells with serum-free DMEM Grow_Confluency->Wash_Cells Pre-incubate_IBMX Pre-incubate with IBMX Wash_Cells->Pre-incubate_IBMX Add_Agonist Add this compound/test compounds Pre-incubate_IBMX->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Lyse_Cells Lyse cells with 0.1 M HCl Incubate->Lyse_Cells Measure_cGMP Measure cGMP with EIA kit Lyse_Cells->Measure_cGMP Analyze_Data Analyze and normalize data Measure_cGMP->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a cGMP accumulation assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of unlabeled ligands (e.g., this compound, prothis compound) to the GC-C receptor by competing with a radiolabeled ligand.

Materials:

  • T84 cells or membrane preparations from cells expressing GC-C.

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled heat-stable enterotoxin, ¹²⁵I-STa).

  • Unlabeled competitor ligands (this compound, prothis compound, etc.).

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Gamma counter.

Protocol:

  • Prepare T84 cell membranes or use whole cells grown to confluency in multi-well plates.

  • In a series of tubes or wells, add a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-STa).

  • Add increasing concentrations of the unlabeled competitor ligand.

  • Add the cell membranes or whole cells to initiate the binding reaction.

  • Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • To determine non-specific binding, include a set of tubes with a high concentration of unlabeled ligand (e.g., 1 µM STa).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The processing of prothis compound to its active form, this compound, is a key regulatory step in intestinal physiology. While the fundamental aspects of this compound's signaling through the GC-C receptor are well-established, the precise enzymatic machinery responsible for its in vivo activation remains an active area of research. The experimental protocols outlined in this guide provide a framework for further investigation into this important biological process, with potential implications for the development of novel therapeutics for gastrointestinal disorders.

References

Endogenous Ligands of the Guanylate Cyclase-C Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the endogenous ligands of the guanylate cyclase-C (GC-C) receptor, primarily the peptide hormones guanylin and urothis compound (B126073).[1][2] The GC-C receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells, plays a pivotal role in regulating intestinal fluid and electrolyte homeostasis, maintaining the intestinal barrier, and influencing cell proliferation and differentiation.[3][4][5] Dysregulation of the GC-C signaling pathway is implicated in various gastrointestinal disorders, including chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and colorectal cancer, making its endogenous ligands and their mechanisms of action a subject of intense research and a promising area for therapeutic development.[4][5][6] This document details the structure and function of this compound and urothis compound, presents quantitative data on their receptor binding and activation, outlines detailed experimental protocols for their study, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction to Guanylate Cyclase-C and its Endogenous Ligands

Guanylate cyclase-C (GC-C) is a member of the receptor guanylate cyclase family, characterized by an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular domain with kinase-homology and guanylyl cyclase catalytic regions.[7][8] The discovery of its endogenous ligands, this compound and urothis compound, was a significant breakthrough, establishing the physiological relevance of this receptor beyond its role as a target for bacterial heat-stable enterotoxins (STa).[2][7]

This compound is a 15-amino acid peptide initially isolated from the rat jejunum.[9] Urothis compound , a 16-amino acid peptide, was first identified in opossum urine.[9][10] Both peptides are synthesized as larger preprohormones and are proteolytically processed to their mature, active forms.[1][11] They share structural homology with each other and with bacterial STa, which act as super-agonists of the GC-C receptor.[8]

The expression of these ligands varies along the gastrointestinal tract. Urothis compound is predominantly found in the enterochromaffin cells of the duodenum and proximal small intestine, whereas this compound is more abundant in the goblet cells of the distal small intestine and colon.[1][9][12] This differential expression pattern suggests distinct but complementary roles in regulating intestinal function.

The Guanylate Cyclase-C Signaling Pathway

Activation of the GC-C receptor by its endogenous ligands initiates a cascade of intracellular events mediated by cyclic guanosine (B1672433) monophosphate (cGMP).

  • Ligand Binding and Receptor Activation: this compound or urothis compound binds to the extracellular domain of the GC-C receptor.[7][8] This binding induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain.[8]

  • cGMP Production: The activated cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7][8]

  • Downstream Effector Activation: The resulting increase in intracellular cGMP concentration activates several downstream targets, primarily cGMP-dependent protein kinase II (PKGII).[3][9]

  • Physiological Responses:

    • Ion and Fluid Secretion: PKGII phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical ion channel.[3][4] This leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. The osmotic gradient created by this ion movement drives water secretion, hydrating the intestinal contents.[4][5]

    • Inhibition of Sodium Absorption: PKGII also inhibits the Na+/H+ exchanger (NHE3), reducing sodium absorption.[3][4]

    • Cell Proliferation and Differentiation: The GC-C/cGMP pathway is also involved in regulating the balance between epithelial cell proliferation and differentiation, with evidence suggesting an anti-proliferative role.[1]

The activity of the GC-C signaling pathway is tightly regulated. The binding affinity and potency of this compound and urothis compound are notably influenced by the pH of the intestinal lumen.[9][13]

GC_C_Signaling_Pathway cluster_extracellular Extracellular Lumen cluster_membrane Apical Membrane cluster_intracellular Intracellular This compound This compound GC_C GC-C Receptor This compound->GC_C Urothis compound Urothis compound Urothis compound->GC_C cGMP cGMP GC_C->cGMP converts GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII activates CFTR CFTR (inactive) PKGII->CFTR phosphorylates NHE3 NHE3 (active) PKGII->NHE3 inhibits CFTR_active CFTR (active) CFTR->CFTR_active Cl_HCO3 Cl⁻, HCO₃⁻ Secretion CFTR_active->Cl_HCO3 NHE3_inactive NHE3 (inactive) NHE3->NHE3_inactive Na_absorption Na⁺ Absorption NHE3_inactive->Na_absorption reduces

Caption: GC-C Signaling Pathway.

Quantitative Data

The binding affinity and activation potential of this compound and urothis compound for the GC-C receptor have been quantified in various studies. This data is crucial for understanding their physiological roles and for the development of synthetic analogs.

Table 1: Binding Affinities (Kd) of Endogenous Ligands for Human GC-C Receptor
LigandDissociation Constant (Kd)ConditionsReference
This compound~10 nMStandard assay conditions[7][14]
Urothis compound~1 nMStandard assay conditions[7][14]
This compound~100-fold lower affinity at pH 5.0 vs. 8.0pH-dependent binding[6][8]
Urothis compound~10-fold higher affinity at pH 5.0 vs. 8.0pH-dependent binding[6][8]
Table 2: Potency (EC50) for cGMP Production in T84 Cells
LigandEC50 for cGMP ProductionConditionsReference
This compoundThreshold stimulation at ~10 nMpH 5.0[6]
Urothis compoundThreshold stimulation at ~0.1 nMpH 5.0[6]
This compoundThreshold stimulation at ~0.3 nMpH 8.0[6]
Urothis compoundThreshold stimulation at ~3 nMpH 8.0[6]
Linaclotide9.8 nMRat colonic mucosa[15]

Note: EC50 values for endogenous ligands are often reported as threshold concentrations for stimulation. More precise EC50 values can vary depending on the specific experimental setup.

Table 3: Physiological Concentrations
LigandConcentrationLocationReference
Urothis compoundHighest in duodenum and proximal jejunumIntestinal Tissue (mRNA and protein)[9][10]
This compoundHighest in distal small intestine and colonIntestinal Tissue (mRNA and protein)[1][12]
Urothis compoundCirculating peptide in plasmaPlasma[11][16]
Prourothis compoundCirculating peptide in plasmaPlasma[11][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endogenous ligands of the GC-C receptor.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the GC-C receptor.

Radioligand_Binding_Workflow start Start: Prepare T84 cell monolayers or membrane homogenates incubation Incubate with a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-STa) and varying concentrations of unlabeled competitor (this compound/Urothis compound) start->incubation equilibrium Allow to reach binding equilibrium (e.g., 60 min at 30°C) incubation->equilibrium separation Separate bound from free radioligand by vacuum filtration onto glass fiber filters equilibrium->separation washing Wash filters with ice-cold buffer to remove unbound radioactivity separation->washing counting Measure radioactivity on filters using a scintillation counter washing->counting analysis Plot bound radioactivity vs. competitor concentration and calculate IC50 and Ki values counting->analysis end End: Determine binding affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • T84 human colon carcinoma cells or membrane preparations expressing GC-C.

  • Radiolabeled ligand (e.g., ¹²⁵I-STa).

  • Unlabeled competitor ligands (this compound, urothis compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[17]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation: Seed T84 cells in 96-well plates and grow to confluence, or prepare membrane homogenates from cells or tissues expressing GC-C.[17]

  • Assay Setup: In a 96-well plate, add the cell monolayers or membrane preparation.

  • Competition: Add a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled competitor ligand to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[17]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Counting: Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cGMP Accumulation Assay

This assay measures the ability of ligands to stimulate the production of intracellular cGMP in cells expressing the GC-C receptor.

cGMP_Assay_Workflow start Start: Seed T84 cells and grow to confluence in 24-well plates pretreatment Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation start->pretreatment stimulation Stimulate cells with varying concentrations of this compound or Urothis compound for a defined period (e.g., 40 min) pretreatment->stimulation termination Terminate the reaction by adding ice-cold acid (e.g., perchloric acid) or lysis buffer stimulation->termination lysis Lyse the cells and collect the supernatant termination->lysis quantification Quantify cGMP concentration in the supernatant using a commercial ELISA or RIA kit lysis->quantification analysis Plot cGMP concentration vs. ligand concentration and determine EC50 values quantification->analysis end End: Determine ligand potency analysis->end

Caption: cGMP Accumulation Assay Workflow.

Materials:

  • T84 human colon carcinoma cells.

  • Cell culture medium and supplements.

  • 24-well tissue culture plates.

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • This compound and urothis compound.

  • Reaction termination solution (e.g., 0.1 M HCl or 3% perchloric acid).[3]

  • Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[3][18]

Procedure:

  • Cell Culture: Seed T84 cells in 24-well plates and culture until they form a confluent monolayer.[3]

  • Pre-incubation: Wash the cells with buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period to prevent cGMP degradation.[16]

  • Stimulation: Add varying concentrations of the test ligand (this compound or urothis compound) to the wells and incubate for a specific time (e.g., 40 minutes) at 37°C.[19]

  • Termination and Lysis: Stop the reaction by aspirating the medium and adding an ice-cold acidic solution or the lysis buffer provided with the cGMP assay kit.[3]

  • cGMP Measurement: Collect the cell lysates and measure the cGMP concentration using a commercial ELISA or RIA kit according to the manufacturer's instructions.[3][18]

  • Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentration in the samples from the standard curve. Plot the cGMP concentration against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Ussing Chamber Assay for Intestinal Ion and Fluid Secretion

This ex vivo technique measures electrogenic ion transport across an intact intestinal epithelial sheet, providing a functional readout of GC-C receptor activation.

Materials:

  • Ussing chamber system.

  • Freshly excised intestinal tissue (e.g., rat jejunum or human colonic mucosa).[15][20]

  • Krebs-Ringer bicarbonate buffer.

  • GC-C agonists (this compound, urothis compound, or synthetic analogs like linaclotide).

  • Pharmacological inhibitors (e.g., bumetanide (B1668049) for NKCC1, CFTRinh-172 for CFTR).

Procedure:

  • Tissue Preparation: Immediately after excision, place the intestinal segment in ice-cold buffer. Open the segment along the mesenteric border and remove the muscle layers to isolate the mucosal-submucosal preparation.

  • Mounting: Mount the tissue sheet between the two halves of the Ussing chamber, separating the mucosal and serosal bathing solutions.

  • Equilibration: Allow the tissue to equilibrate under short-circuit conditions, where the transepithelial potential difference is clamped at 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which reflects net ion transport.

  • Stimulation: Once a stable baseline Isc is achieved, add the GC-C agonist to the mucosal side of the chamber.

  • Measurement: Record the change in Isc over time. An increase in Isc indicates an increase in net anion secretion (Cl- and/or HCO3-).

  • Inhibitor Studies: To confirm the involvement of specific ion transporters, pre-incubate the tissue with inhibitors (e.g., bumetanide on the serosal side, CFTRinh-172 on the mucosal side) before adding the agonist.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to the agonist. Compare the responses in the presence and absence of inhibitors to elucidate the underlying transport mechanisms.

Conclusion

This compound and urothis compound are the principal endogenous ligands for the GC-C receptor, playing a critical role in the regulation of intestinal physiology. Their differential expression and pH-dependent activity allow for fine-tuned control of fluid and electrolyte balance along the gastrointestinal tract. A thorough understanding of their interaction with the GC-C receptor, the downstream signaling cascade, and their physiological effects is paramount for the development of novel therapeutics for a range of gastrointestinal disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this dynamic field. Further investigation into the extra-intestinal roles of these peptides and the nuances of their signaling pathways will continue to uncover new therapeutic opportunities.

References

The Role of Guanylin in Colorectal Cancer Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge. Emerging evidence strongly implicates the loss of the guanylin peptide family and the subsequent silencing of the guanylyl cyclase C (GUCY2C) signaling pathway as a pivotal and near-universal event in the early stages of colorectal tumorigenesis. This technical guide provides an in-depth exploration of this compound's role as a tumor suppressor in the colon. It details the molecular mechanisms, presents quantitative data from key in vitro and in vivo studies, and offers comprehensive experimental protocols for researchers in the field. The reactivation of this signaling cascade through exogenous ligands represents a promising avenue for both the prevention and treatment of colorectal cancer.

Introduction: The this compound-GUCY2C Axis in Intestinal Homeostasis

The intestinal epithelium is a highly dynamic tissue characterized by rapid self-renewal, a process tightly regulated to maintain homeostasis. The this compound peptide family, primarily comprising this compound (encoded by the GUCA2A gene) and urothis compound (B126073), are endogenous ligands for the transmembrane receptor guanylyl cyclase C (GUCY2C).[1][2] This receptor is selectively expressed on the apical surface of intestinal epithelial cells.[3] The binding of this compound or urothis compound to GUCY2C triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] This increase in intracellular cGMP activates a cascade of downstream signaling events, most notably through cGMP-dependent protein kinase II (PKGII), which are critical for regulating cell proliferation, differentiation, and apoptosis.[2][4]

A compelling body of evidence now indicates that colorectal cancer may initiate as a disease of paracrine hormone insufficiency.[5][6] A near-universal loss of this compound expression is observed in the vast majority of colorectal adenomas and carcinomas, leading to the silencing of the tumor-suppressive GUCY2C signaling pathway.[3][5] This guide delves into the mechanisms of this suppression and the potential for therapeutic intervention.

The this compound Signaling Pathway and its Disruption in Colorectal Cancer

The this compound-GUCY2C signaling axis plays a crucial role in maintaining the balance between proliferation in the intestinal crypts and differentiation and apoptosis along the crypt-villus axis.

This compound Signaling Pathway cluster_lumen Intestinal Lumen cluster_cell Colon Epithelial Cell cluster_nucleus Nucleus cluster_cancer Colorectal Cancer This compound This compound GUCY2C GUCY2C Receptor This compound->GUCY2C binds cGMP cGMP GUCY2C->cGMP converts GTP GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII activates CellCycle Cell Cycle Arrest (p21, p27 ↑) PKGII->CellCycle Apoptosis Apoptosis ↑ PKGII->Apoptosis PI3K_AKT PI3K/AKT Pathway PKGII->PI3K_AKT inhibits Genomic_Stability Genomic Stability ↑ PKGII->Genomic_Stability Proliferation Cell Proliferation (Cyclin D1, β-catenin ↓) PI3K_AKT->Proliferation promotes Guanylin_Loss Loss of this compound GUCY2C_Silencing GUCY2C Silencing Guanylin_Loss->GUCY2C_Silencing Increased_Proliferation Increased Proliferation Genomic Instability GUCY2C_Silencing->Increased_Proliferation

Figure 1: The this compound-GUCY2C signaling pathway and its disruption in colorectal cancer.

Activation of GUCY2C by this compound leads to an accumulation of intracellular cGMP. This has several anti-tumorigenic effects:

  • Inhibition of Cell Proliferation: cGMP signaling leads to the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of proliferation drivers such as Cyclin D1 and β-catenin.[7]

  • Induction of Apoptosis: The pathway promotes programmed cell death, eliminating damaged or excess cells.[3][6]

  • Maintenance of Genomic Stability: GUCY2C signaling contributes to DNA damage repair mechanisms.[7]

  • Inhibition of the PI3K/AKT Pathway: This pro-survival signaling pathway is suppressed by GUCY2C activation.[7]

In colorectal cancer, the loss of this compound expression is a frequent and early event, often occurring in pre-malignant adenomas.[3] This "orphans" the GUCY2C receptor, leading to a cascade of events that favor tumor development, including increased cell proliferation, reduced apoptosis, and genomic instability.[7] Interestingly, the expression of the GUCY2C receptor itself is often retained or even upregulated in colorectal tumors, presenting a key therapeutic opportunity for ligand replacement therapy.[3]

Quantitative Data on this compound's Tumor Suppressive Effects

The tumor-suppressive role of the this compound-GUCY2C axis is supported by a growing body of quantitative data from both in vitro and in vivo studies.

In Vitro Studies on Colorectal Cancer Cell Lines
Cell LineTreatmentConcentrationEffectObservationReference(s)
T84Urothis compound10 µMInhibition of Cell Growth~70% inhibition of cell growth[1]
T84Urothis compoundDose-dependentInduction of ApoptosisProfound apoptosis observed[1][3]
Caco-2Urothis compoundNot SpecifiedInduction of ApoptosisApoptosis induced via a cGMP-dependent mechanism[1]
T84STaNanomolar rangeInhibition of ProliferationConcentration-dependent inhibition[8]
Caco-2STaNanomolar rangeInhibition of ProliferationConcentration-dependent inhibition[8]

STa (heat-stable enterotoxin) is a potent GUCY2C agonist.

In Vivo Studies in Animal Models
Animal ModelTreatmentEffect on TumorigenesisQuantitative OutcomeReference(s)
ApcMin/+ miceOral Urothis compoundReduction in polyp formation~50% reduction in the total number of polyps[3][6]
Diet-induced obesity mouse model with AOMTransgenic this compound expressionElimination of intestinal tumorsAlmost complete elimination of tumorigenesis[5]

AOM (azoxymethane) is a carcinogen used to induce colorectal tumors in animal models.

This compound Expression in Human Colorectal Tumors
Study TypeNumber of PatientsFindingQuantitative ResultReference(s)
RT-qPCR281Reduction in this compound mRNA in tumors vs. normal mucosa100- to 1,000-fold reduction in >85% of tumors[3][5]
Immunohistochemistry54 tumors, 30 normal specimensLoss of this compound protein in tumorsProtein detected in 100% of normal specimens but 0% of tumors[3]
TCGA and GEO database analysisMultiple datasetsDownregulation of GUCA2A in CRCSignificant downregulation observed across multiple cohorts[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the this compound-GUCY2C axis in colorectal cancer research.

Analysis of this compound (GUCA2A) Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying GUCA2A mRNA levels in colon tissue or cell lines.

RT-qPCR Workflow cluster_workflow RT-qPCR for GUCA2A Expression RNA_Extraction 1. Total RNA Extraction (from tissue or cells) DNase_Treatment 2. DNase I Treatment (remove genomic DNA) RNA_Extraction->DNase_Treatment cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR 4. Quantitative PCR (with GUCA2A primers) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Figure 2: Workflow for the analysis of GUCA2A gene expression using RT-qPCR.

1. RNA Extraction and Quality Control:

  • Extract total RNA from fresh-frozen colon tissue or cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Evaluate RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7 is recommended.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.

  • The reaction is typically performed at 50-55°C for 50 minutes, followed by enzyme inactivation at 85°C for 5 minutes.

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SensiMix SYBR, OriGene).

  • Primer Sequences for Human GUCA2A :

    • Forward: CCAGGAGATACTTCAGAGGCTG[9]

    • Reverse: GGAGAAAAGAGCTTCCCTGCTG[9]

  • Use a final primer concentration of 200-500 nM.

  • Perform the qPCR on a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Include a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

  • Normalize the Cq (quantification cycle) value of GUCA2A to a stable reference gene (e.g., GAPDH, ACTB).

  • Calculate the relative gene expression using the ΔΔCq method.

Immunohistochemical (IHC) Detection of this compound

This protocol details the visualization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) colon tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 3 minutes each).

  • Rinse with deionized water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by incubating slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Quench endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 10 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with a primary anti-guanylin antibody (e.g., rabbit polyclonal) diluted in PBS overnight at 4°C. The optimal dilution should be empirically determined.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

  • Apply Avidin-Biotin Complex (ABC) reagent for 30 minutes.

  • Develop the signal with DAB (3,3'-Diaminobenzidine) substrate until the desired brown color intensity is reached (2-10 minutes).

  • Counterstain with hematoxylin.

4. Dehydration and Mounting:

  • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Measurement of Intracellular cGMP Levels

This protocol describes the quantification of cGMP in CRC cell lines following this compound stimulation using a competitive enzyme immunoassay (EIA).

1. Cell Culture and Treatment:

  • Seed CRC cells (e.g., T84, Caco-2) in multi-well plates and grow to confluency.

  • Wash cells twice with serum-free media.

  • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10 minutes at 37°C to prevent cGMP degradation.

  • Stimulate cells with various concentrations of this compound or urothis compound for 10-30 minutes at 37°C.

2. Sample Preparation:

  • Aspirate the media and terminate the reaction by adding 0.1 M HCl.

  • Lyse the cells by scraping and collect the lysate.

  • Centrifuge the lysate to pellet cellular debris.

3. cGMP EIA:

  • Perform the competitive EIA using a commercial cGMP EIA kit (e.g., from Sigma-Aldrich, Cell Signaling Technology) following the manufacturer's instructions.

  • Briefly, the cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.

  • After washing, a substrate is added, and the color development is measured at 405 nm. The intensity of the color is inversely proportional to the cGMP concentration in the sample.

  • Calculate the cGMP concentration based on a standard curve.

Analysis of Apoptosis by TUNEL Assay

This protocol outlines the detection of DNA fragmentation in apoptotic cells in tissue sections.

TUNEL Assay Workflow cluster_workflow TUNEL Assay for Apoptosis Detection Deparaffinization 1. Deparaffinization & Rehydration (of tissue sections) Permeabilization 2. Permeabilization (Proteinase K) Deparaffinization->Permeabilization TdT_Labeling 3. TdT-mediated dUTP Nick End Labeling (incorporation of labeled dUTPs) Permeabilization->TdT_Labeling Detection 4. Detection (e.g., with HRP-streptavidin and DAB) TdT_Labeling->Detection Visualization 5. Visualization (Microscopy) Detection->Visualization

Figure 3: Workflow for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

1. Sample Preparation:

  • Use FFPE tissue sections and perform deparaffinization and rehydration as described for IHC.

2. Permeabilization:

  • Incubate sections with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature to allow enzyme access to the nucleus.

3. TUNEL Reaction:

  • Incubate the sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled dUTP, for 60 minutes at 37°C in a humidified chamber.

4. Detection:

  • Incubate with a streptavidin-HRP conjugate for 30 minutes at 37°C.

  • Develop the signal with DAB substrate. Apoptotic nuclei will be stained dark brown.

5. Counterstaining and Analysis:

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Quantify the apoptotic index by counting the percentage of TUNEL-positive cells in multiple high-power fields.

Conclusion and Future Directions

The evidence overwhelmingly supports the role of this compound as a critical tumor suppressor in the colorectum. Its loss is a key initiating event in a majority of colorectal cancers, leading to the silencing of the GUCY2C signaling pathway and the promotion of a pro-tumorigenic environment. The retention of the GUCY2C receptor in tumors provides a clear rationale for hormone replacement therapy.

Future research should focus on:

  • Developing robust biomarkers: Further validation of this compound loss as a biomarker for early detection and risk stratification.

  • Optimizing ligand delivery: Designing novel oral formulations of GUCY2C agonists (such as linaclotide (B608579) and plecanatide) that are specifically targeted to the colon to maximize efficacy for chemoprevention.[7]

  • Clinical trials: Conducting large-scale clinical trials to evaluate the efficacy of GUCY2C agonists in preventing colorectal cancer in high-risk populations, including individuals with obesity, a condition linked to this compound silencing.[5]

The restoration of the this compound-GUCY2C signaling axis holds immense promise as a targeted and physiologically-based strategy to combat colorectal cancer. This technical guide provides the foundational knowledge and methodologies for researchers to further explore and harness this promising therapeutic avenue.

References

Cellular Localization and Signaling of Guanylin in Intestinal Goblet Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular localization of Guanylin, with a specific focus on its expression within intestinal goblet cells. It details the associated signaling pathways and provides comprehensive experimental protocols for the detection and analysis of this compound in intestinal tissues.

Introduction

This compound is a 15-amino acid peptide that plays a crucial role in regulating electrolyte and water transport in the intestinal and renal epithelia.[1] It functions as an endogenous agonist for the guanylyl cyclase C (GC-C) receptor. The expression of this compound has been identified in various intestinal epithelial cell lineages, with a pronounced localization within goblet cells, particularly in the colon.[1][2][3] This localization suggests a key role for this compound in modulating the mucosal environment, potentially influencing mucus hydration and gut homeostasis.[2]

Cellular Localization of this compound in Intestinal Goblet Cells

Immunohistochemical and in situ hybridization studies have consistently demonstrated the presence of this compound within a subpopulation of intestinal goblet cells.[2][4]

Distribution along the Intestinal Tract:

  • Small Intestine: In the small intestine, this compound-immunoreactive goblet cells are predominantly found in the villi and upper crypts.[2] Goblet cells located deep within the crypts typically do not show this compound expression.[2]

  • Colon: In the colon, this compound-positive goblet cells are often clustered in the necks and near the openings of the crypts of Lieberkühn.[2][4] Similar to the small intestine, goblet cells in the deeper regions of the colonic crypts are generally unlabeled.[2] The distal colon, in particular, contains a high number of this compound-expressing goblet cells.[4]

Subcellular Localization:

Within the goblet cells, this compound is localized in the cytoplasm.[2] It is synthesized as a larger precursor, prothis compound, which is then processed to the active peptide.[5] The release of this compound may occur concurrently with the secretion of mucin-containing granules from goblet cells.[4]

Quantitative Analysis of this compound Expression

While extensive quantitative data on this compound expression in human intestinal goblet cells is limited, studies in animal models provide valuable insights into the proportion of goblet cells expressing this peptide.

Intestinal RegionPercentage of MUC2-Positive Goblet Cells Expressing this compound (Guca2a-Venus mouse model)
Duodenum~50%
Jejunum~50%
Ileum~50%
Colon~20%

Data adapted from a study on Guca2a-Venus mice, where Venus reporter expression is driven by the prothis compound promoter.[6]

Prothis compound Processing and Secretion

This compound is synthesized as an inactive prohormone, prothis compound, which undergoes proteolytic cleavage to yield the biologically active peptide.[5][7]

Proguanylin_Processing_and_Secretion Vesicles Vesicles Secreted_Prothis compound Secreted_Prothis compound Vesicles->Secreted_Prothis compound Apical Secretion (Luminocrine) Circulating_Prothis compound Circulating_Prothis compound Vesicles->Circulating_Prothis compound Basolateral Secretion (Endocrine) Active_this compound Active_this compound Secreted_Prothis compound->Active_this compound Processing Proteases Proteases Proteases->Secreted_Prothis compound

Key Steps:

  • Synthesis: Prothis compound is synthesized within the endoplasmic reticulum and Golgi apparatus of the goblet cell.

  • Packaging and Secretion: Prothis compound is packaged into secretory vesicles and is secreted from both the apical (luminal) and basolateral sides of the intestinal epithelium.[5] The primary route of secretion is towards the intestinal lumen (luminocrine secretion).[5]

  • Processing: In the intestinal lumen, prothis compound is cleaved by proteases to release the active this compound peptide.[5][8]

This compound Signaling Pathway

Active this compound binds to and activates the Guanylyl Cyclase C (GC-C) receptor located on the apical membrane of intestinal epithelial cells.[8][9] This binding initiates a signaling cascade that regulates ion and fluid transport.

Guanylin_Signaling_Pathway cluster_lumen Intestinal Lumen This compound This compound GCC GCC This compound->GCC Binds to cGMP cGMP GCC->cGMP Converts PKGII PKGII cGMP->PKGII Activates GTP GTP GTP->GCC CFTR CFTR PKGII->CFTR Phosphorylates & Activates Cl_ion Cl_ion CFTR->Cl_ion Mediates H2O H2O Cl_ion->H2O Drives Osmotic

Signaling Cascade:

  • Ligand Binding: this compound binds to the extracellular domain of the GC-C receptor.[8]

  • GC-C Activation: This binding activates the intracellular guanylate cyclase domain of the receptor.[10]

  • cGMP Production: Activated GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10]

  • Downstream Effects: The increase in intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII).[11] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[8][12] This ion movement drives the osmotic secretion of water, contributing to the hydration of the intestinal mucus.[12]

Experimental Protocols

Immunohistochemistry for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Intestinal Tissue

This protocol outlines the key steps for the immunohistochemical detection of this compound in FFPE intestinal sections.

IHC_Workflow A 1. Deparaffinization & Rehydration B 2. Antigen Retrieval A->B C 3. Blocking B->C D 4. Primary Antibody Incubation (Anti-Guanylin) C->D E 5. Secondary Antibody Incubation D->E F 6. Detection (e.g., DAB) E->F G 7. Counterstaining & Mounting F->G H 8. Microscopy Analysis G->H

Materials:

  • FFPE intestinal tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H₂O₂)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody: Rabbit anti-Guanylin

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.[13]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[13]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity.[13]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Guanylin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[15]

  • Detection:

    • Wash slides with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

    • Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).[16]

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.[16]

    • Mount with a permanent mounting medium.

In Situ Hybridization for this compound mRNA in FFPE Intestinal Tissue

This protocol provides a general framework for the detection of this compound mRNA in FFPE intestinal sections using a digoxigenin (B1670575) (DIG)-labeled RNA probe.

ISH_Workflow A 1. Deparaffinization & Rehydration B 2. Proteinase K Digestion A->B C 3. Prehybridization B->C D 4. Hybridization with DIG-labeled This compound RNA Probe C->D E 5. Post-hybridization Washes D->E F 6. Immunodetection of DIG E->F G 7. Colorimetric Detection F->G H 8. Mounting & Analysis G->H

Materials:

  • FFPE intestinal tissue sections on charged slides

  • Xylene or a xylene substitute

  • Graded ethanol series

  • DEPC-treated water and solutions

  • Proteinase K

  • Prehybridization buffer

  • Hybridization buffer

  • DIG-labeled antisense this compound RNA probe

  • Stringent wash buffers (e.g., SSC)

  • Blocking solution

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • Nuclear Fast Red counterstain (optional)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for immunohistochemistry, ensuring all solutions are RNase-free.[17]

  • Permeabilization:

    • Incubate sections with Proteinase K to improve probe accessibility. The concentration and incubation time must be optimized.[18]

    • Wash with PBS.

  • Prehybridization:

    • Incubate sections in prehybridization buffer for at least 1 hour at the hybridization temperature.[17]

  • Hybridization:

    • Dilute the DIG-labeled this compound RNA probe in hybridization buffer.

    • Denature the probe by heating at 80-95°C for 5 minutes, then immediately place on ice.[17]

    • Apply the probe to the sections and incubate overnight at an optimized hybridization temperature (e.g., 55-65°C) in a humidified chamber.[18]

  • Post-hybridization Washes:

    • Perform a series of stringent washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.[18]

  • Immunodetection of DIG:

    • Block non-specific binding with a blocking solution.

    • Incubate with an anti-DIG-AP antibody.[18]

  • Colorimetric Detection:

    • Wash slides.

    • Incubate with NBT/BCIP substrate solution in the dark until a purple/blue precipitate forms.[18]

    • Stop the reaction by washing with water.

  • Counterstaining and Mounting:

    • (Optional) Counterstain with Nuclear Fast Red.

    • Dehydrate and mount with a permanent mounting medium.

Conclusion

This compound is prominently localized within a specific subpopulation of mature goblet cells in the intestinal tract, particularly in the superficial crypts and villi of the small intestine and the upper regions of the colonic crypts. Its secretion and subsequent activation of the GC-C signaling pathway play a vital role in regulating intestinal fluid and electrolyte balance, which is likely crucial for maintaining the properties of the mucus layer. The detailed protocols provided in this guide offer a foundation for researchers to investigate the cellular localization and expression of this compound, contributing to a deeper understanding of its physiological and pathophysiological roles in the intestine.

References

Guanylin: A Paracrine Regulator of Intestinal Function - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylin, a 15-amino acid peptide, operates as a critical paracrine signaling molecule within the gastrointestinal tract, primarily regulating intestinal fluid and electrolyte homeostasis.[1][2] Secreted by goblet cells in the colon, this compound exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][3] This activation triggers a cascade of intracellular events, leading to changes in ion transport and, consequently, fluid movement. Dysregulation of the this compound signaling axis has been implicated in various gastrointestinal disorders, including constipation and colorectal cancer, making it a significant target for therapeutic intervention.[1][4] This guide provides a comprehensive overview of this compound's paracrine signaling, including quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data on this compound and Urothis compound (B126073) Activity

The following tables summarize key quantitative data related to the interaction of this compound and its analogue, urothis compound, with the GC-C receptor and their downstream effects. The human colon carcinoma cell line, T84, is a widely used model for these studies as it endogenously expresses the GC-C receptor.[5][6]

Table 1: Receptor Binding Affinity (Ki) for GC-C in T84 Cells

LigandKi (High Affinity Site)Ki (Low Affinity Site)
This compound19 ± 5 nM1.3 ± 0.5 µM
E. coli Heat-Stable Enterotoxin (STa)78 ± 38 pM4.9 ± 1.4 nM

Data extracted from radioligand binding assays using 125I-ST.[7]

Table 2: pH-Dependent Potency of this compound and Urothis compound in T84 Cells

LigandParameterPotency at pH 5.0Potency at pH 8.0Fold Change (pH 8.0 vs. 5.0)
This compound cGMP AccumulationLess PotentMore Potent~10-fold increase
Chloride Secretion (Isc)Less PotentMore PotentMarkedly increased
Urothis compound cGMP AccumulationMore PotentLess Potent~10-fold decrease
Chloride Secretion (Isc)More PotentLess PotentConsiderably decreased

Data synthesized from studies on the effect of mucosal acidity on this compound and urothis compound activity.[8][9][10]

Table 3: pH-Dependent Receptor Binding Affinity of this compound and Urothis compound in T84 Cells

LigandRelative Binding Affinity at pH 5.0Relative Binding Affinity at pH 8.0Fold Change (pH 8.0 vs. 5.0)
This compound Lower AffinityHigher Affinity~100-fold increase
Urothis compound Higher AffinityLower Affinity~10-fold decrease

Data derived from competitive radioligand binding assays.[8][9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The canonical signaling pathway for this compound involves its binding to the GC-C receptor, leading to the production of cyclic GMP (cGMP) and subsequent downstream effects on ion channels. There is also evidence for GC-C independent signaling pathways.[3]

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C) This compound->GC_C Binds cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKG II) cGMP->PKGII Activates NHE3 Na+/H+ Exchanger 3 (NHE3) cGMP->NHE3 Inhibits CFTR CFTR PKGII->CFTR Phosphorylates & Activates Cl_ion Cl- CFTR->Cl_ion Secretion Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture T84 cells on permeable supports B Mount cell monolayer in Ussing chamber A->B C Equilibrate with Ringer's solution B->C D Establish baseline short-circuit current (Isc) C->D E Add this compound to apical chamber D->E F Record change in Isc E->F G Calculate ΔIsc F->G H Generate dose-response curve G->H

References

Methodological & Application

Proguanylin ELISA Kit: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proguanylin, the precursor to the active hormone this compound, is a key regulator of intestinal fluid and electrolyte balance.[1] It exerts its effects through the guanylate cyclase C (GC-C) receptor, a signaling pathway implicated in various physiological and pathological processes, including gastrointestinal disorders, hypertension, and renal disease.[1][2] Accurate quantification of prothis compound in biological fluids is crucial for advancing research in these areas and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of a sandwich enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of human prothis compound in serum and plasma.

Principle of the Assay

This ELISA kit is a sandwich immunoassay designed for the quantitative measurement of human prothis compound. The assay employs a microplate pre-coated with a polyclonal antibody specific for human prothis compound. During the first incubation, prothis compound present in the standards, controls, and samples is captured by the immobilized antibody. After washing away unbound substances, a horseradish peroxidase (HRP)-conjugated polyclonal anti-human prothis compound antibody is added. This detection antibody binds to the captured prothis compound, forming a "sandwich." Following another wash step, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is directly proportional to the concentration of prothis compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of prothis compound in the unknown samples.

Prothis compound Signaling Pathway

Prothis compound and its active form, this compound, are endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C).[3][4] The binding of these peptides to GC-C activates the intracellular guanylate cyclase domain of the receptor.[5][6] This enzymatic activity catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The resulting increase in intracellular cGMP concentration activates downstream signaling cascades, primarily through the activation of cGMP-dependent protein kinase II (PKGII).[5] This pathway plays a critical role in regulating intestinal epithelial cell function, including ion transport, fluid secretion, and maintenance of the intestinal barrier.[4][6]

Proguanylin_Signaling_Pathway Prothis compound Prothis compound/Guanylin GCC Guanylate Cyclase C (GC-C) Receptor Prothis compound->GCC Binds to cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates Cellular_Response Cellular Response (e.g., Ion Transport, Fluid Secretion) PKGII->Cellular_Response Phosphorylates substrates leading to

Figure 1: Prothis compound Signaling Pathway

Materials and Methods

Kit Contents (Typical)
  • Microplate (96 wells) pre-coated with anti-human prothis compound antibody

  • Human Prothis compound Standard (recombinant)

  • Detection Antibody (HRP-conjugated anti-human prothis compound)

  • Wash Buffer Concentrate (20x)

  • Substrate Solution (TMB)

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided
  • Distilled or deionized water

  • Precision pipettes and disposable tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Graduated cylinders

  • Vortex mixer

  • Tubes for sample and standard dilution

Experimental Protocols

Sample Collection and Preparation

Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot at room temperature for 30-60 minutes.[7]

  • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[7]

  • Carefully aspirate the serum and transfer it to a clean, labeled tube.

  • If not assayed immediately, store serum samples at -20°C or lower. Avoid repeated freeze-thaw cycles.[7]

Plasma:

  • Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C within 30 minutes of collection.[7]

  • Carefully aspirate the plasma and transfer it to a clean, labeled tube.

  • If not assayed immediately, store plasma samples at -20°C or lower. Avoid repeated freeze-thaw cycles.[7]

Reagent Preparation
  • Wash Buffer: Dilute the 20x Wash Buffer Concentrate 1:20 with distilled or deionized water. For example, add 50 mL of concentrate to 950 mL of water to prepare 1 L of 1x Wash Buffer.

  • Standards and Samples: Reconstitute the lyophilized Human Prothis compound Standard with the volume of diluent specified in the kit manual to create the stock solution. Prepare a dilution series of the standard as instructed. Dilute serum or plasma samples as recommended in the kit manual (a 1:3 dilution is often suggested for the BioVendor kit) with the provided dilution buffer.[8]

Assay Procedure

ELISA_Workflow Start Start Add_Samples Add Standards, Controls, and Samples to Wells (100 µL) Start->Add_Samples Incubate1 Incubate for 60 min at Room Temperature Add_Samples->Incubate1 Wash1 Wash Wells 3x with 1x Wash Buffer Incubate1->Wash1 Add_Detection_Ab Add HRP-Conjugated Detection Antibody (100 µL) Wash1->Add_Detection_Ab Incubate2 Incubate for 60 min at Room Temperature Add_Detection_Ab->Incubate2 Wash2 Wash Wells 3x with 1x Wash Buffer Incubate2->Wash2 Add_Substrate Add TMB Substrate Solution (100 µL) Wash2->Add_Substrate Incubate3 Incubate for 10-20 min at Room Temperature (in the dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution (100 µL) Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Figure 2: General ELISA Workflow

  • Bring all reagents and samples to room temperature before use.

  • Add 100 µL of each standard, control, and diluted sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.

  • Cover the plate with a plate sealer and incubate for 60 minutes at room temperature.

  • Aspirate the liquid from each well and wash three times with 300 µL of 1x Wash Buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it against clean paper towels.

  • Add 100 µL of the HRP-conjugated detection antibody to each well.

  • Cover the plate with a new plate sealer and incubate for 60 minutes at room temperature.

  • Repeat the wash step as in step 4.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate the plate for 10-20 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the mean absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the mean absorbance of the zero standard (blank) from the mean absorbance of all other standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Use the standard curve to determine the concentration of prothis compound in the samples.

  • Multiply the calculated concentration by the dilution factor to obtain the final prothis compound concentration in the original sample.

Performance Characteristics

The performance of commercially available prothis compound ELISA kits can vary. Below is a summary of typical performance characteristics for a human prothis compound ELISA kit.

ParameterBioVendor Human Prothis compound ELISA Kit
Assay Type Sandwich ELISA
Sample Types Serum, Plasma
Sample Volume 10 µL
Calibration Range 0.156 - 10 ng/mL[2]
Limit of Detection 5 pg/mL[2]
Intra-assay CV < 8.3%[2]
Inter-assay CV < 11.3%[2]
Spiking Recovery 98%[2]
Dilution Linearity 90%[2]

Note: The values presented in this table are based on data from BioVendor for their Human Prothis compound ELISA kit and a study that evaluated this kit.[2][3] Users should always refer to the specific kit insert for the most accurate and up-to-date performance data.

Clinical and Research Applications

Reference Values

A study evaluating the BioVendor prothis compound ELISA kit established the following reference values in a cohort of healthy individuals:

  • Males: 4.0 - 13.4 ng/mL[3]

  • Females: 4.6 - 16.3 ng/mL[3]

It was also noted that prothis compound levels may increase with age.[1][9]

Clinical Significance
  • Hypertension: Studies have shown that individuals with hypertension may have higher circulating levels of prothis compound.[1][9] Prothis compound concentrations have been found to correlate with systolic blood pressure.[1][9]

  • Crohn's Disease: Serum prothis compound levels are reportedly lower in patients with Crohn's disease compared to healthy individuals.[2]

  • Renal Insufficiency: Prothis compound is considered a significant marker in renal insufficiency, with plasma levels increasing in patients with chronic renal failure.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background - Insufficient washing- Contaminated reagents or buffer- Over-incubation- Ensure thorough washing and complete removal of wash buffer- Use fresh, clean reagents and buffers- Adhere to recommended incubation times
Low signal - Inactive reagents- Incorrect incubation times or temperatures- Improper sample or reagent preparation- Check expiration dates and storage conditions of all reagents- Ensure adherence to the protocol's incubation parameters- Verify dilutions and reconstitution steps
Poor standard curve - Improper standard dilution- Pipetting errors- Contamination of standards- Prepare fresh standard dilutions carefully- Use calibrated pipettes and new tips for each standard- Avoid cross-contamination
High variability between duplicates - Pipetting inconsistency- Incomplete mixing of reagents or samples- Bubbles in wells- Ensure consistent pipetting technique- Thoroughly mix all solutions before use- Check for and remove bubbles before reading the plate

Conclusion

The prothis compound ELISA kit provides a sensitive and specific tool for the quantitative determination of human prothis compound in biological fluids. Adherence to the detailed protocols and a thorough understanding of the assay's principles are essential for obtaining accurate and reproducible results. This information is intended to support researchers, scientists, and drug development professionals in their efforts to investigate the role of prothis compound in health and disease.

References

Application Notes and Protocols for Northern Blot Analysis of Guanylin mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. It functions by binding to and activating the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade ultimately results in the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][2] The expression of this compound mRNA is tissue-specific, with the highest levels observed in the gastrointestinal tract. Northern blot analysis is a powerful technique to study gene expression by detecting specific RNA sequences in a sample, making it an ideal method for examining the distribution and abundance of this compound mRNA across various tissues.[3][4] This document provides detailed protocols and application notes for the Northern blot analysis of this compound mRNA expression.

This compound mRNA Expression Profile

Northern blot analysis has revealed a distinct tissue-specific expression pattern for this compound mRNA. The highest expression is consistently observed in the intestine, with a gradient of increasing expression from the proximal to the distal segments.

Table 1: Relative Abundance of this compound mRNA in Human Tissues Determined by Northern Blot Analysis

TissueRelative mRNA AbundanceReference
Gastrointestinal Tract
DuodenumLow[5]
JejunumModerate[1]
IleumHigh[5]
ColonVery High[1][5]
Other Tissues
Adrenal GlandLow Abundance[6]
KidneyLow Abundance[6]
Uterus/OviductLow Abundance[6]

Note: This table summarizes qualitative findings from Northern blot analyses. "Very High" indicates the strongest hybridization signal, with other levels described relative to it.

This compound Signaling Pathway

This compound exerts its physiological effects primarily through the GC-C receptor and the subsequent cGMP signaling pathway. Upon binding of this compound to the extracellular domain of GC-C on the apical membrane of intestinal epithelial cells, the intracellular guanylate cyclase domain is activated. This activation catalyzes the conversion of GTP to cGMP. The elevated intracellular cGMP has two main downstream effects: it activates cGMP-dependent protein kinase II (PKGII) and inhibits phosphodiesterase 3 (PDE3), which in turn leads to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Both PKGII and PKA then phosphorylate and activate the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. PKGII also inhibits the Na+/H+ exchanger 3 (NHE3), reducing sodium absorption.[7][8]

Recent evidence also suggests the existence of a GC-C independent signaling pathway for this compound peptides in tissues like the kidney, which may involve G-protein coupled receptors.[4]

Guanylin_Signaling_Pathway This compound Signaling Pathway in Intestinal Epithelial Cells This compound This compound GCC Guanylate Cyclase C (GC-C) This compound->GCC GTP GTP cGMP cGMP GTP:e->cGMP:w PKGII PKGII cGMP->PKGII Activates PDE3 PDE3 cGMP->PDE3 Inhibits CFTR CFTR PKGII->CFTR Activates NHE3 NHE3 PKGII->NHE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->CFTR Activates Cl_HCO3_Secretion Cl- / HCO3- Secretion CFTR->Cl_HCO3_Secretion Mediates Na_Absorption Na+ Absorption NHE3->Na_Absorption Mediates

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental Protocols

I. Total RNA Extraction from Tissues

High-quality, intact RNA is crucial for successful Northern blot analysis.[4]

Materials:

  • Tissue samples (fresh or frozen at -80°C)

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with DEPC-treated water)

  • RNase-free water

  • Homogenizer

Protocol:

  • Homogenization: Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent using a homogenizer.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes. Resuspend the pellet in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be between 1.8 and 2.0). Assess RNA integrity by running an aliquot on a 1% denaturing agarose (B213101) gel; intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

II. Northern Blot Analysis

This protocol outlines the steps for electrophoresis, transfer, hybridization, and detection of this compound mRNA.

A. Gel Electrophoresis

Materials:

  • 1.2% Agarose gel with 2.2 M formaldehyde (B43269)

  • 10x MOPS running buffer

  • RNA samples (10-20 µg of total RNA per lane)

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • RNA ladder

Protocol:

  • Prepare a 1.2% agarose gel containing 2.2 M formaldehyde in 1x MOPS buffer.

  • Mix RNA samples with an equal volume of RNA loading buffer.

  • Denature the RNA samples by heating at 65°C for 15 minutes, then immediately place on ice.

  • Load the denatured RNA samples and RNA ladder into the wells of the gel.

  • Perform electrophoresis in 1x MOPS running buffer at 5 V/cm until the tracking dye has migrated approximately two-thirds of the way down the gel.[6]

B. RNA Transfer

Materials:

  • Nylon membrane

  • 20x SSC transfer buffer

  • Whatman 3MM paper

  • UV crosslinker

Protocol:

  • After electrophoresis, soak the gel in DEPC-treated water for 10 minutes, followed by 20x SSC for 20 minutes.

  • Set up a capillary transfer apparatus. Place a wick of Whatman paper in a tray of 20x SSC. Place the gel on top of the wick, followed by the nylon membrane, two pieces of dry Whatman paper, and a stack of paper towels.

  • Allow the transfer to proceed overnight.

  • After transfer, mark the well positions on the membrane with a pencil.

  • Immobilize the RNA to the membrane by UV crosslinking.

C. Probe Labeling and Hybridization

A cDNA probe specific for human this compound should be used. Probes can be radiolabeled (e.g., with 32P) or non-radioactively labeled (e.g., with digoxigenin).

Materials:

  • This compound-specific cDNA probe

  • Labeling kit (e.g., random priming kit with [α-32P]dCTP)

  • Prehybridization/hybridization buffer (e.g., ULTRAhyb™)

  • Hybridization oven/incubator

Protocol:

  • Label the this compound cDNA probe according to the manufacturer's instructions.

  • Prehybridize the membrane in hybridization buffer for at least 1 hour at 42°C in a hybridization oven.

  • Denature the labeled probe by boiling for 5-10 minutes and then quickly chilling on ice.

  • Add the denatured probe to the hybridization buffer and incubate the membrane overnight at 42°C with gentle agitation.

D. Washing and Detection

Materials:

  • Low stringency wash buffer (e.g., 2x SSC, 0.1% SDS)

  • High stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS)

  • Phosphor screen or X-ray film and cassette

Protocol:

  • Wash the membrane twice with low stringency wash buffer for 15 minutes each at room temperature.

  • Wash the membrane twice with high stringency wash buffer for 15 minutes each at 65°C.

  • Wrap the damp membrane in plastic wrap.

  • Expose the membrane to a phosphor screen or X-ray film. The exposure time will vary depending on the signal strength.

  • Develop the film or scan the phosphor screen to visualize the results. For quantitative analysis, the band intensities can be measured using densitometry software.

Experimental Workflow Diagram

Northern_Blot_Workflow Northern Blot Workflow for this compound mRNA Analysis RNA_Extraction 1. Total RNA Extraction from Tissue QC 2. RNA Quantification & Quality Control RNA_Extraction->QC Electrophoresis 3. Denaturing Agarose Gel Electrophoresis QC->Electrophoresis Transfer 4. Capillary Transfer to Nylon Membrane Electrophoresis->Transfer Crosslinking 5. UV Crosslinking Transfer->Crosslinking Hybridization 6. Prehybridization & Hybridization with Labeled this compound Probe Crosslinking->Hybridization Washing 7. Stringency Washes Hybridization->Washing Detection 8. Autoradiography/ Phosphor Imaging Washing->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Northern blot analysis of this compound mRNA.

References

Quantitative PCR for Guanylin Gene Expression Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin (encoded by the GUCA2A gene) and its analogue Urothis compound (GUCA2B) are peptide hormones crucial for regulating intestinal fluid and electrolyte balance, primarily through their interaction with the guanylate cyclase C (GC-C) receptor.[1][2] Dysregulation of this compound expression has been implicated in various gastrointestinal diseases, most notably colorectal cancer, where its expression is often significantly downregulated.[1][3][4] This document provides detailed application notes and protocols for the quantitative analysis of this compound gene expression using real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for quantifying mRNA levels.[5]

This compound Signaling Pathways

This compound exerts its physiological effects through binding to the GC-C receptor on the apical surface of intestinal epithelial cells. This interaction triggers a signaling cascade that modulates ion transport.

Guanylate Cyclase C (GC-C) Dependent Signaling Pathway

The canonical signaling pathway for this compound involves the activation of the GC-C receptor. Upon ligand binding, the intracellular guanylate cyclase domain of the receptor is activated, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This leads to the secretion of chloride ions into the intestinal lumen, followed by water, resulting in fluid secretion.

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GCC Guanylate Cyclase C (GC-C) Receptor This compound->GCC Binds to GTP GTP GCC->GTP Activates cGMP cGMP GTP->cGMP Converts to PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates Cl_ion Cl- Secretion CFTR->Cl_ion Opens Channel qPCR_Workflow Sample 1. Tissue/Cell Sample Collection RNA_Extraction 2. Total RNA Extraction Sample->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Control RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCq) qPCR->Data_Analysis Result 7. Relative this compound mRNA Expression Data_Analysis->Result

References

Application Notes: In Situ Hybridization for Localization of Guanylin mRNA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanylin is a peptide hormone primarily expressed in the gastrointestinal tract that plays a crucial role in regulating fluid and electrolyte balance.[1][2] It functions by binding to and activating the guanylate cyclase C (GC-C) receptor, which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3][4] This signaling cascade is essential for intestinal secretion and has been implicated in various gastrointestinal diseases.[1][2] Furthermore, diminished expression of this compound has been observed in colorectal adenocarcinomas, suggesting its potential role as a tumor suppressor.[5][6][7]

In situ hybridization (ISH) is a powerful technique used to visualize the specific location of messenger RNA (mRNA) within the cellular context of a tissue.[8][9] This method is invaluable for understanding the spatial gene expression patterns of this compound, identifying the specific cell types responsible for its synthesis, and investigating changes in its expression in pathological conditions. These application notes provide a comprehensive protocol for performing ISH to detect this compound mRNA in tissue sections, targeted at researchers, scientists, and drug development professionals.

Quantitative Data Summary

In situ hybridization provides semi-quantitative data on mRNA abundance based on signal intensity. The following table summarizes the reported distribution and relative expression levels of this compound mRNA in various intestinal regions.

Intestinal RegionCellular LocalizationRelative Signal Intensity (Arbitrary Units)Reference
DuodenumVilli Epithelial Cells, Crypts of Lieberkühn+[5][10]
JejunumVilli Epithelial Cells (increasing along the axis), Goblet Cells++[10][11]
IleumVilli Epithelial Cells (abundant)+++[5][10]
ColonSuperficial Epithelial Cells, Goblet Cells+++[5][11]
Colorectal AdenocarcinomaTumor Epithelial Cells- (Absent or greatly diminished)[5][6]
Note: Signal intensity is graded from high (+++) to very low (+) or undetectable (-). This table is a representation based on published findings; actual results may vary.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for in situ hybridization.

GuanylinSignalingPathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GCC Guanylate Cyclase C (GC-C) Receptor This compound->GCC Binds cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII PKG II Activation cGMP->PKGII CFTR CFTR Activation cGMP->CFTR NHE_Inhibition NHE Inhibition cGMP->NHE_Inhibition PKGII->CFTR Secretion Cl- & HCO3- Secretion CFTR->Secretion Na_Absorption Na+ & H2O Absorption↓ NHE_Inhibition->Na_Absorption

This compound Signaling Pathway in Intestinal Epithelial Cells.

ISH_Workflow In Situ Hybridization Experimental Workflow start Start tissue_prep 1. Tissue Preparation - Dissection - Fixation (e.g., 4% PFA) - Cryoprotection & Freezing start->tissue_prep sectioning 2. Cryosectioning - Cut 10-12 µm sections - Mount on coated slides tissue_prep->sectioning prehybridization 4. Pre-hybridization - Proteinase K treatment - Acetylation sectioning->prehybridization probe_synthesis 3. Probe Synthesis - Design this compound-specific probe - In vitro transcription - Label with DIG/Biotin hybridization 5. Hybridization - Apply labeled probe - Incubate overnight at 65°C probe_synthesis->hybridization prehybridization->hybridization washing 6. Post-Hybridization Washes - High stringency washes - Remove unbound probe hybridization->washing detection 7. Immunological Detection - Blocking - Anti-DIG-AP antibody - Color development (NBT/BCIP) washing->detection imaging 8. Imaging & Analysis - Dehydration & Mounting - Microscopy detection->imaging end_node End imaging->end_node

A generalized workflow for localizing this compound mRNA.

Detailed Experimental Protocols

This protocol is a composite methodology based on standard in situ hybridization techniques and is optimized for detecting this compound mRNA in intestinal tissues.[5][12][13]

Part 1: Riboprobe Synthesis
  • Probe Design:

    • Design a probe template of 300-800 bp from a unique region of the this compound cDNA, preferably the 3' untranslated region (UTR), to ensure specificity.[14]

    • Use PCR to amplify the template from cDNA. The reverse primer should incorporate a T7 RNA polymerase binding sequence (5'-TAATACGACTCACTATAG-3') at its 5' end for antisense probe synthesis.[15] A sense probe, generated using a forward primer with an SP6 promoter, should be created as a negative control.

  • In Vitro Transcription:

    • Linearize the plasmid containing the this compound cDNA insert.

    • Set up an in vitro transcription reaction using a kit. For a 20 µL reaction, combine:

      • 5X Transcription Buffer: 4 µL

      • 10X DIG RNA Labeling Mix (or Biotin): 2 µL

      • Linearized Template DNA (approx. 1 µg): 2 µL

      • RNase Inhibitor: 1 µL

      • T7 RNA Polymerase: 2 µL

      • RNase-free water to 20 µL

    • Incubate at 37°C for at least 2 hours.[15]

    • Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

  • Probe Purification:

    • Purify the labeled riboprobe using ethanol (B145695)/sodium acetate (B1210297) precipitation or a column-based kit.[15]

    • Resuspend the probe in RNase-free water.

    • Assess probe integrity on a denaturing agarose (B213101) gel and quantify using a spectrophotometer. Store at -80°C.

Part 2: Tissue Preparation
  • Tissue Collection and Fixation:

    • Immediately after dissection, flush intestinal segments with cold, RNase-free phosphate-buffered saline (PBS).

    • Fix the tissue in freshly prepared 4% paraformaldehyde (PFA) in PBS for 4-6 hours at 4°C.[13]

  • Cryoprotection and Embedding:

    • Wash the tissue in PBS.

    • Cryoprotect by incubating in 20-30% sucrose (B13894) in PBS at 4°C overnight or until the tissue sinks.[13]

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound in a cryomold and freeze rapidly on dry ice or in liquid nitrogen. Store blocks at -80°C.

  • Cryosectioning:

    • Cut 10-12 µm thick sections using a cryostat.

    • Mount sections onto RNase-free, coated glass slides (e.g., SuperFrost Plus).

    • Allow sections to air dry completely and store at -80°C until use.[12]

Part 3: In Situ Hybridization and Detection
  • Pre-hybridization:

    • Bring slides to room temperature. Post-fix sections in 4% PFA for 10 minutes.

    • Wash twice in PBS.

    • To improve probe penetration, treat with Proteinase K (1-10 µg/mL in PBS) for 5-10 minutes at 37°C. The optimal time must be determined empirically.[12]

    • Wash with PBS, then post-fix again in 4% PFA for 5 minutes.

    • Wash in PBS, then acetylate in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce background.

    • Wash in PBS and dehydrate through a graded series of ethanol (50%, 70%, 95%, 100%) and air dry.[12]

  • Hybridization:

    • Prepare hybridization buffer (e.g., 50% formamide, 5X SSC, 50 µg/mL yeast tRNA, 1% SDS, 50 µg/mL heparin).

    • Dilute the DIG-labeled this compound antisense and sense probes in hybridization buffer to a final concentration of 100-500 ng/mL.[12]

    • Denature the probe by heating at 80-85°C for 5 minutes.

    • Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[13]

  • Post-Hybridization Washes (High Stringency):

    • Carefully remove coverslips.

    • Wash slides in 5X SSC at 65°C for 10 minutes.

    • Wash in 0.2X SSC at 65°C for 1 hour (2 x 30 minutes).[13]

    • Perform final washes in a maleic acid-based buffer (MABT) at room temperature.

  • Immunological Detection:

    • Block non-specific binding by incubating sections in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.[13]

    • Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), diluted 1:1500-1:2500 in blocking solution, overnight at 4°C.[13]

    • Wash the slides extensively with MABT (3 x 20 minutes).

    • Equilibrate the sections in an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).

  • Signal Development:

    • Develop the color signal by incubating the slides in the dark with a solution containing NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolylphosphate).[8]

    • Monitor the color development (a purple/blue precipitate) under a microscope. This can take from 2 hours to overnight.

    • Stop the reaction by washing thoroughly with PBS containing EDTA.

  • Mounting and Imaging:

    • (Optional) Counterstain with Nuclear Fast Red if desired.

    • Dehydrate the sections through a graded ethanol series, clear with xylene, and mount with a permanent mounting medium.

    • Image the slides using a bright-field microscope. The presence of a blue/purple precipitate indicates the location of this compound mRNA.

References

Application Notes and Protocols: Solid-Phase Synthesis of Bioactive Guanylin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin is a 15-amino acid peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis in the intestine and kidneys.[1] It is the endogenous ligand for the Guanylate Cyclase C (GC-C) receptor, a transmembrane protein primarily expressed in the intestinal epithelium.[2][3][4] The activation of GC-C by this compound initiates an intracellular signaling cascade that leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates ion transport.[1][5] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of human this compound and subsequent in vitro bioassays to confirm its activity.

Human this compound has the primary amino acid sequence: Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys.[6] Its biological activity is dependent on the correct formation of two disulfide bonds (Cys4-Cys12 and Cys7-Cys15).[2][5][7]

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the extracellular domain of the GC-C receptor. This binding event allosterically activates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][8] The accumulation of intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[8][5] Increased cGMP levels also inhibit the Na+/H+ exchanger, reducing sodium absorption.[1][5]

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C Receptor) This compound->GC_C Binds to cGMP cGMP GC_C->cGMP Activates GTP GTP GTP->cGMP Converts PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR (Activated) PKGII->CFTR Activates NHE3 Na+/H+ Exchanger (Inhibited) PKGII->NHE3 Inhibits Secretion Cl- and HCO3- Secretion CFTR->Secretion Absorption Na+ Absorption Inhibition NHE3->Absorption

Figure 1. this compound Signaling Pathway in Intestinal Epithelial Cells.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Human this compound

This protocol is based on the widely used Fmoc/tBu strategy.[9]

Workflow for Solid-Phase Peptide Synthesis of this compound:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (NMP or DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine (B6355638) in NMP) swell->deprotect1 wash1 3. Washing (NMP, DCM) deprotect1->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA in NMP) wash1->couple wash2 5. Washing (NMP, DCM) couple->wash2 repeat Repeat steps 2-5 for each amino acid wash2->repeat repeat->deprotect1 Next Cycle deprotect_final 6. Final Fmoc Deprotection repeat->deprotect_final Completion cleave 7. Cleavage and Side-Chain Deprotection (TFA cocktail) deprotect_final->cleave precipitate 8. Precipitation (Cold Diethyl Ether) cleave->precipitate oxidize 9. Disulfide Bond Formation (Air Oxidation) precipitate->oxidize purify 10. Purification (RP-HPLC) oxidize->purify analyze 11. Analysis (Mass Spectrometry) purify->analyze

Figure 2. General workflow for the solid-phase synthesis of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups

  • N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell Rink Amide resin in NMP or DMF for at least 1 hour in a reaction vessel.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with NMP (3x) and DCM (3x) and then NMP (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in NMP.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.[10]

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours.[11]

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Disulfide Bond Formation: Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8) and stir in an open beaker to allow for air oxidation and formation of disulfide bonds. Monitor the reaction by HPLC.

  • Purification: Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6]

  • Analysis: Confirm the identity and purity of the synthetic this compound by mass spectrometry.

II. In Vitro Biological Activity Assays

The biological activity of synthetic this compound is typically assessed by its ability to bind to the GC-C receptor and stimulate the production of intracellular cGMP in a suitable cell line, such as the human colon carcinoma cell line T84, which endogenously expresses high levels of the GC-C receptor.[2][3][4]

A. Competitive Radioligand Binding Assay

This assay measures the ability of synthetic this compound to compete with a radiolabeled ligand for binding to the GC-C receptor.

Materials:

  • T84 cells

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)

  • Radioligand: 125I-labeled heat-stable enterotoxin (125I-STa)[12]

  • Unlabeled synthetic this compound

  • Unlabeled STa (for non-specific binding)

  • Gamma counter

Procedure:

  • Cell Culture: Culture T84 cells to confluence in 24-well plates.

  • Assay Setup:

    • Wash cell monolayers twice with ice-cold binding buffer.

    • Add binding buffer containing a fixed concentration of 125I-STa (e.g., 50 pM).

    • Add varying concentrations of unlabeled synthetic this compound (e.g., 10^-12 to 10^-6 M).

    • For determining non-specific binding, add a high concentration of unlabeled STa (e.g., 1 µM) to a set of wells.[12]

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Washing: Aspirate the assay medium and rapidly wash the cells twice with ice-cold PBS to remove unbound radioligand.[12]

  • Lysis and Counting: Solubilize the cells with 1 M NaOH, transfer the lysate to counting tubes, and measure the radioactivity using a gamma counter.[12]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the Ki or IC50 value.

B. cGMP Accumulation Assay

This functional assay measures the increase in intracellular cGMP levels in response to this compound stimulation.

Materials:

  • T84 cells

  • Assay buffer (e.g., DMEM)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Synthetic this compound

  • 0.1 M HCl

  • cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit[13]

Procedure:

  • Cell Culture: Culture T84 cells to confluence in 24-well plates.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to inhibit cGMP degradation.

  • Stimulation: Add varying concentrations of synthetic this compound to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Lysis: Terminate the reaction by aspirating the medium and adding 0.1 M HCl to lyse the cells and stabilize cGMP.

  • Quantification: Measure the cGMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cGMP assay kit.

  • Data Analysis: Plot the cGMP concentration against the log concentration of this compound to determine the EC50 value.

Data Presentation

The binding affinity of this compound and its analog Urothis compound (B126073) to the GC-C receptor is significantly influenced by pH.[6][12] This data is crucial for designing and interpreting binding and functional assays.

Table 1: Influence of pH on the Binding Affinities (Ki) of this compound and Urothis compound to the GC-C Receptor on T84 Cells. [12]

LigandpHHigh Affinity Site Ki (nM)Low Affinity Site Ki (nM)
This compound 5.0~102~2300
8.0~1~77
Urothis compound 5.0~1~70
8.0~10~615

Data adapted from literature.[12] Values are approximate and may vary based on experimental conditions.

Table 2: Expected Results from Biological Assays for Synthetic this compound.

AssayParameterExpected Outcome
Competitive Binding Assay Ki or IC50Demonstrates competitive binding with 125I-STa, with higher affinity at alkaline pH.
cGMP Accumulation Assay EC50Shows a dose-dependent increase in intracellular cGMP, indicating receptor activation.

References

Application Notes and Protocols for cGMP Accumulation Assay in Caco-2 Cells to Determine Guanylin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin is an endogenous peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][2][3] This activation leads to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2][3] The resulting increase in intracellular cGMP concentration triggers a signaling cascade that ultimately modulates ion transport. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal epithelium as these cells differentiate to form a polarized monolayer expressing GC-C, thus responding to this compound with a measurable increase in intracellular cGMP.[4][5]

This document provides detailed application notes and protocols for performing a cGMP accumulation assay in Caco-2 cells to assess the activity of this compound and its analogs. This assay is a valuable tool for screening and characterizing potential therapeutic agents targeting the GC-C pathway.

Signaling Pathway of this compound in Caco-2 Cells

This compound binds to the extracellular domain of the GC-C receptor. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme then catalyzes the conversion of GTP to cGMP. Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKG II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[2][5][6] To enhance the signal in an in vitro setting, a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is often used to prevent the degradation of cGMP.[7][8][9]

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C Receptor) This compound->GC_C Binds to GTP GTP GC_C->GTP Activates cGMP cGMP GTP->cGMP Converts to PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by PKGII Protein Kinase G II (PKG II) cGMP->PKGII Activates Five_AMP 5'-GMP PDE->Five_AMP to IBMX IBMX (Inhibitor) IBMX->PDE Inhibits CFTR CFTR PKGII->CFTR Activates Ion_Secretion Ion Secretion (Cl-, HCO3-) CFTR->Ion_Secretion Promotes

Caption: this compound signaling pathway in Caco-2 cells.

Experimental Protocols

Caco-2 Cell Culture and Seeding
  • Cell Culture: Caco-2 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[10][11] Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Passaging: Passage the cells when they reach 80-90% confluency.[10]

  • Seeding for cGMP Assay: For a 96-well plate format, seed the Caco-2 cells at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well.[2][12] Allow the cells to grow and differentiate for at least 3 days post-seeding to form a confluent monolayer before performing the assay. For some applications requiring a more differentiated phenotype, a culture period of up to 21 days may be necessary.[10][11]

cGMP Accumulation Assay Protocol

This protocol is designed for a 96-well plate format.

  • Cell Preparation:

    • One day prior to the assay, replace the culture medium with serum-free medium and incubate overnight.[7]

    • On the day of the assay, gently aspirate the medium from the wells.

    • Wash the cell monolayers once with 100 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) or serum-free DMEM. Be gentle to avoid detaching the cell monolayer.[13]

  • Pre-incubation with PDE Inhibitor:

    • Prepare a working solution of 3-isobutyl-1-methylxanthine (IBMX) in serum-free DMEM or HBSS. A final concentration of 100 µM to 500 µM IBMX is commonly used.[7][9]

    • Add 100 µL of the IBMX-containing medium to each well.

    • Incubate the plate at 37°C for 30 minutes.[7][9] This step is crucial to inhibit phosphodiesterases and allow for the accumulation of cGMP upon stimulation.

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in the same medium used for the IBMX pre-incubation (containing IBMX). The concentration range should be chosen based on the expected potency of the test compound. A typical range for this compound is from 0.1 nM to 1000 nM.[1]

    • Carefully add the this compound dilutions to the respective wells. Include a vehicle control (medium with IBMX but no this compound).

    • Incubate the plate at 37°C for 30 minutes.[14]

  • Cell Lysis and cGMP Measurement:

    • Terminate the reaction by aspirating the medium.

    • Immediately add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.[7]

    • Incubate at room temperature for 10-20 minutes with gentle shaking.

    • The resulting cell lysates can now be used for cGMP quantification using a commercially available cGMP competitive ELISA kit. Follow the manufacturer's instructions for the specific kit being used. It is recommended to acetylate the samples if low cGMP concentrations are expected, as this can increase the sensitivity of the assay.

    • Briefly, the ELISA protocol typically involves adding the cell lysate (or standards) to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate. After incubation and washing steps, a substrate is added, and the colorimetric change is measured using a microplate reader at 450 nm. The concentration of cGMP in the samples is determined by comparing their absorbance to the standard curve.

Experimental Workflow

The following diagram illustrates the key steps in the cGMP accumulation assay.

Experimental_Workflow Start Start Seed_Cells Seed Caco-2 cells in a 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 3-21 days to form a monolayer Seed_Cells->Incubate_Cells Serum_Starve Serum starve overnight Incubate_Cells->Serum_Starve Wash_Cells Wash cells with pre-warmed buffer Serum_Starve->Wash_Cells Preincubate_IBMX Pre-incubate with IBMX (30 min) Wash_Cells->Preincubate_IBMX Stimulate_this compound Stimulate with this compound (30 min) Preincubate_IBMX->Stimulate_this compound Lyse_Cells Lyse cells with 0.1 M HCl Stimulate_this compound->Lyse_Cells Perform_ELISA Perform cGMP competitive ELISA Lyse_Cells->Perform_ELISA Analyze_Data Analyze data and determine EC50 Perform_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cGMP accumulation assay.

Data Presentation

The quantitative data obtained from the cGMP accumulation assay should be summarized in tables for clear comparison. This includes dose-response data and calculated parameters such as EC50 values.

Table 1: Dose-Response of this compound on cGMP Accumulation in Caco-2 Cells

The following table presents representative data on the effect of increasing concentrations of this compound on intracellular cGMP levels in Caco-2 cells. The cGMP levels are expressed as a fold increase over the basal (unstimulated) level. This data is illustrative and based on typical responses observed in intestinal epithelial cell lines.[1]

This compound Concentration (nM)Mean cGMP Fold Increase (over basal)Standard Deviation
0 (Basal)1.00.2
0.12.50.4
115.82.1
1055.26.8
100180.515.3
1000210.318.9

Note: The magnitude of the response can be influenced by factors such as the specific Caco-2 cell passage number, differentiation state, and the concentration of the PDE inhibitor used.

Table 2: Effect of pH on this compound and Urothis compound Potency

The activity of this compound and its analog Urothis compound can be pH-dependent. The following table summarizes the relative potencies at different pH values, which can be an important consideration for experimental design and data interpretation.[1]

PeptidepH 5.0 (Relative Potency)pH 8.0 (Relative Potency)
This compoundLowerHigher (approx. 10-fold increase)
Urothis compoundHigherLower (approx. 10-fold decrease)

Troubleshooting

  • Low cGMP Signal:

    • Ensure the use of a potent PDE inhibitor like IBMX.[7]

    • Verify the bioactivity of the this compound peptide.

    • Confirm that the Caco-2 cells are expressing functional GC-C receptors. Passage number can affect receptor expression.

    • Increase the incubation time with this compound, although 30 minutes is typically sufficient.

  • High Variability between Replicates:

    • Ensure a uniform and confluent cell monolayer in all wells. Inconsistent cell numbers will lead to variable results.

    • Be cautious during washing and reagent addition steps to avoid detaching cells.[13]

    • Ensure accurate and consistent pipetting.

  • Cell Detachment:

    • Caco-2 cells can sometimes detach, especially during wash steps in 96-well plates.[13] Perform all additions and aspirations gently and at the side of the wells.

    • Consider using plates pre-coated with an extracellular matrix protein to improve cell adhesion.

By following these detailed protocols and application notes, researchers can reliably measure the activity of this compound and related compounds in a physiologically relevant in vitro model system.

References

Application Notes & Protocols: Utilizing HEK293E Cells for the Study of Guanylin Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guanylin peptide family, including this compound and urothis compound (B126073), plays a crucial role in regulating intestinal and renal function through their interaction with the membrane-bound receptor, Guanylate Cyclase C (GC-C).[1][2] Activation of GC-C by these endogenous ligands, or by exogenous bacterial heat-stable enterotoxins (STa), stimulates the intracellular conversion of GTP to cyclic GMP (cGMP).[3][4] This cGMP signaling pathway is integral to maintaining fluid and electrolyte homeostasis.[3][5]

Human Embryonic Kidney 293 (HEK293) cells, and their variants like HEK293E, are a cornerstone for studying receptor pharmacology. Their high transfection efficiency and low endogenous expression of many receptors make them an ideal system for the heterologous expression and functional characterization of receptors like GC-C.[6] This document provides detailed protocols for using HEK293E cells to investigate this compound receptor binding and function, enabling robust assay development for research and drug discovery.

This compound Receptor Signaling Pathway

This compound and urothis compound bind to the extracellular domain of Guanylate Cyclase C (GC-C).[4] This binding event induces a conformational change that activates the intracellular guanylate cyclase domain, catalyzing the conversion of GTP to the second messenger cGMP.[7] Elevated cGMP levels then activate downstream effectors, primarily cGMP-dependent protein kinase II (PKG II), which in turn phosphorylates target proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to ion and water secretion in the intestine.[5][8]

Guanylin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound / Urothis compound GCC GC-C Receptor This compound->GCC Binds GTP GTP GCC->GTP Activates cGMP cGMP GTP->cGMP Conversion PKGII PKG II Activation cGMP->PKGII Activates Physiological_Response Ion & Water Homeostasis PKGII->Physiological_Response Leads to

Caption: this compound receptor (GC-C) signaling pathway.

Data Presentation: Ligand Binding Affinities

The binding affinity of this compound and urothis compound to the GC-C receptor is notably influenced by pH. This is a critical consideration for designing binding and functional assays. The following data, derived from studies on T84 cells which endogenously express GC-C, illustrates this pH-dependent affinity.[4][7]

LigandpHHigh Affinity Site Ki (nM)Low Affinity Site Ki (nM)
This compound 5.0~102~2300
8.0~1~77
Urothis compound 5.0~1~70
8.0~10~615
Table 1: Influence of pH on the binding affinities (Ki) of this compound and Urothis compound to the GC-C receptor on T84 cells. Data adapted from published studies.[4][7]

Experimental Protocols

Protocol 1: Culture and Maintenance of HEK293E Cells

This protocol describes the standard procedure for culturing HEK293E cells to ensure they are healthy and at an appropriate confluency for transfection.

Materials:

  • HEK293E cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

  • Cell Thawing: Thaw a frozen vial of HEK293E cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 11-15 mL of pre-warmed complete growth medium.[9][10]

  • Incubation: Maintain the cell culture at 37°C in a humidified incubator with 5% CO2.[9]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 1-5 minutes at 37°C until cells detach.[9]

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Split the cells at a ratio of 1:3 to 1:6 into new flasks. Cells should be split 2-3 times per week.[10]

Protocol 2: Transient Transfection of HEK293E Cells with GC-C

This protocol outlines the transient transfection of HEK293E cells with a plasmid encoding the this compound receptor (GC-C).

Materials:

  • Healthy, sub-confluent (70-80%) HEK293E cells

  • Plasmid DNA encoding GC-C

  • Transfection reagent (e.g., Lipofectamine-based or PEI)

  • Serum-free medium (e.g., Opti-MEM)

  • 6-well or 24-well culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293E cells in culture plates so they reach 70-80% confluency on the day of transfection. For a 24-well plate, seed approximately 0.5-1.25 x 10^5 cells per well.[11][12]

  • DNA-Reagent Complex Formation (per well of a 24-well plate): a. Dilute 0.5 µg of GC-C plasmid DNA into 50-100 µl of serum-free medium in a sterile tube.[11][12] b. In a separate tube, add 0.75-1.75 µl of transfection reagent to serum-free medium. c. Combine the diluted DNA and diluted reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow complexes to form.[11][13]

  • Transfection: Add the DNA-reagent complexes drop-wise to each well containing cells in complete growth medium. Rock the plate gently to mix.[12]

  • Incubation: Return the cells to the incubator. Gene expression can be assayed 24-72 hours post-transfection. For receptor binding and functional assays, 48-72 hours is a typical time frame.[14]

Transfection_Workflow cluster_Day1 Day 1: Seeding cluster_Day2 Day 2: Transfection cluster_Day3_4 Day 3-4: Expression & Assay Seed Seed HEK293E Cells (70-80% Confluency) Prepare_DNA Prepare DNA-Reagent Complexes Seed->Prepare_DNA Add_Complexes Add Complexes to Cells Prepare_DNA->Add_Complexes Incubate Incubate for 24-72h for Protein Expression Add_Complexes->Incubate Assay Proceed to Binding or Functional Assay Incubate->Assay

Caption: Workflow for transient transfection of HEK293E cells.

Protocol 3: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GC-C receptor expressed in HEK293E cells.

Materials:

  • Transfected HEK293E cell membranes (preparation described in Protocol 4)

  • Radioligand: 125I-labeled STa

  • Unlabeled competitor ligands (e.g., this compound, Urothis compound, or test compounds)

  • Binding Buffer (e.g., 50 mM HEPES, pH 7.5, 4 mM MgCl2, 0.1% BSA)[14][15]

  • Wash Buffer (e.g., ice-cold PBS)

  • GF/C filters

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from GC-C transfected HEK293E cells. (See Protocol 4).

  • Assay Setup: In microcentrifuge tubes, combine:

    • 50 µg of membrane protein.[15]

    • Binding buffer.

    • A fixed concentration of 125I-labeled STa (e.g., ~100,000 cpm).[14][15]

    • Varying concentrations of unlabeled competitor ligand (e.g., 10^-12 M to 10^-5 M).[15]

    • For determining non-specific binding, add a high concentration of unlabeled STa (e.g., 10^-7 M).[14]

  • Incubation: Incubate the reaction tubes for 1 hour at 37°C.[14][15]

  • Filtration: Terminate the binding reaction by rapid filtration through GF/C filters. Wash the filters quickly with 5 mL of ice-cold wash buffer to remove unbound radioligand.[14]

  • Counting: Place the filters in tubes and measure the amount of bound radioligand using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Functional Assay - cGMP Measurement

This protocol measures the functional activity of the GC-C receptor by quantifying intracellular cGMP production in response to ligand stimulation.

Materials:

  • HEK293E cells transfected with GC-C in a 24-well plate

  • Agonist (e.g., this compound, Urothis compound, or STa)

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

  • 0.1 N HCl

  • cGMP Assay Kit (e.g., ELISA or RIA)[16]

Procedure:

  • Cell Preparation: Use transfected cells 48-72 hours post-transfection.

  • Pre-incubation: Wash the cell monolayer with serum-free medium. Pre-incubate the cells in medium containing a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cGMP degradation.[14]

  • Ligand Stimulation: Add the agonist (e.g., STa at 10^-7 M) to the wells and continue incubation for another 15 minutes at 37°C.[14]

  • Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 200 µl of 0.1 N HCl.[14]

  • cGMP Quantification: Collect the cell lysates. Measure the cGMP concentration using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.[16]

  • Data Analysis: Generate a standard curve using cGMP standards provided in the kit. Determine the concentration of cGMP in the samples from the standard curve. Results can be normalized to protein concentration in each well.

Functional_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_analysis Analysis Transfected_Cells Use GC-C Transfected HEK293E Cells (48-72h) Preincubation Pre-incubate with PDE Inhibitor (30 min) Transfected_Cells->Preincubation Stimulation Stimulate with Agonist (15 min) Preincubation->Stimulation Lysis Lyse Cells with 0.1 N HCl Stimulation->Lysis Quantification Quantify cGMP using ELISA or RIA Lysis->Quantification

Caption: Workflow for the GC-C functional (cGMP) assay.

References

Application Notes and Protocols: Development of Monoclonal Antibodies Against Guanylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin is a peptide hormone that plays a crucial role in regulating intestinal fluid and electrolyte secretion by activating the guanylate cyclase C (GC-C) receptor.[1][2] Dysregulation of the this compound signaling pathway has been implicated in various gastrointestinal disorders, including colorectal cancer and cystic fibrosis, making it an important target for therapeutic and diagnostic development.[2] Monoclonal antibodies (mAbs) targeting this compound offer high specificity and affinity, making them invaluable tools for research and potential clinical applications. These application notes provide detailed protocols for the development, characterization, and application of monoclonal antibodies against this compound.

This compound Signaling Pathway

This compound and its analogue urothis compound (B126073) are endogenous ligands for the transmembrane receptor guanylate cyclase C (GC-C). Upon binding, GC-C catalyzes the conversion of GTP to cyclic GMP (cGMP).[1][2] Increased intracellular cGMP levels activate protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen.[2] This pathway is crucial for maintaining fluid and electrolyte homeostasis in the gut.[1] Recent evidence also suggests the existence of a GC-C independent signaling pathway for this compound peptides.[3]

GuanylinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C) This compound->GC_C cGMP cGMP GC_C->cGMP Catalyzes GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates IonSecretion Cl- and HCO3- Secretion CFTR->IonSecretion Mediates

Caption: this compound Signaling Pathway.

Experimental Workflow for Monoclonal Antibody Production

The development of monoclonal antibodies against this compound can be achieved primarily through hybridoma technology.[1][4][5][6][7] This process involves immunizing an animal with the this compound antigen, fusing the resulting antibody-producing B-cells with myeloma cells to create immortal hybridoma cell lines, and then screening these cell lines to identify those producing the desired high-affinity, specific monoclonal antibodies.[1][5] An alternative approach is phage display technology, which allows for the in vitro selection of antibody fragments.[8][9]

mAb_Workflow cluster_production Antibody Production cluster_characterization Antibody Characterization cluster_application Application Validation Antigen Antigen Preparation (this compound Peptide) Immunization Immunization (e.g., Mouse) Antigen->Immunization Fusion Hybridoma Production (Spleen & Myeloma Cell Fusion) Immunization->Fusion Screening Screening (ELISA) Fusion->Screening Cloning Subcloning & Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification Isotyping Isotyping Purification->Isotyping Affinity Affinity Determination (e.g., SPR) Purification->Affinity Specificity Specificity Testing (Western Blot, IHC) Purification->Specificity ELISA_app ELISA Specificity->ELISA_app WB_app Western Blot Specificity->WB_app IHC_app Immunohistochemistry Specificity->IHC_app

Caption: Monoclonal Antibody Development Workflow.

Data Presentation

The following tables provide a template for summarizing the quantitative data for newly developed anti-guanylin monoclonal antibodies.

Table 1: Monoclonal Antibody Characteristics

ParameterDescription
Antibody ID Unique identifier for the monoclonal antibody clone.
Isotype The immunoglobulin class and subclass of the antibody (e.g., Mouse IgG1, Rabbit IgG).
Immunogen The specific this compound peptide or protein fragment used for immunization.
Affinity (KD) The equilibrium dissociation constant, indicating the strength of the antibody-antigen interaction.
Purity The percentage of the purified antibody, typically determined by SDS-PAGE or HPLC.

Table 2: Application-Specific Data

ApplicationRecommended Dilution/ConcentrationPositive ControlNegative Control
ELISA e.g., 1:500 - 1:2000Recombinant this compoundUnrelated Peptide
Western Blot e.g., 0.1 - 1 µg/mLThis compound-expressing cell lysateLysate from non-expressing cells
Immunohistochemistry e.g., 1:200 - 1:500Small intestine tissueLiver tissue
Immunocytochemistry e.g., 1:100 - 1:500This compound-expressing cell lineNon-expressing cell line

Experimental Protocols

Production of Monoclonal Antibodies via Hybridoma Technology

This protocol outlines the key steps for generating monoclonal antibodies against this compound using hybridoma technology.[1][4][5][6][7]

1.1. Antigen Preparation and Immunization

  • Synthesize or obtain a purified this compound peptide. For enhanced immunogenicity, conjugate the peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH).

  • Emulsify the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization. For subsequent boosts, use Incomplete Freund's Adjuvant (IFA).

  • Immunize BALB/c mice subcutaneously or intraperitoneally with 50-100 µg of the antigen emulsion.

  • Administer booster injections every 2-3 weeks.

  • Monitor the antibody titer in the mouse serum using ELISA. Once a high titer is achieved, administer a final intravenous or intraperitoneal booster injection without adjuvant 3-4 days before fusion.

1.2. Cell Fusion and Hybridoma Selection

  • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

  • Co-culture the splenocytes with a suitable myeloma cell line (e.g., SP2/0) at a ratio of 5:1.

  • Induce cell fusion by adding polyethylene (B3416737) glycol (PEG).

  • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will not survive in this medium, and unfused splenocytes have a limited lifespan.

1.3. Screening and Cloning

  • Screen the supernatants from the hybridoma cultures for the presence of anti-guanylin antibodies using an indirect ELISA.

  • Expand the positive hybridoma clones.

  • Perform limiting dilution cloning to isolate single-cell clones that produce the desired monoclonal antibody.

  • Re-screen the monoclonal populations to ensure stability and specificity.

1.4. Antibody Production and Purification

  • Expand the selected hybridoma clones in vitro in cell culture flasks. The culture supernatant will contain the secreted monoclonal antibodies.

  • For higher antibody concentrations, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid.

  • Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection of this compound.

2.1. Reagents and Materials

  • 96-well microtiter plates

  • Capture antibody (anti-guanylin mAb)

  • Detection antibody (biotinylated anti-guanylin mAb)

  • Recombinant this compound standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

2.2. Protocol

  • Coat the wells of a 96-well plate with the capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Western Blotting

This protocol is for the detection of this compound in protein lysates.

3.1. Reagents and Materials

  • Protein samples (cell lysates, tissue homogenates)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody (anti-guanylin mAb)

  • HRP-conjugated secondary antibody

  • Blocking buffer (5% non-fat dry milk or 3% BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • ECL substrate

3.2. Protocol

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-guanylin antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[6]

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.[6]

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC)

This protocol is for the detection of this compound in paraffin-embedded tissue sections.

4.1. Reagents and Materials

  • Paraffin-embedded tissue sections (e.g., small intestine)

  • Xylene and graded alcohols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidases)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-guanylin mAb)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate

  • Hematoxylin counterstain

4.2. Protocol

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.

  • Perform heat-induced antigen retrieval by incubating the slides in citrate buffer.

  • Block endogenous peroxidase activity by incubating the slides in hydrogen peroxide solution.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the slides with the primary anti-guanylin antibody (e.g., at a 1:1000 - 1:2500 dilution) overnight at 4°C.[3]

  • Wash the slides with PBS.

  • Incubate with a biotinylated secondary antibody.

  • Wash the slides with PBS.

  • Incubate with the streptavidin-HRP complex.

  • Wash the slides with PBS.

  • Develop the color with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Examine the slides under a microscope. This compound has been localized in goblet cells of the jejunum and ileum, and in superficial epithelial and goblet cells of the colon.

References

Application Notes and Protocols for In Vitro Ussing Chamber Experiments with Guanylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin is an endogenous peptide hormone that plays a pivotal role in the regulation of intestinal fluid and electrolyte transport.[1][2] It is primarily secreted by enteroendocrine cells of the intestinal mucosa.[2] this compound and its analogue, urothis compound (B126073), act as ligands for the guanylate cyclase C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][3] Activation of the GC-C receptor initiates an intracellular signaling cascade that ultimately leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, thereby driving fluid secretion.[2][4][5] This physiological process is crucial for maintaining mucosal hydration and facilitating normal digestive functions.

The Ussing chamber is a powerful ex vivo technique that allows for the investigation of ion transport across epithelial tissues.[3][6] By mounting a section of intestinal tissue between two chambers, researchers can measure key electrophysiological parameters such as the short-circuit current (Isc) and transepithelial electrical resistance (TER).[6][7] The Isc represents the net flow of ions across the epithelium, providing a direct measure of active ion transport.[6] These measurements are invaluable for studying the effects of compounds like this compound on intestinal ion secretion and absorption.

These application notes provide a detailed protocol for conducting Ussing chamber experiments to characterize the effects of this compound on intestinal tissue.

This compound Signaling Pathway in Intestinal Epithelial Cells

This compound exerts its physiological effects through a well-defined signaling pathway within intestinal epithelial cells. The process begins with the binding of this compound to the extracellular domain of the GC-C receptor on the apical membrane of enterocytes.[1][3] This binding event allosterically activates the intracellular guanylate cyclase domain of the receptor, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]

The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII).[2] PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[2][4] The opening of CFTR channels facilitates the efflux of chloride ions into the intestinal lumen.[4] This signaling pathway also leads to the inhibition of the Na+/H+ exchanger 3 (NHE3), which reduces sodium absorption.[2] The net effect is an increase in luminal anion secretion, which creates an osmotic gradient that drives water movement into the lumen, thus regulating fluid balance.[1][2]

Guanylin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_lumen_out This compound This compound GCC Guanylate Cyclase C (GC-C) This compound->GCC binds cGMP cGMP GCC->cGMP converts GTP GTP GTP->GCC PKGII PKGII cGMP->PKGII activates CFTR_inactive CFTR (inactive) PKGII->CFTR_inactive phosphorylates NHE3_active NHE3 (active) PKGII->NHE3_active inhibits CFTR_active CFTR (active) CFTR_inactive->CFTR_active activation Cl_out CFTR_active->Cl_out secretion Cl_ion Cl_ion->CFTR_active NHE3_inactive NHE3 (inactive) NHE3_active->NHE3_inactive inhibition H_ion NHE3_active->H_ion Na_ion H_out H_ion->H_out efflux Na_in Na_in->NHE3_active influx

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental Protocol for Ussing Chamber Analysis

This protocol outlines the key steps for investigating the effects of this compound on mouse intestinal tissue using an Ussing chamber system.

Materials and Reagents
  • Krebs-Ringer Bicarbonate (KRB) solution

  • This compound peptide

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Ice

  • Ussing chamber system with electrodes

  • Voltage-clamp amplifier

  • Data acquisition system

  • Dissection tools (forceps, scissors)

  • Sutures or pins for mounting

Experimental Workflow

Ussing_Chamber_Workflow A 1. Tissue Preparation - Euthanize mouse - Excise intestinal segment - Flush lumen with ice-cold KRB B 2. Tissue Mounting - Open segment along mesenteric border - Mount tissue in Ussing chamber slider A->B C 3. Equilibration - Place slider in Ussing chamber - Fill chambers with oxygenated KRB - Equilibrate for 30-60 min at 37°C B->C D 4. Baseline Measurement - Record stable baseline Isc and TER C->D E 5. This compound Addition - Add this compound to the mucosal chamber - (Optional: perform cumulative dose-response) D->E F 6. Data Recording - Continuously record changes in Isc and TER E->F G 7. (Optional) Inhibitor Addition - Add inhibitors (e.g., CFTRinh-172) to confirm mechanism F->G H 8. Data Analysis - Calculate change in Isc (ΔIsc) - Normalize data and perform statistical analysis G->H

Caption: Experimental workflow for Ussing chamber experiments with this compound.

Detailed Methodology
  • Tissue Preparation:

    • Humanely euthanize a mouse according to approved institutional animal care and use committee protocols.

    • Immediately excise a segment of the desired intestinal region (e.g., jejunum, ileum, or colon).

    • Place the intestinal segment in ice-cold, oxygenated KRB solution.[6][8]

    • Gently flush the lumen of the intestinal segment with ice-cold KRB solution to remove any remaining contents.[3]

    • Open the intestinal segment along the mesenteric border to create a flat sheet.[3][9]

    • Keep the prepared tissue in continuously oxygenated, ice-cold KRB solution until ready for mounting.[3]

  • Mounting the Tissue:

    • Carefully mount the prepared intestinal tissue sheet between the two halves of the Ussing chamber, ensuring a leak-proof seal.[3] The mucosal side should face the mucosal chamber and the serosal side should face the serosal chamber.[3] The exposed tissue surface area will depend on the specific Ussing chamber system being used.[9]

  • Equilibration:

    • Fill both the mucosal and serosal chambers with equal volumes of pre-warmed (37°C) and continuously gassed (95% O₂ / 5% CO₂) KRB solution.

    • Allow the tissue to equilibrate for a period of 30-60 minutes, during which the short-circuit current (Isc) should stabilize.[8]

  • Baseline Measurement:

    • Once the tissue is stable, record the baseline Isc (in µA/cm²) and calculate the initial transepithelial electrical resistance (TER) in Ω·cm² using Ohm's law (TER = PD/Isc, where PD is the potential difference).[3]

  • Addition of this compound:

    • Prepare a stock solution of this compound in the appropriate vehicle (e.g., deionized water or buffer).

    • Add the desired concentration of this compound to the mucosal chamber. It is recommended to perform a cumulative concentration-response curve by sequentially adding increasing concentrations of this compound.

  • Data Recording and Analysis:

    • Continuously record the Isc and TER throughout the experiment.

    • The response to this compound is typically observed as an increase in the Isc, indicative of anion secretion.

    • Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc value after the addition of this compound.

    • Data can be normalized and presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests (e.g., t-test or ANOVA).

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and its analog Urothis compound on short-circuit current (Isc) in T84 human intestinal cell monolayers, demonstrating the pH-dependent nature of their activity.[10][11]

Table 1: Effect of Mucosal pH on this compound- and Urothis compound-Stimulated Isc in T84 Cells

AgonistMucosal pHConcentration for Half-Maximal Isc Stimulation (EC₅₀) (nM)
This compound 5.5> 1000
7.8~30
Urothis compound 5.5~10
7.8~100

Data are adapted from studies on T84 cell monolayers and illustrate the differential pH sensitivity of this compound and Urothis compound.[10][11]

Table 2: Threshold Concentrations for cGMP Stimulation in T84 Cells

AgonistMucosal pHThreshold Concentration for cGMP Increase (nM)
This compound 5.0~10
8.0~0.3
Urothis compound 5.0~0.1
8.0~3

These data show the concentration of each peptide required to induce a two-fold increase in intracellular cGMP levels over basal levels at different pH values.[10]

Conclusion

The Ussing chamber is an indispensable tool for elucidating the mechanisms of intestinal ion transport and the effects of regulatory peptides like this compound. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the physiological and pharmacological properties of this compound and related compounds. A thorough understanding of the this compound signaling pathway and its modulation is critical for the development of novel therapeutics for gastrointestinal disorders characterized by altered fluid and electrolyte balance.

References

Application Notes and Protocols for Studying Guanylin Function In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin and its analog, urothis compound (B126073), are intestinal peptides that play a pivotal role in regulating fluid and electrolyte homeostasis, intestinal cell proliferation, and potentially systemic functions such as blood pressure and metabolism. These peptides exert their primary effects through the activation of the transmembrane receptor guanylate cyclase C (GC-C), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] Dysregulation of the this compound system has been implicated in various pathologies, including gastrointestinal disorders, hypertension, and metabolic syndrome. Animal models, particularly genetically engineered mice, are indispensable tools for elucidating the physiological functions of this compound peptides and for the preclinical evaluation of therapeutic agents targeting this pathway.

These application notes provide a comprehensive overview of the key animal models used to study this compound function in vivo, detailed protocols for essential experiments, and a summary of expected quantitative outcomes.

Animal Models

The most widely used animal models for studying this compound function are knockout (KO) mice, where the genes for this compound, urothis compound, or their receptor, GC-C, have been inactivated.

  • This compound Knockout (Guca2a-/-) Mice: These mice lack the gene for this compound and are instrumental in studying its specific roles, particularly in the colon where it is highly expressed.[2] They exhibit altered colonic epithelial proliferation but may not show a strong intestinal fluid secretion phenotype due to compensation by urothis compound.[2]

  • Urothis compound Knockout (Gucy2b-/-) Mice: Lacking the urothis compound gene, these mice are crucial for investigating its role in the small intestine and its systemic effects. Urothis compound KO mice have been shown to develop hypertension and have an impaired ability to excrete a salt load, highlighting the role of the gut-kidney axis.[3]

  • Guanylate Cyclase C Knockout (Gucy2c-/-) Mice: These mice lack the common receptor for both this compound and urothis compound. They are valuable for studying the overall physiological importance of the GC-C signaling pathway. Phenotypes observed in GC-C KO mice can include altered intestinal fluid and electrolyte transport, and some studies suggest a propensity for obesity and metabolic syndrome, though this can be variable.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies using these animal models.

Table 1: Intestinal Phenotype of this compound Knockout (Guca2a-/-) Mice

ParameterWild-Type (WT)Guca2a-/-Key FindingsReference
Colonic cGMP Level (pmol/mg protein) ~1.5~0.5Significantly reduced basal cGMP levels in the colon, indicating loss of this compound-mediated GC-C activation.[2]
Ileal cGMP Level (pmol/mg protein) No significant differenceNo significant differenceSuggests compensation by urothis compound in the small intestine.[2]

Table 2: Cardiovascular Phenotype of Urothis compound Knockout (Gucy2b-/-) Mice

ParameterWild-Type (WT)Gucy2b-/-Key FindingsReference
Mean Arterial Pressure (mmHg) NormalIncreasedDemonstrates a role for urothis compound in blood pressure regulation.[3]
Natriuretic Response to Enteral NaCl Load NormalImpairedHighlights urothis compound's function in the enteric-renal axis for sodium excretion.[3]

Table 3: Metabolic Phenotype of Guanylate Cyclase C Knockout (Gucy2c-/-) Mice on a High-Fat Diet

ParameterWild-Type (WT) on HFDGucy2c-/- on HFDKey FindingsReference
Body Weight Gain (%) Varies by studyOften increasedSuggests a role for GC-C signaling in regulating energy balance and preventing diet-induced obesity.[6][7]
Glucose Tolerance Normal for dietOften impairedIndicates potential involvement of the GC-C pathway in glucose homeostasis.[6][7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Intestinal Epithelial Cells

This compound and urothis compound, upon binding to the apical GC-C receptor on enterocytes, trigger the conversion of GTP to cGMP. This increase in intracellular cGMP has two main downstream effects: 1) Activation of Protein Kinase G II (PKGII), which phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen. 2) Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3), which reduces sodium absorption. The net effect is an increase in luminal fluid and electrolytes.

Guanylin_Signaling This compound This compound/ Urothis compound GCC Guanylate Cyclase C (GC-C) This compound->GCC binds GTP GTP cGMP cGMP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII CFTR CFTR PKGII->CFTR activates NHE3 NHE3 PKGII->NHE3 Cl_HCO3 Cl- / HCO3- Secretion CFTR->Cl_HCO3 Na_absorption Na+ Absorption NHE3->Na_absorption Lumen Intestinal Lumen Enterocyte Enterocyte

This compound Signaling Pathway in Enterocytes.
Experimental Workflow for In Vivo Analysis of this compound Function

A typical experimental workflow to assess the impact of a this compound analog or to characterize a knockout mouse model involves a series of physiological and molecular measurements.

Experimental_Workflow start Animal Model Selection (e.g., this compound KO vs. WT) treatment Treatment Administration (e.g., Vehicle vs. This compound Analog) start->treatment bp_monitoring Blood Pressure Monitoring (Telemetry) treatment->bp_monitoring intestinal_secretion Intestinal Fluid Secretion Assay (Ligated Loop Assay) treatment->intestinal_secretion metabolic Metabolic Phenotyping (GTT, Body Composition) treatment->metabolic tissue_collection Tissue Collection (Intestine, Kidney, etc.) bp_monitoring->tissue_collection ion_transport Intestinal Ion Transport (Ussing Chamber) intestinal_secretion->ion_transport ion_transport->tissue_collection metabolic->tissue_collection molecular_analysis Molecular Analysis (cGMP levels, Gene Expression) tissue_collection->molecular_analysis data_analysis Data Analysis & Interpretation molecular_analysis->data_analysis

In Vivo this compound Function Experimental Workflow.

Experimental Protocols

Protocol 1: In Vivo Ligated Intestinal Loop Assay for Fluid Secretion

This protocol is used to directly measure this compound-induced intestinal fluid accumulation in an anesthetized mouse.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps)

  • Suture thread

  • 30-gauge needle and syringe

  • Test compound (e.g., this compound analog) or vehicle control

  • Saline solution

  • Heating pad

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.

  • Make a midline abdominal incision to expose the small intestine.

  • Gently exteriorize the jejunum and create a 2-3 cm ligated loop by tying two sutures, being careful not to obstruct blood flow.

  • Inject a known volume (e.g., 100 µL) of the test compound or vehicle into the lumen of the loop using a 30-gauge needle.

  • Return the intestine to the abdominal cavity and close the incision with sutures or clips.

  • After a set time (e.g., 2-4 hours), euthanize the mouse.

  • Carefully dissect the ligated loop, weigh it, and measure its length.

  • Calculate the fluid accumulation as the ratio of the loop weight (in mg) to its length (in cm).

Protocol 2: Ex Vivo Ussing Chamber Assay for Intestinal Ion Transport

This protocol measures electrogenic ion transport across an isolated segment of the mouse intestine.

Materials:

  • Ussing chamber system with electrodes and amplifier

  • Krebs-bicarbonate Ringer (KBR) solution

  • Carbogen gas (95% O2, 5% CO2)

  • Test compound (e.g., this compound analog)

  • Inhibitors (e.g., bumetanide, forskolin)

  • Mouse intestine (jejunum or colon)

Procedure:

  • Euthanize the mouse and immediately excise the desired intestinal segment.

  • Place the tissue in ice-cold, oxygenated KBR solution.

  • Open the segment along the mesenteric border and gently remove the luminal contents.

  • Mount a section of the intestinal tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Fill both chambers with pre-warmed (37°C) and carbogen-gassed KBR solution.

  • Equilibrate the tissue for 20-30 minutes, monitoring the transepithelial potential difference (PD) and resistance (TER).

  • Under voltage-clamp conditions (clamping the PD to 0 mV), measure the baseline short-circuit current (Isc), which reflects net ion transport.

  • Add the test compound to the mucosal chamber and record the change in Isc (ΔIsc).

  • Pharmacological inhibitors can be added to dissect the specific ion transport pathways involved.

Protocol 3: Telemetric Blood Pressure Measurement

This protocol allows for continuous, long-term monitoring of blood pressure in conscious, freely moving mice.

Materials:

  • Implantable telemetry transmitter (e.g., DSI PA-C10)

  • Surgical tools

  • Suture thread

  • Anesthetic

  • Telemetry receiver and data acquisition system

Procedure:

  • Anesthetize the mouse.

  • Surgically implant the telemetry transmitter subcutaneously on the flank or back.

  • Cannulate the carotid artery with the transmitter's catheter, advancing the tip into the aortic arch.

  • Secure the catheter in place with sutures.

  • Close all incisions.

  • Allow the mouse to recover for at least 5-7 days before starting data recording.

  • House the mouse in a cage placed on a telemetry receiver to continuously collect blood pressure, heart rate, and activity data.

Conclusion

The use of genetically modified animal models, in conjunction with the detailed in vivo and ex vivo protocols described here, provides a robust platform for investigating the multifaceted roles of the this compound peptide system. These tools are essential for advancing our understanding of intestinal and systemic physiology and for the development of novel therapeutics targeting this important signaling pathway.

References

Therapeutic Applications of Guanylin Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the therapeutic applications of guanylin analogs, with a primary focus on linaclotide (B608579). It includes detailed application notes summarizing the mechanism of action, clinical efficacy, and safety of these agents. Furthermore, this document offers detailed protocols for key preclinical and clinical experiments relevant to the study of this compound analogs, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

I. Application Notes

Introduction to this compound Analogs

This compound analogs are a class of drugs that mimic the action of the endogenous gut hormones this compound and urothis compound.[1] These peptides act as agonists for the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[2] Activation of the GC-C receptor leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR).[3][4] This cascade of events results in increased secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[4][5] Additionally, evidence from preclinical studies suggests that increased cGMP can modulate the activity of colonic sensory neurons, potentially reducing visceral pain.[2][6]

Linaclotide is a first-in-class, orally administered, 14-amino acid peptide that is structurally related to human this compound and urothis compound.[2][7] It is minimally absorbed systemically, exerting its effects locally within the gastrointestinal tract.[7] Other this compound analogs in development or clinical use include plecanatide (B610132) and dolcanatide (B10787436).[8]

Approved Therapeutic Indications

This compound analogs, most notably linaclotide, are approved for the treatment of several functional gastrointestinal disorders characterized by constipation.

  • Irritable Bowel Syndrome with Constipation (IBS-C): Linaclotide is indicated for the treatment of IBS-C in adults.[9][10] Clinical trials have demonstrated its efficacy in improving both abdominal pain and constipation symptoms associated with IBS-C.[11][12]

  • Chronic Idiopathic Constipation (CIC): Linaclotide is also approved for the treatment of CIC in adults.[9][10] It has been shown to increase the frequency of spontaneous bowel movements and improve stool consistency in this patient population.[13]

  • Functional Constipation in Pediatric Patients: Linaclotide is approved for the treatment of functional constipation in children and adolescents aged 6 to 17 years.[9][10]

Investigational and Potential Future Applications

The mechanism of action of this compound analogs suggests their potential utility in other gastrointestinal and systemic conditions.

  • Opioid-Induced Constipation (OIC): Phase II clinical trials have shown that linaclotide can improve bowel movement frequency in patients with OIC.[14]

  • Inflammatory Bowel Disease (IBD): Preclinical studies with dolcanatide, another this compound analog, have demonstrated anti-inflammatory effects in murine models of colitis, suggesting a potential role for this class of drugs in IBD.[8][15]

  • Colorectal Cancer Chemoprevention: The GC-C signaling pathway is implicated in the regulation of intestinal epithelial cell proliferation and differentiation, and its dysregulation has been observed in colorectal cancer.[16] This has led to research into the potential of GC-C agonists as chemopreventive agents.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials of linaclotide in IBS-C and CIC.

Table 1: Efficacy of Linaclotide in Irritable Bowel Syndrome with Constipation (IBS-C) - 12-Week Phase 3 Trials

EndpointLinaclotide 290 mcgPlacebo
FDA Overall Responder ~34%~18%
Improvement in abdominal pain and CSBMs for at least 6 of 12 weeks
Abdominal Pain Responder ~50%~36%
≥30% improvement from baseline for at least 6 of 12 weeks
CSBM Responder ~48%~29%
≥3 CSBMs/week and an increase of ≥1 from baseline for at least 6 of 12 weeks

Data compiled from multiple Phase 3 clinical trials.[17]

Table 2: Efficacy of Linaclotide in Chronic Idiopathic Constipation (CIC) - 12-Week Phase 3 Trials

EndpointLinaclotide 145 mcgLinaclotide 72 mcgPlacebo
12-Week CSBM Overall Responder 15-20%~13%3-6%
≥3 CSBMs and an increase of ≥1 CSBM/week from baseline for ≥9 of 12 weeks
Mean Change from Baseline in SBMs/week ~2.7~2.1~1.0

Data compiled from multiple Phase 3 clinical trials.[13][18]

Table 3: Common Adverse Events with Linaclotide (Pooled Data from IBS-C and CIC Trials)

Adverse EventLinaclotide (all doses)Placebo
Diarrhea ~14-20%~3-5%
Abdominal Pain ~5-7%~5%
Flatulence ~4-6%~2%
Abdominal Distension ~2-3%~1%

Data compiled from multiple clinical trials. The most common adverse event is diarrhea, which is often mild to moderate in severity.

II. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound analogs.

Preclinical Assessment of Visceral Hypersensitivity

Protocol: Colorectal Distension (CRD) in Rodents

This protocol is used to assess visceral sensitivity, a key component of abdominal pain in disorders like IBS.

Materials:

  • Rodents (rats or mice)

  • Anesthesia (e.g., isoflurane)

  • Colorectal distension balloon catheter

  • Pressure transducer and inflation system

  • Electromyography (EMG) electrodes and recording system

  • Data acquisition software

Procedure:

  • Animal Preparation: Anesthetize the rodent. For chronic studies, surgically implant EMG electrodes into the abdominal wall musculature and allow for recovery.

  • Catheter Insertion: Gently insert the lubricated balloon catheter into the colorectum to a predetermined depth.

  • Acclimation: Allow the animal to acclimate to the testing environment.

  • Distension Paradigm: Apply graded, phasic distensions of the colorectum by inflating the balloon with air or water to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with an inter-stimulus interval (e.g., 4 minutes).

  • Data Recording: Record the visceromotor response (VMR) via EMG activity during the baseline and distension periods.

  • Data Analysis: Quantify the EMG signal (e.g., area under the curve) during each distension period and subtract the baseline activity. The magnitude of the VMR is indicative of the level of visceral pain.

In Vitro Assessment of Intestinal Fluid Secretion

Protocol: Ussing Chamber Assay

This protocol measures ion transport across an intestinal epithelial tissue, which is a direct measure of the secretory effects of this compound analogs.

Materials:

  • Ussing chamber system

  • Intestinal tissue from animal models or human biopsies

  • Krebs-Ringer bicarbonate buffer

  • This compound analog (e.g., linaclotide)

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Tissue Preparation: Isolate a segment of the desired intestinal region (e.g., jejunum, colon) and mount it between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Equilibration: Bathe both sides of the tissue with oxygenated Krebs-Ringer bicarbonate buffer maintained at 37°C. Allow the tissue to equilibrate until a stable baseline short-circuit current (Isc) is achieved.

  • Drug Addition: Add the this compound analog to the mucosal side of the chamber at various concentrations.

  • Measurement of Short-Circuit Current (Isc): Continuously measure the Isc, which represents the net ion transport across the epithelium. An increase in Isc after the addition of the this compound analog indicates an increase in anion secretion (chloride and bicarbonate).

  • Data Analysis: Calculate the change in Isc from baseline for each concentration of the this compound analog to determine the dose-response relationship.

Clinical Trial Methodologies

Protocol: Assessment of Complete Spontaneous Bowel Movement (CSBM) and Stool Consistency

These are primary efficacy endpoints in clinical trials for constipation-related disorders.

a. Complete Spontaneous Bowel Movement (CSBM)

Definition: A spontaneous bowel movement (SBM) is a bowel movement that occurs without the use of laxatives, enemas, or suppositories within the preceding 24 hours. A CSBM is an SBM that is associated with a patient-reported feeling of complete evacuation.[11]

Data Collection:

  • Patients are provided with a daily electronic or paper diary to record their bowel movements.

  • For each bowel movement, patients record the time and whether it was spontaneous.

  • For each SBM, patients are asked to answer the question: "Did you have a feeling of complete emptying after this bowel movement?" (Yes/No).

b. Stool Consistency

Tool: Bristol Stool Form Scale (BSFS)

Description: The BSFS is a 7-point scale that categorizes stool form from type 1 (separate hard lumps, like nuts) to type 7 (watery, no solid pieces).[14]

Data Collection:

  • In their daily diary, for each bowel movement, patients are asked to select the number on the BSFS that best describes the consistency of their stool.

Data Analysis:

  • The primary efficacy endpoint in many clinical trials is the "CSBM overall responder." A patient is typically defined as a responder if they have ≥3 CSBMs and an increase of ≥1 CSBM from baseline in the same week for at least 9 out of the 12 weeks of the treatment period.

  • Changes in stool consistency are assessed by analyzing the mean weekly BSFS score.

III. Visualizations

Signaling Pathways and Experimental Workflows

Guanylin_Analog_Signaling_Pathway Guanylin_Analog This compound Analog (e.g., Linaclotide) GC_C_Receptor Guanylate Cyclase-C (GC-C) Receptor Guanylin_Analog->GC_C_Receptor Binds to cGMP cGMP (intracellular) GC_C_Receptor->cGMP Converts GTP GTP GTP->GC_C_Receptor PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates Colonic_Neuron Colonic Sensory Neuron cGMP->Colonic_Neuron Modulates CFTR Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) PKGII->CFTR Phosphorylates and Activates Cl_HCO3 Cl- and HCO3- Secretion CFTR->Cl_HCO3 Increases Intestinal_Fluid Increased Intestinal Fluid Cl_HCO3->Intestinal_Fluid Leads to Accelerated_Transit Accelerated Transit Intestinal_Fluid->Accelerated_Transit Results in Pain_Signal Decreased Pain Signal Transmission Colonic_Neuron->Pain_Signal Leads to Preclinical_Visceral_Hypersensitivity_Workflow Animal_Prep Animal Preparation (Rodent with EMG electrodes) Catheter_Insertion Colorectal Balloon Catheter Insertion Animal_Prep->Catheter_Insertion Distension Graded Colorectal Distension (CRD) Catheter_Insertion->Distension EMG_Recording EMG Recording (Visceromotor Response) Distension->EMG_Recording Data_Analysis Data Analysis (Quantify VMR) EMG_Recording->Data_Analysis Drug_Testing Administer this compound Analog or Vehicle Drug_Testing->Animal_Prep Pre-treatment Clinical_Trial_Endpoint_Workflow Patient_Recruitment Patient Recruitment (IBS-C or CIC) Randomization Randomization (Linaclotide vs. Placebo) Patient_Recruitment->Randomization Treatment_Period 12-Week Treatment Period Randomization->Treatment_Period Daily_Diary Daily Patient Diary Treatment_Period->Daily_Diary CSBM_Recording Record CSBMs Daily_Diary->CSBM_Recording BSFS_Recording Record Stool Consistency (BSFS) Daily_Diary->BSFS_Recording Pain_Recording Record Abdominal Pain (for IBS-C) Daily_Diary->Pain_Recording Data_Analysis Efficacy Endpoint Analysis (e.g., Responder Rate) CSBM_Recording->Data_Analysis BSFS_Recording->Data_Analysis Pain_Recording->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanylin Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of Guanylin peptides.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve in my aqueous buffer. What should I do?

A1: Difficulty in dissolving lyophilized this compound peptides is a common issue, often due to their hydrophobic nature and tendency to aggregate. Follow this step-by-step troubleshooting guide:

  • Proper Reconstitution Technique: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom. To prevent condensation, allow the vial to warm to room temperature in a desiccator.

  • Initial Solvent Choice: For hydrophobic peptides, direct reconstitution in aqueous buffers may be challenging. It is recommended to first dissolve the peptide in a minimal amount of a sterile organic solvent.

    • Recommended: Dimethyl sulfoxide (B87167) (DMSO) is preferred due to its low toxicity in most biological systems.

    • Alternatives: Dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can also be utilized.

  • Solubilization Protocol:

    • Add a small volume (e.g., 10-20 µL) of the chosen organic solvent to the vial to wet and dissolve the peptide.

    • Once fully dissolved, slowly add your desired aqueous buffer (e.g., sterile saline or PBS) to the peptide concentrate drop-by-drop while gently vortexing.

    • If you observe any precipitation, cease the addition of the buffer, as you have reached the solubility limit.

  • Physical Assistance: Sonication in a water bath or gentle warming (not exceeding 40°C) can aid in breaking up aggregates and facilitating dissolution.

  • pH Adjustment: The biological activity of this compound peptides is pH-dependent. Adjusting your buffer to a pH that is not the isoelectric point (pI) of the peptide can improve solubility. For this compound, activity is higher at a more alkaline pH, while for Urothis compound, a more acidic pH is favorable.

Q2: I am observing a decrease in the biological activity of my this compound peptide solution over time. What could be the cause?

A2: A decline in biological activity can be attributed to several factors, primarily chemical and physical instability.

  • Proteolytic Degradation: this compound is susceptible to degradation by proteases such as chymotrypsin. If your experimental system contains cells or media with proteases, this can lead to cleavage and inactivation of the peptide. Urothis compound is generally more resistant to luminal proteases.

  • pH-Dependent Activity: The activity of this compound peptides is highly sensitive to pH. This compound is more potent at pH 8.0, whereas Urothis compound is more potent at pH 5.0. Ensure your assay buffer is at the optimal pH for the specific peptide you are using.

  • Oxidation: this compound peptides contain two disulfide bonds that are crucial for their activity. Oxidation of cysteine or other sensitive residues can lead to a loss of function. It is advisable to use degassed buffers and minimize the exposure of the peptide solution to atmospheric oxygen.

  • Aggregation: The formation of soluble or insoluble aggregates can reduce the concentration of active, monomeric peptide, leading to decreased potency.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide solution can lead to degradation and aggregation. It is highly recommended to aliquot your stock solution into single-use volumes.

Q3: What are the optimal storage conditions for this compound peptides?

A3: To ensure the long-term stability of your this compound peptides, follow these storage recommendations:

  • Lyophilized Powder: Store lyophilized peptides at -20°C or -80°C in a desiccator to protect them from moisture.

  • In Solution:

    • Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO).

    • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

    • For working solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C for no longer than a few days, and protect it from light.

Troubleshooting Guides

Issue: Peptide Aggregation or Precipitation
Symptom Possible Cause Troubleshooting Steps
Visible particles or cloudiness in the solution High peptide concentration, suboptimal pH, presence of salts.1. Prepare a fresh solution at a lower concentration.2. Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI).3. Consider using a different buffer system.4. Filter the solution through a 0.22 µm filter before use.
Loss of activity without visible precipitation Formation of soluble aggregates.1. Analyze the solution using size-exclusion chromatography (SEC) to detect soluble aggregates.2. Incorporate anti-aggregation excipients such as polysorbates (e.g., Tween 20/80) or polyethylene (B3416737) glycol (PEG) in your formulation, if compatible with your assay.
Issue: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
High variability between replicate experiments Inconsistent peptide concentration due to adsorption to surfaces.1. Use low-protein-binding microplates and pipette tips.2. Consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to your buffer to prevent non-specific adsorption.
Gradual decrease in potency over the course of an experiment Peptide degradation in the assay medium.1. Minimize the incubation time of the peptide in the assay medium.2. If using cell culture, consider serum-free media to reduce protease activity.3. If proteolysis is suspected, consider adding a broad-spectrum protease inhibitor cocktail, ensuring it does not interfere with your assay.

Summary of Factors Affecting this compound Peptide Stability

Factor Effect on Stability Recommendations
pH This compound is more active at alkaline pH (~8.0), while Urothis compound is more active at acidic pH (~5.0). Extreme pH values can lead to hydrolysis.Optimize the pH of the solution based on the specific peptide and the experimental requirements.
Temperature Higher temperatures accelerate degradation pathways such as hydrolysis, oxidation, and deamidation.Store stock solutions at -80°C. Avoid prolonged exposure to room temperature.
Proteases This compound is susceptible to degradation by enzymes like chymotrypsin.Use protease-free reagents and consider protease inhibitors if necessary.
Oxidation The disulfide bonds are critical for activity and can be disrupted by oxidizing agents.Use degassed buffers, store under an inert atmosphere (e.g., argon or nitrogen), and avoid metal ion contamination which can catalyze oxidation.
Aggregation Can lead to loss of solubility and biological activity.Optimize peptide concentration and buffer composition. Consider anti-aggregation excipients.
Freeze-Thaw Cycles Can cause denaturation and aggregation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound Peptides

This protocol outlines a general method for assessing the stability of this compound peptides in a given formulation over time.

1. Materials and Reagents:

  • This compound peptide

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Buffer for the stability study (e.g., phosphate-buffered saline, pH 7.4)

  • Reversed-phase HPLC column (e.g., C18, 3.5-5 µm particle size, 100-300 Å pore size)

  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of the this compound peptide at a known concentration (e.g., 1 mg/mL) in the chosen buffer.

  • Filter the solution through a 0.22 µm filter to remove any initial aggregates.

  • Aliquot the solution into several vials for different time points and storage conditions (e.g., 4°C, 25°C, 40°C).

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient Elution: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. This may need to be optimized for your specific peptide.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (if the peptide contains Trp or Tyr residues).

  • Column Temperature: 40°C

4. Stability Study Procedure:

  • At time zero (t=0), inject a sample of the freshly prepared peptide solution into the HPLC to obtain the initial chromatogram.

  • Store the aliquots at the designated temperatures.

  • At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Inject the sample into the HPLC system using the same method as for the t=0 sample.

5. Data Analysis:

  • Integrate the peak area of the intact this compound peptide in the chromatograms from each time point.

  • Calculate the percentage of the remaining peptide at each time point relative to the initial peak area at t=0.

  • Plot the percentage of remaining peptide versus time for each storage condition.

  • The half-life (t₁/₂) of the peptide under each condition can be determined from this plot.

Visualizations

This compound Signaling Pathway in Intestinal Epithelial Cells

Guanylin_Signaling_Pathway This compound Signaling Pathway in Intestinal Epithelial Cells This compound This compound / Urothis compound GC_C Guanylate Cyclase-C (GC-C) Receptor This compound->GC_C Binds and Activates GTP GTP cGMP cGMP GTP->cGMP Converted by GC-C PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates PDE3 Phosphodiesterase 3 (PDE3) cGMP->PDE3 Inhibits CFTR CFTR PKGII->CFTR Phosphorylates and Activates cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Phosphorylates and Activates Secretion Cl- and HCO3- Secretion CFTR->Secretion Mediates

Caption: GC-C dependent signaling pathway of this compound peptides in the intestine.

Experimental Workflow for Peptide Stability Assessment

Peptide_Stability_Workflow Workflow for Assessing Peptide Stability start Start prep_sample Prepare Peptide Solution in Test Buffer start->prep_sample aliquot Aliquot for Time Points and Conditions prep_sample->aliquot t0_analysis Analyze t=0 Sample (HPLC) aliquot->t0_analysis storage Store Aliquots at Defined Conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage data_analysis Calculate % Remaining Peptide and Determine Half-Life t0_analysis->data_analysis tn_analysis Analyze Samples at Each Time Point (t=n) storage->tn_analysis tn_analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting a peptide stability study using HPLC.

Logical Relationship of Factors Causing Peptide Instability

Peptide_Instability_Factors Interacting Factors Leading to Peptide Instability instability Peptide Instability & Loss of Activity chemical Chemical Degradation chemical->instability hydrolysis Hydrolysis (e.g., deamidation) chemical->hydrolysis oxidation Oxidation (Cys, Met) chemical->oxidation proteolysis Proteolytic Cleavage chemical->proteolysis physical Physical Instability physical->instability aggregation Aggregation physical->aggregation adsorption Adsorption to Surfaces physical->adsorption

Technical Support Center: pH-Dependent Activity of Guanylin in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Guanylin and its analogs in functional assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing lower than expected or no cGMP response after stimulating our cells with this compound. What are the potential causes?

A1: Several factors can contribute to a suboptimal cGMP response. Here are the most common culprits and troubleshooting steps:

  • Incorrect pH of the Assay Buffer: The activity of this compound and its analog Urothis compound is highly pH-dependent. This compound is more potent at an alkaline pH (around 8.0), while Urothis compound is more potent in acidic conditions (around 5.0).[1][2][3] Ensure your assay buffer is at the optimal pH for the specific peptide you are using.

  • Peptide Degradation: Peptides are susceptible to degradation.[3] To ensure the integrity of your this compound peptide, store it properly (aliquoted at -20°C or -80°C), avoid repeated freeze-thaw cycles, and prepare fresh working solutions for each experiment.[4]

  • High Phosphodiesterase (PDE) Activity: Intracellular phosphodiesterases rapidly degrade cGMP, which can mask the response to this compound.[5] It is recommended to pre-incubate your cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cGMP degradation.[3][5]

  • Low Receptor Expression: The cell line you are using may have low or variable expression of the this compound receptor, Guanylate Cyclase C (GC-C).[3] Confirm GC-C expression in your cell line using techniques like RT-qPCR or Western blotting. Cell passage number and confluency can also affect receptor expression.[3]

  • Assay Timing: The peak cGMP response can be transient. It is advisable to perform a time-course experiment to determine the optimal stimulation time (e.g., 5, 15, 30 minutes).[5]

Q2: Our dose-response curve for this compound is shifted compared to published data. What should we investigate?

A2: A shift in the dose-response curve typically indicates a change in the potency of the ligand. Consider the following:

  • pH of the Assay Buffer: As mentioned, pH is a critical determinant of this compound's potency. An assay buffer with a pH that is not optimal for this compound (i.e., not alkaline) will shift the dose-response curve to the right, meaning higher concentrations are needed to achieve the same effect.[2]

  • Peptide Integrity and Conformation: this compound can exist in different conformational isomers which may have varying biological activities.[3][6] Ensure the peptide has been stored and handled correctly to maintain its proper conformation.

  • Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor desensitization, resulting in a blunted response. Optimize your incubation times to capture the peak response without inducing desensitization.[3]

Q3: We are observing high variability between replicate wells in our cGMP assay. How can we improve consistency?

A3: High variability can be due to technical inconsistencies or cellular factors. To improve reproducibility:

  • Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and confluency, as these can influence receptor expression and signaling.[5]

  • Precise Pipetting and Temperature Control: Inconsistent pipetting, temperature fluctuations during incubation, and variations in incubation times can all contribute to variability.[3] Use calibrated pipettes and ensure a stable temperature-controlled environment for your assays.

  • Homogeneous Cell Monolayer: Ensure that your cells have formed a confluent and healthy monolayer before starting the experiment.

Q4: Which cell lines are suitable for studying this compound activity?

A4: The human colon carcinoma cell line, T84, is a widely used and well-characterized model for studying this compound-mediated responses.[2][4] These cells endogenously express the GC-C receptor and exhibit a robust cGMP production in response to this compound stimulation.[4] Another intestinal cell line that can be used is the Caco-2 cell line.[1]

Quantitative Data: pH-Dependent Potency and Binding of this compound and Urothis compound

The following table summarizes the pH-dependent effects on the potency and receptor binding affinity of this compound and Urothis compound in T84 cells.

LigandConditionObservationReference(s)
This compound Alkaline pH (8.0) vs. Acidic pH (5.0)~10-fold greater potency at pH 8.0.[2][7][2][7]
~100-fold increase in binding affinity at pH 8.0.[7][7]
Urothis compound Acidic pH (5.0) vs. Alkaline pH (8.0)~10-fold greater potency at pH 5.0.[2][2]
~10-fold increase in binding affinity at pH 5.0.[7][7]
At pH 5.0, Urothis compound is ~100-fold more potent than this compound.[2][8][2][8]

Experimental Protocols

Detailed Protocol: cGMP Accumulation Assay in T84 Cells

This protocol describes a common method to quantify intracellular cyclic GMP (cGMP) accumulation in T84 cells following stimulation with this compound at different pH values.

Materials:

  • T84 cells

  • 24-well cell culture plates

  • Assay Buffers:

    • Acidic Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 5.0.

    • Alkaline Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 8.0.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX)

  • Synthetic human this compound

  • Cell Lysis Reagent: 0.1 M HCl

  • Commercial cGMP enzyme immunoassay (EIA) kit

  • Protein assay kit

Procedure:

  • Cell Seeding: Seed T84 cells in 24-well plates and grow to confluency.

  • Pre-incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with the respective assay buffer (pH 5.0 or pH 8.0).

    • Add the appropriate assay buffer containing 1 mM IBMX to each well.

    • Incubate at 37°C for 10 minutes to inhibit phosphodiesterase activity.[3]

  • This compound Stimulation:

    • Prepare serial dilutions of this compound in the respective assay buffers.

    • Add the this compound solutions to the corresponding wells.

    • Incubate at 37°C for a predetermined optimal time (e.g., 30 minutes).[3]

  • Cell Lysis and cGMP Extraction:

    • Aspirate the reaction medium.

    • Add 200 µL of 0.1 M HCl to each well to stop the reaction and lyse the cells.[3]

    • Incubate at room temperature for 20 minutes.[3]

  • Sample Preparation:

    • Collect the cell lysates and transfer them to microcentrifuge tubes.

    • Centrifuge the samples to pellet cellular debris.[3]

  • cGMP Quantification:

    • Determine the cGMP concentration in the supernatants using a commercial cGMP EIA kit, following the manufacturer's instructions.

  • Data Normalization:

    • Normalize the cGMP levels to the protein concentration in each well, determined using a standard protein assay.

Visualizations

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C Receptor) This compound->GC_C Binds at alkaline pH cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Ion_Secretion Anion and Water Secretion CFTR->Ion_Secretion Mediates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed T84 cells in 24-well plates B Grow to confluency A->B D Wash cells with respective buffer B->D C Prepare assay buffers (pH 5.0 & 8.0) C->D E Pre-incubate with IBMX (10 min) D->E F Stimulate with this compound (30 min) E->F G Lyse cells with 0.1 M HCl F->G H Collect and centrifuge lysates G->H I Quantify cGMP (EIA kit) H->I J Normalize to protein concentration I->J

Caption: Experimental workflow for assessing pH-dependent activity.

Troubleshooting_Workflow Start Unexpected Result: Low/No cGMP Response Check_pH Is the assay buffer pH optimal for this compound (e.g., pH 8.0)? Start->Check_pH Adjust_pH Adjust buffer pH and repeat Check_pH->Adjust_pH No Check_PDE Did you include a PDE inhibitor (e.g., IBMX)? Check_pH->Check_PDE Yes Adjust_pH->Start Add_PDEi Add PDE inhibitor and repeat Check_PDE->Add_PDEi No Check_Peptide Is the peptide integrity confirmed? (Proper storage, fresh solution) Check_PDE->Check_Peptide Yes Add_PDEi->Start New_Peptide Use a new aliquot of peptide Check_Peptide->New_Peptide No Check_Cells Confirm GC-C expression and cell health Check_Peptide->Check_Cells Yes New_Peptide->Start Validate_Cells Validate cell line (e.g., RT-qPCR for GC-C) Check_Cells->Validate_Cells No Review_Protocol Review entire protocol for technical errors Check_Cells->Review_Protocol Yes Validate_Cells->Start

Caption: Troubleshooting workflow for unexpected results.

References

Preventing Guanylin degradation by proteases in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing guanylin degradation by proteases in experimental settings.

Troubleshooting Guides

Issue: this compound Degradation in Experimental Samples

This compound, a 15-amino acid peptide, is highly susceptible to proteolytic degradation, which can lead to inaccurate experimental results. The primary culprit in many biological samples is chymotrypsin (B1334515), a serine protease. This section provides guidance on mitigating this compound degradation.

Key Considerations for Preventing this compound Degradation:

  • pH Optimization: this compound's activity and stability are pH-dependent. It is more potent at an alkaline pH of around 8.0.[1] Conversely, urothis compound (B126073), a related peptide, is more potent in acidic conditions (pH ~5.0).[1] Maintaining an appropriate pH for your specific experiment is crucial and can influence the activity of degrading proteases.

  • Temperature Control: Perform all experimental steps, from sample collection to analysis, at low temperatures (on ice or at 4°C) to minimize protease activity.

  • Use of Protease Inhibitors: The most effective way to prevent this compound degradation is by using protease inhibitors. A cocktail of inhibitors targeting a broad range of proteases is often recommended. For targeted inhibition, specific protease inhibitors can be used.

Table 1: Recommended Protease Inhibitors for Preventing this compound Degradation

Protease InhibitorTarget Protease(s)Working ConcentrationStock SolutionKey Considerations
Protease Inhibitor Cocktail Broad spectrum (serine, cysteine, aspartic, and metalloproteases)1X (as recommended by manufacturer)Typically 100X in DMSO or waterRecommended as a first-line defense for comprehensive protection.[2][3]
Chymostatin (B1668925) Chymotrypsin, Papain, some Cathepsins10 - 100 µM10 mM in DMSOA potent and specific inhibitor of chymotrypsin.[4]
Aprotinin Serine proteases (Trypsin, Chymotrypsin, Plasmin, Kallikrein)0.01 - 0.3 µM (0.06 - 2 µg/mL)10 mg/mL in water or aqueous bufferA competitive inhibitor of serine proteases.[5][6]
AEBSF or Pefabloc SC Serine proteases (Trypsin, Chymotrypsin, Thrombin)0.1 - 1 mM100 mM in waterA less toxic alternative to PMSF.
PMSF Serine proteases (Trypsin, Chymotrypsin, Thrombin)0.1 - 1 mM100 mM in isopropanol (B130326) or ethanolHighly toxic and has a short half-life in aqueous solutions.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture Supernatants

This protocol outlines the steps for collecting and preparing cell culture supernatants containing this compound to minimize degradation.

Materials:

  • Pre-chilled phosphate-buffered saline (PBS)

  • Pre-chilled microcentrifuge tubes

  • Protease inhibitor cocktail (see Table 1)

  • Centrifuge (refrigerated)

Procedure:

  • Grow cells (e.g., T84 human colon carcinoma cells) to the desired confluency.

  • Wash the cells twice with ice-cold PBS.

  • Incubate the cells with serum-free media for the desired time to allow for this compound secretion.

  • Collect the cell culture supernatant into pre-chilled microcentrifuge tubes.

  • Immediately add a protease inhibitor cocktail to the collected supernatant at the recommended concentration.

  • Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove any cells or cellular debris.

  • Transfer the cleared supernatant to a new pre-chilled tube.

  • Store the samples at -80°C for long-term storage or use immediately for analysis.

Protocol 2: this compound Extraction from Intestinal Tissue

This protocol provides a method for extracting this compound from intestinal tissue while preventing proteolytic degradation.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Homogenization buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail (see Table 1)

  • Dounce homogenizer

  • Centrifuge (refrigerated)

Procedure:

  • Excise the intestinal tissue and immediately snap-freeze it in liquid nitrogen.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

  • Transfer the tissue powder to a pre-chilled tube containing ice-cold homogenization buffer supplemented with a protease inhibitor cocktail.

  • Homogenize the tissue on ice using a Dounce homogenizer until a uniform lysate is achieved.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the this compound extract.

  • Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

  • Store the extracts in aliquots at -80°C.

Protocol 3: Assessing this compound Stability and Integrity

This protocol describes how to evaluate the stability of this compound in your samples using Western blotting or ELISA.

A. Western Blotting

  • Prepare your samples as described in Protocol 1 or 2.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein using an enhanced chemiluminescence (ECL) substrate. The presence of lower molecular weight bands may indicate this compound degradation.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Use a commercially available this compound ELISA kit.[7][8][9]

  • Prepare your standards and samples according to the kit's instructions. Remember to add protease inhibitors to your samples during preparation.

  • Follow the manufacturer's protocol for the assay procedure, including incubation times and washing steps.

  • Measure the absorbance at the recommended wavelength. A decrease in the measured this compound concentration over time or with different handling conditions can indicate degradation.

Visualizations

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase-C (GC-C) Receptor This compound->GC_C Binds and Activates cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates and Activates Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion Mediates

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental_Workflow start Start: Sample Collection (Cell Culture or Tissue) add_pi Immediate Addition of Protease Inhibitors start->add_pi homogenize Homogenization (for tissue) on Ice add_pi->homogenize centrifuge Centrifugation (4°C) to Remove Debris homogenize->centrifuge collect Collect Supernatant/ Extract centrifuge->collect analyze Downstream Analysis (ELISA, Western Blot, etc.) collect->analyze store Store at -80°C collect->store

Caption: General experimental workflow for preserving this compound integrity.

Troubleshooting_Flowchart start Suspected this compound Degradation? check_pi Are you using a broad-spectrum protease inhibitor cocktail? start->check_pi Yes add_pi Add a protease inhibitor cocktail to all buffers and samples. check_pi->add_pi No check_temp Are all steps performed on ice or at 4°C? check_pi->check_temp Yes add_pi->check_temp optimize_temp Ensure strict temperature control during all procedures. check_temp->optimize_temp No check_ph Is the buffer pH optimal for this compound stability (~pH 8.0)? check_temp->check_ph Yes optimize_temp->check_ph check_specific_inhibitor Consider adding a specific chymotrypsin inhibitor (e.g., Chymostatin). reassess Re-evaluate this compound integrity. check_specific_inhibitor->reassess check_ph->check_specific_inhibitor Yes adjust_ph Adjust buffer pH to ~8.0, if compatible with your experiment. check_ph->adjust_ph No adjust_ph->check_specific_inhibitor

Caption: Troubleshooting flowchart for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or absent in my Western blot?

A1: A weak or absent this compound signal can be due to several factors:

  • Degradation: this compound is a small peptide and can be easily degraded by proteases. Ensure you are using a potent protease inhibitor cocktail from the moment of sample collection.

  • Low Abundance: this compound may be present at low concentrations in your samples. Consider concentrating your sample or using a more sensitive detection method like ELISA.

  • Poor Antibody Recognition: Verify that your primary antibody is validated for the detection of this compound in your species of interest.

  • Inefficient Transfer: Small peptides like this compound can be difficult to transfer efficiently to a membrane. Optimize your transfer conditions (e.g., membrane type, transfer time, voltage).

Q2: My cGMP assay results are inconsistent when stimulating cells with this compound. What could be the cause?

A2: Inconsistent cGMP assay results can arise from:

  • This compound Degradation: If the this compound stock solution or the peptide in the assay is degrading, the effective concentration will vary. Prepare fresh this compound solutions and consider adding a protease inhibitor to the assay medium if compatible.

  • Cell Health and Confluency: The responsiveness of T84 cells to this compound can be affected by their passage number, confluency, and overall health. Standardize your cell culture and seeding protocols.

  • pH of the Assay Buffer: this compound's potency is pH-dependent, with higher activity at a more alkaline pH.[1] Ensure your assay buffer pH is consistent between experiments.

  • Phosphodiesterase Activity: Endogenous phosphodiesterases can degrade cGMP, leading to lower measured levels. Include a phosphodiesterase inhibitor, such as IBMX, in your assay buffer.

Q3: Can I use the same protease inhibitor cocktail for both cell culture supernatants and tissue homogenates?

A3: Yes, a broad-spectrum protease inhibitor cocktail is generally suitable for both sample types. However, tissue homogenates often contain a higher concentration and wider variety of proteases released from different cellular compartments. Therefore, for tissue samples, it is even more critical to use a comprehensive protease inhibitor cocktail and to work quickly at low temperatures.

Q4: How can I confirm that my protease inhibitors are working effectively?

A4: To confirm the effectiveness of your protease inhibitors, you can perform a time-course experiment. Incubate your sample with and without the protease inhibitor cocktail at a temperature where proteases are active (e.g., room temperature or 37°C). Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and analyze the integrity of this compound by Western blot or its concentration by ELISA. A stable signal in the presence of inhibitors compared to a decreasing signal in their absence indicates that the inhibitors are effective.

Q5: Is there a difference in stability between this compound and urothis compound?

A5: Yes, there are differences in their stability, particularly in certain biological contexts. For example, in the kidney, this compound is degraded by chymotrypsin, while urothis compound is more resistant to this degradation. This difference in stability is attributed to variations in their amino acid sequences.

References

Troubleshooting low signal in Guanylin immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Guanylin immunoassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing a very low or no signal across all my wells, including the standards. What are the likely causes and how can I fix this?

This issue often points to a systemic problem with the assay setup or reagents. Here’s a step-by-step guide to troubleshoot the problem.

Potential Cause & Troubleshooting Steps

  • Improper Reagent Preparation or Handling:

    • Reagent Temperature: Ensure all reagents, including the kit components and your samples, were brought to room temperature for at least 15-20 minutes before use.[1]

    • Reagent Integrity: Verify that the reagents are within their expiration date.[1][2] Avoid using expired reagents.

    • Reagent Preparation: Double-check that all reagents were prepared and diluted correctly according to the kit's protocol. Pay close attention to the dilution of antibodies and standards.

    • Order of Addition: Confirm that all reagents were added in the precise order specified in the protocol.[3] Omitting a key reagent like the detection antibody, enzyme conjugate, or substrate is a common reason for complete signal loss.[2][3]

  • Procedural Errors:

    • Washing Steps: Insufficient or overly aggressive washing can lead to low signal. Ensure you are following the recommended number of washes and wash volume. Avoid letting the wells dry out completely during the assay.[3][4]

    • Incubation Times and Temperatures: Verify that all incubation steps were performed for the specified duration and at the correct temperature.[2][5] Inconsistent temperatures across the plate can also lead to variable results.[2]

    • Plate Reader Settings: Ensure the microplate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[2]

  • Reagent Inactivity:

    • Storage: Confirm that all kit components have been stored at the recommended temperatures. Improper storage can lead to reagent degradation.[1][2]

    • Enzyme Conjugate Activity: The enzyme conjugate (e.g., HRP-streptavidin) may be inactive. You can test its activity by adding a small amount directly to the substrate solution; a color change should be observed.

Troubleshooting Decision Tree for No/Low Signal

G start Start: Low or No Signal reagent_check Were all reagents prepared and added correctly and in order? start->reagent_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No protocol_check Were incubation times and temperatures correct? reagent_yes->protocol_check reagent_fix Review protocol and re-run the assay with freshly prepared reagents. reagent_no->reagent_fix protocol_yes Yes protocol_check->protocol_yes Yes protocol_no No protocol_check->protocol_no No storage_check Were all reagents stored correctly and within their expiry date? protocol_yes->storage_check protocol_fix Adjust incubation parameters as per the protocol and repeat. protocol_no->protocol_fix storage_yes Yes storage_check->storage_yes Yes storage_no No storage_check->storage_no No sample_issue Potential issue with samples or antibodies. Proceed to Q2/Q3. storage_yes->sample_issue storage_fix Use a new, unexpired kit and ensure proper storage. storage_no->storage_fix

Troubleshooting workflow for low or no signal in all wells.

Q2: My standard curve looks good, but my samples are showing a very low or no signal. What's happening?

If the standards are working, the issue likely lies with your samples.

Potential Cause & Troubleshooting Steps

  • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[3]

    • Solution: Try concentrating your samples, if possible, or use a more sensitive assay kit. Check the expected physiological range of this compound and ensure your sample collection method is appropriate.

  • Sample Integrity:

    • Collection and Storage: Ensure that samples were collected and stored according to recommended procedures. For biological fluids, this often means including protease inhibitors and storing at -80°C.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples, as this can degrade the target protein.[3] It is best practice to aliquot samples into single-use volumes after collection.

  • Matrix Effects: Components in your sample matrix (e.g., serum, plasma, tissue homogenates) can interfere with the antibody-antigen binding.[3]

    • Solution: Perform a spike-and-recovery experiment to determine if matrix effects are present. This involves adding a known amount of this compound standard to your sample and measuring the recovery. If matrix effects are confirmed, you may need to dilute your samples in the provided assay diluent or use a specialized sample preparation protocol.

  • Sample pH: The binding of this compound to its receptor can be pH-dependent.[6] While this is more critical for receptor binding assays, a significant deviation of your sample's pH from the assay buffer could potentially impact immunoassay results.

    • Solution: Ensure your sample's pH is compatible with the assay buffer.

Q3: My signal is weak, and the standard curve is shallow or has a poor dynamic range. How can I improve my results?

A poor standard curve indicates a problem with the assay's sensitivity or optimization.

Potential Cause & Troubleshooting Steps

  • Suboptimal Antibody Concentrations: The concentrations of the capture or detection antibodies may not be optimal.

    • Solution: If you are developing your own assay, you will need to perform a titration of both the capture and detection antibodies to find the optimal concentrations that yield the best signal-to-noise ratio.

  • Insufficient Incubation Times: Shorter incubation times may not be sufficient for the binding reactions to reach equilibrium.

    • Solution: Increase the incubation times for the sample, detection antibody, and/or enzyme conjugate steps. Refer to the kit protocol for recommended ranges.

  • Washing: Overly aggressive washing can strip away bound antigen and antibodies.[3]

    • Solution: Ensure your washing technique is not too harsh. If using an automated washer, check the settings. If washing manually, be gentle when adding and aspirating the wash buffer.

  • Substrate Incubation: The substrate incubation time may be too short.

    • Solution: Increase the substrate incubation time, but be careful not to overdevelop the plate, which can lead to high background. The incubation should be done in the dark.[4]

Quantitative Data Summary

ParameterTypical RecommendationRange for OptimizationReference
Sample Incubation 90 min at 37°C60-120 min at RT or 37°C[3][4]
Detection Ab Incubation 60 min at 37°C30-90 min at RT or 37°C[3][4]
HRP-Conjugate Incubation 45 min at 37°C30-60 min at RT or 37°C[3]
TMB Substrate Incubation 15-25 min at 37°C (in dark)10-30 min at RT or 37°C[3][4]
Wash Steps 3-5 times3-6 times with soaking[3][4]
Antibody Concentration (IHC) 1:1000 - 1:2500Varies by application[7]
Antibody Concentration (WB) 0.04-0.4 µg/mlVaries by application[7]

Experimental Protocols

Standard Sandwich ELISA Protocol for this compound

This protocol outlines the key steps for a typical sandwich ELISA. Specific details may vary depending on the kit manufacturer.

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for this compound.

  • Sample/Standard Addition: Add 100 µL of standards and samples to the appropriate wells. Cover the plate and incubate (e.g., 90 minutes at 37°C).[3]

  • Washing: Aspirate the liquid from each well and wash the plate 3 times with wash buffer.

  • Detection Antibody Addition: Add 100 µL of biotinylated detection antibody to each well. Cover and incubate (e.g., 60 minutes at 37°C).[3]

  • Washing: Repeat the wash step as in step 3.

  • Enzyme Conjugate Addition: Add 100 µL of HRP-conjugated streptavidin to each well. Cover and incubate (e.g., 45 minutes at 37°C).[3]

  • Washing: Aspirate and wash the plate 5 times. A soak step with the wash buffer for 1-2 minutes can be beneficial.[4]

  • Substrate Addition: Add 90 µL of TMB substrate to each well. Cover and incubate in the dark (e.g., 15-25 minutes at 37°C).[3][4]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

General Immunoassay Workflow

start Start add_sample Add Standards & Samples to Coated Plate start->add_sample incubate1 Incubate (e.g., 90 min, 37°C) add_sample->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate (e.g., 60 min, 37°C) add_detection_ab->incubate2 wash2 Wash Plate (3x) incubate2->wash2 add_hrp Add HRP-Conjugate wash2->add_hrp incubate3 Incubate (e.g., 45 min, 37°C) add_hrp->incubate3 wash3 Wash Plate (5x) incubate3->wash3 add_tmb Add TMB Substrate wash3->add_tmb incubate4 Incubate in Dark (15-25 min, 37°C) add_tmb->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

A typical experimental workflow for a sandwich ELISA.

This compound Signaling Pathway

This compound and its related peptide, Urothis compound, are endogenous ligands for Guanylate Cyclase C (GC-C), a transmembrane receptor.[8][9] The binding of this compound to GC-C activates the intracellular guanylate cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP).[10][11] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII).[10] This kinase phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[8][12] This signaling cascade plays a crucial role in regulating intestinal fluid and electrolyte balance.[10]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GCC Guanylate Cyclase C (GC-C Receptor) This compound->GCC binds cGMP cGMP GCC->cGMP converts GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII activates CFTR CFTR (inactive) PKGII->CFTR phosphorylates CFTR_active CFTR (active) CFTR->CFTR_active Ion_secretion Cl- and HCO3- Secretion CFTR_active->Ion_secretion promotes

This compound signaling pathway via the GC-C receptor.

References

Antibody cross-reactivity with uroguanylin in Guanylin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding antibody cross-reactivity with uroguanylin (B126073) in this compound ELISA kits.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are this compound and urothis compound, and why is cross-reactivity a concern in this compound ELISA?

This compound and urothis compound are structurally similar peptide hormones that play key roles in regulating salt and water transport in the intestinal epithelia. Both peptides bind to and activate the same receptor, Guanylyl Cyclase-C (GC-C), which triggers an intracellular signaling cascade via cyclic GMP (cGMP).[1][2][3][4]

The primary concern for cross-reactivity in a this compound ELISA arises from this structural similarity.[5][6] Antibodies developed to detect this compound may also recognize and bind to urothis compound if it is present in the sample. This binding is due to shared epitopes (the specific parts of the antigen that the antibody recognizes) between the two molecules. Such cross-reactivity can lead to an overestimation of the true this compound concentration, resulting in inaccurate and unreliable data.

Q2: How can I determine the potential for urothis compound cross-reactivity in my specific this compound ELISA kit?

The most direct method is to consult the ELISA kit's technical datasheet provided by the manufacturer.[7] Reputable manufacturers typically perform cross-reactivity testing against a panel of related molecules and report the results. This data is usually presented as a percentage of cross-reactivity.

Example Cross-Reactivity Data:

CompoundConcentration% Cross-Reactivity
This compound10 ng/mL100%
Urothis compound10 ng/mL< 1%
Prothis compound10 ng/mLNot Detected
E. coli STa10 ng/mLNot Detected

This table is a hypothetical example. Always refer to your specific kit's datasheet.

Q3: What is the functional consequence of this cross-reactivity?

Part 2: Troubleshooting Guide

Q4: My measured this compound concentrations are unexpectedly high. Could this be cross-reactivity?

Unexpectedly high results are a common indicator of potential cross-reactivity, but other experimental factors should also be considered.[8][9]

Troubleshooting Steps for High Signal:

  • Review the Kit Datasheet: First, confirm the documented cross-reactivity of the kit with urothis compound.[7] If the cross-reactivity is high, this is a likely cause.

  • Check for Other Errors: Rule out common ELISA errors such as insufficient plate washing, incorrect antibody dilutions, contaminated reagents, or extended incubation times.[8][10][11]

  • Perform Experimental Validation: If other errors are ruled out, you must experimentally test for cross-reactivity using a spike and recovery experiment.[12][13]

Q5: How do I experimentally validate and quantify the degree of cross-reactivity?

A Spike and Recovery experiment is the standard method to determine if components within your sample matrix are interfering with the assay.[12][13][14][15] This can be adapted to test for specific cross-reactivity.

Validation Steps:

  • Spike with this compound: Add a known amount of this compound standard to your sample matrix. The recovery should be within an acceptable range (typically 80-120%) to validate that the assay works correctly in your matrix.[13]

  • Spike with Urothis compound: In a separate aliquot of your sample, add a high concentration of purified urothis compound.

  • Analyze Results: Run these samples in the this compound ELISA. If the sample spiked with urothis compound shows a significant increase in signal compared to the unspiked sample, it confirms cross-reactivity.

Q6: Are there alternative or complementary methods to confirm my results?

Yes, using an orthogonal method —an independent, non-antibody-based technique—is a critical step in validating questionable ELISA results.[16][17] This approach helps confirm that the signal is from the target analyte and not an artifact of the immunoassay.[17][18]

Recommended Orthogonal Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific method that separates peptides based on their physicochemical properties and identifies them by their unique mass-to-charge ratio.[16] It can definitively distinguish between this compound and urothis compound.

  • Western Blot: While also antibody-based, a Western Blot can provide supporting evidence.[7] It separates proteins by size, so a specific antibody should detect a single band at the correct molecular weight for this compound. A lack of signal for urothis compound (when run on the same blot) would indicate antibody specificity.

Part 3: Experimental Protocols

Protocol 1: Cross-Reactivity Assessment using Spike-in Analysis

This protocol assesses how the presence of urothis compound affects the quantification of this compound in your samples.

Methodology:

  • Prepare Samples: Aliquot your biological sample (e.g., serum, plasma) into three tubes.

    • Tube A (Unspiked): Your sample with an equal volume of assay diluent.

    • Tube B (this compound Spike): Your sample spiked with a known, mid-range concentration of the this compound standard.

    • Tube C (Urothis compound Spike): Your sample spiked with a high concentration of purified urothis compound peptide.

  • Run ELISA: Assay all three samples according to the this compound ELISA kit protocol.

  • Calculate Recovery and Interference:

    • Calculate % Recovery for this compound Spike (Tube B):

      • % Recovery = ([Measured Concentration] - [Endogenous Concentration]) / [Spiked Concentration] * 100

      • An acceptable range is typically 80-120%.[13] This validates the assay in your sample matrix.

    • Assess Interference from Urothis compound Spike (Tube C):

      • Compare the measured concentration in Tube C to Tube A. A significant increase in concentration in Tube C indicates cross-reactivity.

Example Spike and Recovery Results Table:

SampleSpiked AnalyteSpiked Conc. (pg/mL)Measured Conc. (pg/mL)Endogenous Conc. (pg/mL)% Recovery / Interference
ANone05050N/A
BThis compound2002405095% ((240-50)/200 * 100)
CUrothis compound100015050100 pg/mL Signal Increase

In this example, the 95% recovery for the this compound spike validates the assay, while the 100 pg/mL increase in signal from the urothis compound spike confirms significant cross-reactivity.

Protocol 2: Western Blot for this compound Detection (Orthogonal Method)

This protocol provides a high-level workflow to verify the presence of this compound.

Methodology:

  • Sample Preparation: Prepare lysates from cells or tissues expected to express this compound.

  • SDS-PAGE: Separate the proteins in your sample and a positive control by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the same primary anti-guanylin antibody used in the ELISA.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescent or colorimetric). A single band at the expected molecular weight for this compound supports the specificity of the antibody.

Part 4: Visual Guides and Pathways

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell This compound This compound GCC Guanylate Cyclase-C (GC-C Receptor) This compound->GCC Binds Urothis compound Urothis compound Urothis compound->GCC Binds cGMP cGMP GCC->cGMP Converts GTP GTP GTP->GCC PKGII PKG II cGMP->PKGII Activates CFTR CFTR (Ion Channel) PKGII->CFTR Phosphorylates & Activates Secretion Cl- & HCO3- Secretion CFTR->Secretion Mediates

Caption: this compound and Urothis compound Signaling Pathway.

ELISA_Workflow cluster_plate ELISA Plate Well p1 1. Coating: Capture antibody binds to plate p2 2. Blocking: Blocks non-specific sites p1->p2 p3 3. Sample Addition: This compound (and Urothis compound) binds to capture antibody p2->p3 p4 4. Detection: Detection antibody binds to captured antigen p3->p4 cross_reactivity Cross-reactivity occurs here: Antibody binds to Urothis compound instead of/in addition to this compound. p3->cross_reactivity p5 5. Enzyme & Substrate: Signal is generated p4->p5

Caption: Sandwich ELISA workflow highlighting cross-reactivity.

Troubleshooting_Flowchart start Unexpectedly High This compound Results q1 Review Kit Datasheet: Is cross-reactivity with Urothis compound reported? start->q1 a1_yes High cross-reactivity is a likely cause. q1->a1_yes Yes q2 Check for common ELISA errors? (Washing, dilutions, etc.) q1->q2 No / Low q3 Perform Spike & Recovery Experiment a1_yes->q3 a2_yes Correct procedural errors and repeat experiment. q2->a2_yes Yes q2->q3 No q4 Does spiking with Urothis compound increase signal? q3->q4 a4_yes Cross-reactivity is confirmed. Consider a more specific kit or an orthogonal method (LC-MS). q4->a4_yes Yes a4_no Cross-reactivity is unlikely. Re-evaluate sample integrity and other potential interferences. q4->a4_no No

Caption: Troubleshooting flowchart for high this compound ELISA results.

References

Improving specificity of Guanylin receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Guanylin Receptor Binding Assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to enhance the specificity and reliability of their binding experiments involving the this compound receptor, also known as Guanylate Cyclase-C (GC-C).

Troubleshooting Guide: Improving Specificity

High-quality data from this compound receptor binding assays depends on maximizing the specific binding signal while minimizing non-specific binding. Below are common issues encountered during these experiments, their potential causes, and recommended solutions.

Question: I'm observing very high background or non-specific binding in my assay. What are the potential causes and solutions?

Answer: High non-specific binding (NSB) is a frequent challenge that can obscure the specific signal. It occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, assay plate plastic, or other proteins in the membrane preparation.

Several factors can contribute to high NSB. These include issues with the assay buffer composition, inadequate blocking of non-specific sites, excessive radioligand concentration, and improper washing techniques.[1][2][3] A systematic approach to optimizing these parameters is crucial for improving the assay's signal-to-noise ratio.

The following table summarizes key strategies to troubleshoot and reduce high non-specific binding:

Potential Cause Recommended Solution & Rationale
Suboptimal Buffer Conditions Optimize pH: The binding of endogenous ligands is pH-sensitive. Urothis compound binds with higher affinity at a more acidic pH (~5.0-6.0), while this compound prefers a neutral to alkaline pH (~8.0).[2][4] Test a range of pH values to find the optimal condition for your specific ligand and receptor preparation. Increase Ionic Strength: Add NaCl (e.g., 100-150 mM) to the buffer. The salt ions can shield charged surfaces on proteins and plastics, reducing non-specific electrostatic interactions that trap the radioligand.[1][2]
Inadequate Blocking Add Blocking Agents: Include a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in the assay buffer.[1][5] BSA occupies non-specific binding sites on the assay components without interfering with the specific ligand-receptor interaction. Pre-treat Filters/Plates: Before the assay, pre-soak filter mats (e.g., GF/C filters) in a solution containing a polymer like polyethyleneimine (PEI) or BSA to reduce radioligand adsorption to the filter itself.[6]
Ligand Adsorption to Surfaces Include a Surfactant: For hydrophobic ligands that may stick to plastic tubes or plates, add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer.[1][2][7] This helps keep the ligand in solution and prevents loss due to surface adsorption.
Excessive Radioligand Optimize Radioligand Concentration: For competitive binding assays, use a radioligand concentration at or below its dissociation constant (Kd).[2] Using excessively high concentrations can saturate the non-specific sites, leading to a high background signal that is difficult to displace.[6] If the Kd is unknown, it should be determined through a saturation binding experiment.[8]
Inefficient Washing Optimize Wash Steps: After incubation, wash the filters or wells rapidly with ice-cold wash buffer to remove unbound radioligand. Increase the number of washes (e.g., from 2 to 4) or the volume of each wash.[2] Performing washes quickly and at a cold temperature minimizes the dissociation of the specifically bound ligand while effectively removing the unbound fraction.[9]

Frequently Asked Questions (FAQs)

Q1: My specific binding signal is very low. How can I improve it?

A1: A low specific binding signal can be caused by several factors:

  • Low Receptor Expression: Ensure the cell line used expresses a sufficient number of receptors. T84 cells are a common choice for endogenous expression, but their receptor density can vary with culture conditions.[2] For higher density, consider using a cell line engineered to stably overexpress GC-C, such as HEK293 cells.[5][10]

  • Degraded Ligand or Receptor: Peptides and membrane preparations are sensitive to degradation. Store all reagents at the recommended temperatures (e.g., -80°C for long-term), avoid repeated freeze-thaw cycles, and prepare fresh ligand dilutions for each experiment.[2]

  • Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment (kinetic assay) at your chosen temperature to determine the optimal incubation time.[2][8]

  • Suboptimal Assay Conditions: As with high NSB, buffer pH and ionic strength can significantly impact specific binding. Ensure these are optimized for your ligand of interest.[2][4]

Q2: What are the best ligands to use for a GC-C binding assay?

A2: The choice of ligand depends on the goal of the experiment.

  • For Receptor Quantification (Saturation Binding): A radiolabeled ligand with very high affinity and low non-specific binding is ideal. The bacterial heat-stable enterotoxin (¹²⁵I-STa) is commonly used for this purpose as it acts as a superagonist with a very low dissociation constant (Kd).[11]

  • For Competitive Binding Assays: A fixed concentration of a high-affinity radioligand like ¹²⁵I-STa is used in competition with unlabeled ligands (e.g., this compound, urothis compound, or synthetic test compounds) to determine their binding affinities (Ki).[2][8]

Q3: Does ATP need to be included in the assay buffer?

A3: While GC-C can be activated by its ligands in the absence of ATP, the binding of ATP to the intracellular Kinase-Homology Domain (KHD) can enhance ligand-mediated activation of the receptor's guanylyl cyclase activity.[11][12] For a simple binding assay focused only on the extracellular domain interaction, ATP is not strictly necessary. However, if the experiment aims to correlate binding with downstream enzyme activity, including ATP or a non-hydrolyzable analog may be relevant.

Q4: Which cell lines are suitable for expressing the this compound Receptor (GC-C)?

A4: GC-C is endogenously expressed in intestinal epithelial cells. The human colorectal carcinoma cell line T84 is frequently used as it naturally expresses functional GC-C.[13] However, expression levels can be heterogeneous.[14] For more controlled and typically higher expression, transient or stable transfection of HEK293 (Human Embryonic Kidney) cells with a vector encoding human GC-C is a common and effective strategy.[5][10]

Quantitative Data Summary

The binding affinity of ligands to the human this compound receptor (GC-C) is a critical parameter. The following table summarizes approximate dissociation constants (Kd) or inhibition constants (Ki) for common ligands. Note that values can vary depending on assay conditions, particularly pH.

LigandTypical Binding Affinity (Kd or Ki)Notes
Heat-Stable Enterotoxin (STa) ~0.1 nMA high-affinity bacterial superagonist, often used as a radioligand.[11]
Urothis compound ~1.0 nMEndogenous hormone. Binding is favored at acidic pH.[4][11]
This compound ~10.0 nMEndogenous hormone. Binding is favored at neutral or alkaline pH.[4][11]
Linaclotide Sub-nanomolar to low nanomolarA synthetic peptide agonist used therapeutically.[5]

Key Experimental Protocol

Competitive Radioligand Binding Assay for GC-C

This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-STa) for binding to GC-C expressed in cell membranes.

1. Preparation of Cell Membranes: a. Culture cells expressing GC-C (e.g., transfected HEK293 or T84 cells) to confluency. b. Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS). c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors). d. Homogenize the cells using a Dounce or polytron homogenizer. e. Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and debris. f. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes. g. Resuspend the membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C in aliquots.[5]

2. Binding Assay Setup: a. Prepare the binding buffer. A typical buffer is 50 mM HEPES, pH 7.5, containing 4 mM MgCl₂ and 0.1% BSA.[5] b. In a 96-well plate, set up the following conditions in triplicate:

  • Total Binding: Add membrane protein (e.g., 50 µg), a fixed concentration of ¹²⁵I-STa (at or below its Kd), and binding buffer.[15]
  • Non-Specific Binding (NSB): Add membrane protein, ¹²⁵I-STa, and a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled STa) to saturate the receptors.[2][15]
  • Competitive Binding: Add membrane protein, ¹²⁵I-STa, and serial dilutions of the unlabeled test compound. c. Ensure the final volume in all wells is constant (e.g., 100-200 µL).

3. Incubation: a. Incubate the plate at a constant temperature (e.g., 37°C or room temperature) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5][15]

4. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a GF/C glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand. b. Wash each filter quickly with several volumes of ice-cold wash buffer (e.g., 10 mM sodium phosphate, pH 7.2, with 0.9% NaCl) to remove unbound radioligand.[5][15]

5. Quantification and Data Analysis: a. Allow the filters to dry, then add scintillation cocktail to each well of the filter plate. b. Measure the radioactivity trapped on the filters using a scintillation counter or gamma counter. c. Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from the CPM of all other wells. d. Generate Competition Curve: Plot the specific binding as a function of the log concentration of the test compound. e. Determine IC₅₀ and Ki: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visual Guides: Pathways and Workflows

This compound Receptor (GC-C) Signaling Pathway

The binding of endogenous ligands like this compound or Urothis compound to the GC-C receptor on the apical surface of intestinal epithelial cells triggers an intracellular signaling cascade.[16][17] This leads to the conversion of GTP to the second messenger cGMP, which ultimately activates the CFTR ion channel to promote chloride and bicarbonate secretion into the intestinal lumen.[17][18]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound / Urothis compound Receptor Extracellular Domain Transmembrane Intracellular Domain Ligand->Receptor:ext 1. Binding GTP GTP Receptor:int->GTP 2. Activation of Guanylyl Cyclase Domain cGMP cGMP GTP->cGMP Conversion PKGII PKG II (Inactive) cGMP->PKGII 3. Activation PKGII_active PKG II (Active) PKGII->PKGII_active CFTR CFTR Channel (Closed) PKGII_active->CFTR 4. Phosphorylation CFTR_active CFTR Channel (Open) CFTR->CFTR_active Secretion Cl- & HCO3- Secretion CFTR_active->Secretion 5. Ion Efflux

Caption: The GC-C signaling pathway, from ligand binding to ion secretion.

Experimental Workflow for Competitive Binding Assay

A typical workflow for a competitive radioligand binding assay involves several key stages, from preparing the biological materials to analyzing the final data. This systematic process ensures reproducibility and accuracy.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Culture GC-C Expressing Cells (e.g., HEK293, T84) B Prepare Cell Membranes via Homogenization & Centrifugation A->B C Quantify Membrane Protein Concentration B->C D Set up Assay Plate: Membranes + Radioligand + Competitor (Test Compound) C->D E Incubate to Reach Binding Equilibrium D->E F Separate Bound from Free Ligand (Rapid Filtration) E->F G Wash Filters with Ice-Cold Buffer F->G H Measure Radioactivity (Scintillation/Gamma Counting) G->H I Calculate Specific Binding (Total - Non-Specific) H->I J Plot Competition Curve & Determine IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Caption: A standard workflow for a GC-C competitive binding assay.

Troubleshooting Logic for High Non-Specific Binding

When encountering high non-specific binding (NSB), a logical, step-by-step approach can help identify and resolve the root cause efficiently.

Troubleshooting_Tree Start High Non-Specific Binding Observed Q1 Is Radioligand Concentration > Kd? Start->Q1 A1_Yes Reduce Radioligand Concentration to ≤ Kd Q1->A1_Yes Yes A1_No Proceed to Next Check Q1->A1_No No Q2 Is Buffer Optimized? (pH, Ionic Strength) A1_No->Q2 A2_Yes Proceed to Next Check Q2->A2_Yes Yes A2_No Test pH Gradient & Add NaCl (100-150mM) Q2->A2_No No Q3 Are Blocking Agents Being Used Effectively? A2_Yes->Q3 A3_Yes Proceed to Next Check Q3->A3_Yes Yes A3_No Add 0.1-1% BSA to Buffer Pre-treat filters with PEI/BSA Q3->A3_No No Q4 Are Wash Steps Sufficient? A3_Yes->Q4 A4_Yes Issue may be complex. Re-evaluate ligand stability. Q4->A4_Yes Yes A4_No Increase Number and/or Volume of Cold Washes Q4->A4_No No

Caption: A decision tree for troubleshooting high non-specific binding.

References

Technical Support Center: Optimizing Guanylin Response in T84 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving optimal and consistent results when studying the effects of Guanylin and its analogs on T84 cells. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound and Urothis compound on T84 cells?

A1: this compound and its analog Urothis compound are peptide hormones that bind to and activate the Guanylate Cyclase C (GC-C) receptor on the apical surface of T84 intestinal epithelial cells.[1][2] This binding stimulates the intracellular domain of the receptor, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP acts as a second messenger, mediating downstream physiological effects, most notably the stimulation of chloride and bicarbonate secretion into the intestinal lumen.[1][4]

Q2: Why is my T84 cell response to this compound or Urothis compound weak or absent?

A2: Several factors can lead to a diminished response in T84 cells:

  • Suboptimal pH: The potency of this compound peptides is highly pH-dependent. Urothis compound exhibits a significantly stronger response at an acidic pH (around 5.0-5.5), while this compound is more potent at an alkaline pH (around 8.0).[1][5]

  • Incomplete Cell Differentiation: T84 cells must be fully differentiated to form a confluent monolayer with well-established tight junctions and to properly express the GC-C receptor and associated signaling molecules.[1][6] This typically requires culturing the cells for 7-14 days post-confluency.[1]

  • Inappropriate Cell Passage Number: The characteristics of T84 cells can change with high passage numbers, potentially leading to reduced receptor expression. It is crucial to use cells within a validated passage range.[1][2]

  • Degraded this compound Peptide: Peptides are sensitive to improper storage and handling. Ensure that this compound or Urothis compound stocks are stored correctly and have not undergone multiple freeze-thaw cycles.[1]

  • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular physiology and responses to stimuli. Regular testing for mycoplasma is essential.[1]

Q3: How can I reduce high variability between replicate wells in my cGMP assay?

A3: High variability is a common challenge in cell-based assays. To enhance consistency:

  • Ensure a Homogeneous Cell Suspension: When seeding, thoroughly mix the cell suspension to ensure a uniform number of cells is added to each well.[1]

  • Maintain Consistent Seeding Density: Use a standardized seeding density and volume for all wells to ensure uniform cell monolayers.[1]

  • Pre-warm all Reagents: To avoid cellular stress from temperature fluctuations, pre-warm all media and buffers to 37°C before use.[1]

  • Thorough Washing: Perform all wash steps carefully to remove any residual media or substances that could interfere with the assay.[1]

Troubleshooting Guide

Issue 1: Weak or No cGMP Response to this compound/Urothis compound

Potential CauseTroubleshooting Steps
Incorrect Assay Buffer pH Verify the pH of your assay buffer. For Urothis compound, an acidic pH (~5.5) is optimal, while this compound is more potent at an alkaline pH (~8.0).[1][5] Prepare fresh buffers and confirm the pH before each experiment.
Cell Monolayer Not Fully Differentiated Allow T84 cells to grow for 7-14 days post-confluence to ensure the formation of a polarized monolayer with functional tight junctions.[1] Visually confirm confluency before starting the experiment.
Low Cell Passage Number or Aged Cells Use T84 cells within a consistent and validated passage range to ensure stable receptor expression and signaling.[1][2]
Degraded this compound/Urothis compound Peptide Aliquot the peptide upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment.[1]
Mycoplasma Contamination Routinely test your T84 cell cultures for mycoplasma contamination, as it can alter cellular responses.[1]

Issue 2: High Background Signal in cGMP Assay

Potential CauseTroubleshooting Steps
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your pre-incubation and stimulation buffers to prevent the degradation of cGMP.[1][2]
Insufficient Washing Ensure thorough washing of the cell monolayer to remove any residual serum or other components from the culture medium that might interfere with the assay.[1]
Reagent Contamination Use fresh, high-quality reagents and maintain sterile techniques to prevent contamination that could lead to non-specific signaling.[1]

Data Presentation

Table 1: Effect of pH on this compound and Urothis compound Potency in T84 Cells

This table summarizes the reported pH-dependent potency of this compound and Urothis compound in stimulating cGMP accumulation in T84 cells. Actual EC50 values may vary based on specific experimental conditions.[5]

PeptidepHApproximate EC50Relative Potency
This compound 5.0>100 nMLow
8.0~10 nMHigh
Urothis compound 5.0~1 nMHigh
8.0~100 nMLow

Experimental Protocols

Key Experiment: cGMP Accumulation Assay in T84 Cells

This protocol is adapted from established methods for measuring this compound-stimulated cGMP production in T84 cells.[1][7]

Materials:

  • Confluent T84 cell monolayers in 24-well plates

  • DMEM containing 50 mM HEPES (pH adjusted according to the peptide being tested)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound or Urothis compound peptide

  • 3% Perchloric Acid

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Culture T84 cells in 24-well plates until a confluent monolayer is formed and differentiated (7-14 days post-confluency).

  • Wash the cell monolayers twice with 250 µL of DMEM/HEPES buffer.[7]

  • Pre-incubate the cells at 37°C for 10 minutes with 250 µL of DMEM/HEPES buffer containing 1 mM IBMX to inhibit phosphodiesterase activity.[1][7]

  • Remove the pre-incubation buffer and add the desired concentrations of this compound or Urothis compound (e.g., 0.1 nM to 1 µM) in the same buffer.[1]

  • Incubate for 30 minutes at 37°C.[1][7]

  • Aspirate the medium and terminate the reaction by adding 3% perchloric acid.[1][7]

  • Quantify the accumulated cGMP using a commercial cGMP EIA kit, following the manufacturer's instructions.

Key Experiment: Ussing Chamber Assay for Ion Transport

This protocol provides a general framework for measuring changes in ion transport in polarized T84 cell monolayers using an Ussing chamber.

Materials:

  • Polarized T84 cell monolayers grown on permeable supports (e.g., Transwells®)

  • Ussing chamber system

  • Krebs-Ringer-bicarbonate solution (pH 7.4), gassed with 95% O2 / 5% CO2

  • This compound or Urothis compound peptide

Procedure:

  • Mount the permeable support with the confluent T84 cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both chambers with pre-warmed and gassed Krebs-Ringer-bicarbonate solution.

  • Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Measure the baseline short-circuit current (Isc).

  • Add this compound or Urothis compound to the apical chamber and record the change in Isc, which reflects ion secretion.[8]

Visualizations

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / Urothis compound GCC Guanylate Cyclase C (GC-C) Receptor This compound->GCC Binds to cGMP cGMP GCC->cGMP Activates conversion GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKG II) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Activates Ion_Secretion Cl- and HCO3- Secretion CFTR->Ion_Secretion Mediates

Caption: this compound signaling pathway in T84 intestinal epithelial cells.

cGMP_Assay_Workflow cluster_workflow cGMP Accumulation Assay Workflow A 1. Seed T84 cells and grow to confluent, differentiated monolayer B 2. Wash monolayer twice with DMEM/HEPES buffer A->B C 3. Pre-incubate with IBMX (PDE inhibitor) for 10 min at 37°C B->C D 4. Stimulate with this compound or Urothis compound for 30 min at 37°C C->D E 5. Terminate reaction with 3% Perchloric Acid D->E F 6. Quantify cGMP levels using EIA kit E->F

Caption: Workflow for a typical cGMP accumulation assay in T84 cells.

Caption: Logical workflow for troubleshooting a weak this compound response.

References

Non-specific binding issues in Guanylin radioligand assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Guanylin radioligand assays, with a focus on non-specific binding.

Troubleshooting Guides

This section offers solutions to specific problems researchers may face during their experiments.

Question: I am observing high non-specific binding in my this compound radioligand assay. What are the potential causes and solutions?

Answer: High non-specific binding (NSB) can obscure your specific binding signal and lead to inaccurate results. Here are several potential causes and their corresponding solutions:

  • Inappropriate Assay Buffer Conditions: The binding of this compound peptides to their receptor, Guanylate Cyclase C (GC-C), is highly sensitive to pH.

    • Solution: Optimize the pH of your assay buffer. For this compound, alkaline conditions (around pH 8.0) are generally favored, while the related peptide, Urothis compound (B126073), shows increased potency in acidic conditions (around pH 5.0).[1][2][3] It is advisable to perform pilot experiments to determine the optimal pH for your specific ligand and experimental setup. Additionally, increasing the ionic strength of the buffer with salts like NaCl can help minimize non-specific electrostatic interactions.[1]

  • Insufficient Blocking: Non-specific binding can occur to various surfaces, including the assay plate, filters, and even the cell membranes themselves if not properly blocked.

    • Solution: Incorporate a blocking agent into your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used.[4][5] Pre-treating assay plates and filters with a blocking solution can also be effective.[1]

  • Radioligand Adhesion to Plasticware: Hydrophobic radioligands can stick to the plastic surfaces of assay plates and pipette tips, contributing to high background.

    • Solution: To prevent this, consider including a low concentration of a non-ionic detergent, such as 0.05% Tween-20 or Triton X-100, in your assay buffer.[4] Using non-specific binding (NBS) plates can also significantly reduce this issue.[6]

  • Excessive Radioligand Concentration: Using a concentration of the radiolabeled ligand that is too high can lead to an increase in non-specific binding.

    • Solution: For competition assays, it is recommended to use a radioligand concentration at or below its dissociation constant (K_d).[1] If the K_d is unknown, a saturation binding experiment should be performed to determine it.

  • Inadequate Washing Steps: Insufficient removal of unbound radioligand after incubation is a common source of high background.

    • Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Performing the washes quickly is crucial to minimize the dissociation of the specifically bound ligand.[1]

Question: My specific binding signal is very low. What are the possible reasons and how can I improve it?

Answer: A weak or absent specific binding signal can be due to several factors:

  • Suboptimal Buffer pH: As mentioned previously, the pH of the assay buffer is critical for this compound peptide binding.

    • Solution: Ensure your buffer pH is optimized for your specific ligand (alkaline for this compound, acidic for Urothis compound).[1][2][3]

  • Low Receptor Expression: The cell line or tissue preparation you are using may have a low density of the GC-C receptor.

    • Solution: Use a cell line known to endogenously express high levels of GC-C, such as the human colon carcinoma cell line T84.[7] Ensure that your cell culture conditions are standardized, as receptor expression can vary with passage number and confluency.

  • Degraded or Inactive Ligand: The radioligand or the unlabeled this compound peptide may have degraded.

    • Solution: Ensure proper storage of your peptides and avoid repeated freeze-thaw cycles. It is best practice to prepare fresh working solutions for each experiment.

  • Insufficient Incubation Time: The binding reaction may not have reached equilibrium.

    • Solution: Conduct a time-course experiment at your chosen temperature to determine the optimal incubation time required to achieve equilibrium.[1]

  • Protease Activity: Peptides like this compound can be degraded by proteases present in the cell or membrane preparations.

    • Solution: Add a cocktail of protease inhibitors to your lysis and assay buffers.[8]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding?

A1: Non-specific binding refers to the binding of a radioligand to sites other than the receptor of interest. This can include binding to the assay tube or plate, filters, or other proteins in the membrane preparation.[1] It is a component of the total binding measured and must be subtracted to determine the specific binding to the receptor.

Q2: How is non-specific binding determined?

A2: Non-specific binding is measured by incubating the receptor preparation and the radioligand in the presence of a high concentration of an unlabeled ligand that also binds to the receptor. This unlabeled ligand will occupy all the specific receptor sites, so any remaining bound radioactivity is considered non-specific.

Q3: What is a suitable radioligand for this compound receptor binding assays?

A3: A commonly used radioligand is ¹²⁵I-labeled heat-stable enterotoxin (STa), a bacterial analog that binds to the this compound receptor (GC-C) with high affinity.[5][7][9]

Q4: What are the typical binding affinities for this compound and related peptides to the GC-C receptor?

A4: The binding affinities (K_d or K_i) can vary depending on the specific ligand and the assay conditions, particularly the pH. The following table summarizes some reported affinity values for the human GC-C receptor.

LigandDissociation Constant (K_d)Assay Conditions
This compound~10 nMNot specified
Urothis compound~1 nMNot specified
ST peptide~0.1 nMNot specified

Data sourced from[4][10]

The following table illustrates the effect of pH on the inhibitor constants (K_i) for this compound and Urothis compound binding to the GC-C receptor on T84 cells.

LigandK_i at pH 5.0K_i at pH 8.0
This compoundHigh affinity site: Reduced affinityHigh affinity site: Increased affinity
Low affinity site: Reduced affinityLow affinity site: Increased affinity
Urothis compoundHigh affinity site: ~0.19 nMHigh affinity site: ~0.14 nM
Low affinity site: ~404 nMLow affinity site: ~345 nM

Data sourced from[11]

Experimental Protocols

Competitive Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive binding assay using T84 cells, which endogenously express the this compound receptor (GC-C).

I. Materials

  • T84 human colon carcinoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

  • Multi-well cell culture plates

  • Binding Buffer (e.g., 50 mM HEPES, pH 7.5, 4 mM MgCl₂, 0.1% BSA, and protease inhibitors)[5][12]

  • Wash Buffer (e.g., ice-cold 10 mM sodium phosphate (B84403) buffer, pH 7.2, with 0.9% NaCl and 0.2% BSA)[5]

  • Radioligand (e.g., ¹²⁵I-STa)

  • Unlabeled this compound (for competition)

  • Unlabeled STa (for determining non-specific binding)

  • Lysis Buffer (e.g., 0.5 M NaOH)[9]

  • Gamma counter

II. Methods

  • Cell Culture: Culture T84 cells to confluence in multi-well plates.

  • Assay Preparation:

    • Gently wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).

    • Prepare serial dilutions of unlabeled this compound in Binding Buffer.

    • Prepare a solution of ¹²⁵I-STa in Binding Buffer at a concentration at or below its K_d.

    • Prepare a solution for determining non-specific binding containing ¹²⁵I-STa and a high concentration of unlabeled STa (e.g., 10⁻⁷ M).[5]

  • Incubation:

    • To each well, add the appropriate concentration of unlabeled this compound or the non-specific binding solution.

    • Add the ¹²⁵I-STa solution to all wells.

    • Incubate the plate at 37°C for 1 hour to allow the binding to reach equilibrium.[5][9]

  • Washing:

    • Aspirate the incubation solution from the wells.

    • Wash the cell monolayers three to four times with ice-cold Wash Buffer to remove unbound radioligand.[8][9]

  • Cell Lysis and Counting:

    • Lyse the cells by adding Lysis Buffer to each well.

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity in each vial using a gamma counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts from wells with excess unlabeled STa) from the total binding (counts from wells with only ¹²⁵I-STa).

    • Plot the specific binding as a function of the unlabeled this compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value, from which the K_i (inhibitor constant) for this compound can be calculated.

Visualizations

This compound Signaling Pathway

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C) Receptor This compound->GC_C Binds cGMP cGMP GC_C->cGMP Activates GTP GTP GTP->cGMP Converts PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Secretion Ion & Water Secretion CFTR->Secretion Mediates

Caption: The this compound signaling pathway in intestinal epithelial cells.

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Buffer 1. Check Assay Buffer - Is pH optimal for your ligand? - Is ionic strength sufficient? Start->Check_Buffer Add_Blocking 2. Add/Optimize Blocking Agent - e.g., 0.1-1% BSA in buffer - Pre-treat plates/filters Check_Buffer->Add_Blocking If problem persists Add_Detergent 3. Add Detergent - e.g., 0.05% Tween-20 - Use NBS plates Add_Blocking->Add_Detergent If problem persists Optimize_Radioligand 4. Optimize Radioligand Conc. - Use at or below Kd Add_Detergent->Optimize_Radioligand If problem persists Optimize_Washing 5. Optimize Washing Steps - Increase number/volume of washes - Use ice-cold buffer Optimize_Radioligand->Optimize_Washing If problem persists Resolved Issue Resolved Optimize_Washing->Resolved

Caption: A stepwise workflow for troubleshooting high non-specific binding.

References

Technical Support Center: Overcoming Solubility Challenges with Synthetic Guanylin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information for handling synthetic Guanylin (GN), Urothis compound (UGN), and related peptide analogs.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound/Urothis compound peptide won't dissolve in my aqueous buffer (e.g., PBS, saline). What should I do?

A1: This is a common issue stemming from the hydrophobic nature and aggregation tendency of many synthetic peptides.[1] Direct reconstitution in aqueous buffers is often ineffective.[1] The recommended approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent before introducing the aqueous buffer.

Initial Solvent Selection:

  • Primary Recommendation: High-purity, sterile Dimethyl sulfoxide (B87167) (DMSO) is preferred due to its effectiveness and low toxicity in most biological assays.[1][2]

  • Alternatives: If DMSO is incompatible with your experiment (e.g., for peptides containing Cysteine or Methionine which can be oxidized), Dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can be used.[1][2][3]

Always start by allowing the peptide vial to warm to room temperature in a desiccator to prevent condensation, and centrifuge the vial briefly to collect all the powder at the bottom.[1][3]

Q2: Why is pH important for this compound peptide solubility and activity?

A2: The pH of the solution is a critical factor.[2][4] Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero, promoting aggregation.[4] Adjusting the pH away from the pI increases the net charge, enhancing solubility.[4] For this compound peptides, activity is also pH-dependent. Urothis compound and its analogs (like Plecanatide) are more potent at an acidic pH (~5.0-5.5), which mimics the environment of the proximal small intestine.[1][5][6] Conversely, this compound is more potent at a slightly alkaline pH (~8.0).[6]

Q3: Can I heat or sonicate the peptide solution to help it dissolve?

A3: Yes, physical assistance can be very effective, but must be applied cautiously.

  • Sonication: A brief session in a water bath sonicator can help break up aggregates and facilitate dissolution.[1][2][3]

  • Gentle Warming: You can warm the solution slightly, but it is critical not to exceed 40°C to avoid degrading the peptide.[1][7]

Q4: How should I store my synthetic this compound peptides?

A4: Proper storage is essential to maintain peptide integrity.

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment.[1]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (like DMSO), create single-use aliquots to avoid repeated freeze-thaw cycles, and store at -80°C.[1][8]

  • Working Solutions: It is strongly recommended to prepare working solutions fresh for each experiment.[1]

Troubleshooting Guide: Common Solubility Issues

SymptomPossible CauseRecommended Troubleshooting Steps
Lyophilized powder does not dissolve in aqueous buffer. High hydrophobicity of the peptide; aggregation.[1][2]1. Use the two-step solubilization method: first dissolve in a minimal volume of DMSO, DMF, or ACN.[1][2] 2. For basic peptides, try an acidic buffer (e.g., 10% acetic acid); for acidic peptides, try a basic buffer (e.g., 10% ammonium (B1175870) bicarbonate).[2] 3. Adjust the buffer pH to be at least 2 units away from the peptide's isoelectric point (pI).
Peptide dissolves in organic solvent but precipitates when aqueous buffer is added. The solubility limit in the final co-solvent mixture has been exceeded.[1]1. Prepare a more dilute final solution.[1] 2. Increase the percentage of the organic co-solvent (ensure it remains compatible with your experimental model).[1] 3. Add the aqueous buffer very slowly (drop-by-drop) to the peptide/organic solvent mixture while vortexing.[1]
The solution is cloudy or becomes cloudy over time, even when stored cold. Formation of micro-aggregates or slow precipitation.[1]1. Prepare solutions fresh immediately before each use.[1] 2. Ensure the storage buffer pH is optimal for solubility (e.g., pH 5.0-5.5 for Urothis compound).[1] 3. Filter the solution through a sterile 0.22 µm filter before use to remove aggregates.[1]
Lower than expected biological activity or potency. 1. Suboptimal pH of the formulation.[1] 2. Peptide degradation due to improper storage or handling.[1] 3. For Urothis compound, a high proportion of the less active 'B' isomer may be present.[1][9]1. Adjust the pH of your final vehicle to ~5.5 for Urothis compound or its analogs.[1] 2. Use freshly prepared, oxygen-free solutions, especially for peptides containing Cys, Met, or Trp.[1][3] 3. Consider purchasing peptide that has been purified as the active isomer if available.

Data Summary: Solubilization Strategies

The following table summarizes common solvents and conditions used for solubilizing this compound-family peptides. Specific concentrations are highly dependent on the exact peptide sequence. A small-scale solubility test is always recommended.[2][3]

ParameterCondition/SolventRecommendation for this compound PeptidesRationale & Considerations
Primary Solvents (for initial dissolution) Dimethyl sulfoxide (DMSO)Highly Recommended Excellent for hydrophobic peptides; low toxicity in most assays (<1% v/v).[2] Avoid for peptides with Cys or Met due to oxidation risk.[2]
Dimethylformamide (DMF)Good Alternative Use if DMSO is contraindicated.[1][2]
Acetonitrile (ACN)Good Alternative Another option if DMSO is not suitable; can be highly volatile.[1][7]
Aqueous Vehicles (for final dilution) Sterile WaterTry First for Basic/Acidic Peptides The simplest solvent. If insoluble, proceed to pH modification.[8]
Saline (0.9% NaCl)Recommended for in vivo Common vehicle for injections. Often used with a carrier protein.[1]
Phosphate-Buffered Saline (PBS)Commonly Used Standard biological buffer. Check for compatibility with your specific peptide.
pH Adjustment Acidic Buffer (e.g., pH 5.0-5.5)Recommended for Urothis compound Improves both solubility and biological activity for Urothis compound and its analogs.[1][6] Can be achieved with 10% acetic acid.[10]
Basic Buffer (e.g., pH > 8.0)Recommended for this compound This compound shows higher potency at alkaline pH.[6] Can be achieved with 10% ammonium bicarbonate.[2]
Additives Carrier Protein (e.g., 0.1% BSA)Recommended for in vivo Prevents adsorption of the peptide to vials and syringes, especially at low concentrations.[1]

Detailed Experimental Protocols

Protocol 1: Step-by-Step Reconstitution of a Hydrophobic this compound Peptide

This protocol outlines a reliable method for solubilizing a challenging, hydrophobic this compound or Urothis compound peptide for in vivo or in vitro studies.

Materials:

  • Lyophilized synthetic this compound/Urothis compound peptide in a vial

  • High-purity, sterile DMSO

  • Sterile aqueous vehicle (e.g., 0.9% Saline with 0.1% BSA, adjusted to the desired pH)

  • Sterile pipette tips

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Preparation: Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator for 15-20 minutes. This prevents water condensation on the peptide.

  • Centrifugation: Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.[1]

  • Initial Dissolution: Carefully unseal the vial. Add a minimal volume of sterile DMSO (e.g., 10-20 µL for up to 1 mg of peptide) directly onto the powder.[1]

  • Mixing: Gently vortex the vial or pipette the mixture up and down until the peptide is completely dissolved, resulting in a clear solution. Visually inspect against a light source to ensure no particulates remain.

  • Dilution into Aqueous Vehicle: Prepare the final sterile aqueous vehicle. While gently vortexing the concentrated peptide/DMSO mixture, add the aqueous vehicle drop-by-drop . This slow addition is crucial to prevent the peptide from precipitating out of solution.

  • Final Inspection: Once the desired final concentration is reached, visually inspect the solution for any signs of cloudiness or precipitation. If the solution remains clear, it is ready for use.

  • Filtration (Optional but Recommended): For sensitive applications, filter the final solution through a sterile 0.22 µm syringe filter to remove any potential micro-aggregates.

Protocol 2: Small-Scale Peptide Solubility Test

Before dissolving your entire peptide stock, perform this quick test to determine the optimal solvent system.

Methodology:

  • Carefully weigh out a very small, non-critical amount of your lyophilized peptide (e.g., ~0.1 mg).

  • Attempt to dissolve the peptide in a calculated volume of your primary aqueous buffer (e.g., sterile water or PBS) to achieve a target concentration (e.g., 1 mg/mL). Vortex gently.

  • If Insoluble: Observe if the peptide fully dissolves. If not, proceed down the flowchart based on the peptide's properties (see workflow diagram below).

  • For Acidic Peptides (Net Charge < 0): Add a small amount (e.g., 1-2 µL) of a weak base like 10% ammonium bicarbonate and vortex.[2]

  • For Basic Peptides (Net Charge > 0): Add a small amount (e.g., 1-2 µL) of a weak acid like 10% acetic acid and vortex.[2]

  • For Hydrophobic/Neutral Peptides: If pH adjustment fails, take a new 0.1 mg sample and dissolve it in a minimal volume of DMSO (e.g., 5-10 µL). Then, slowly add the aqueous buffer while vortexing to observe if it stays in solution at the target concentration.

  • Record the conditions that result in a clear, stable solution. Use this optimized protocol to dissolve your main peptide stock.

Visualized Workflows and Pathways

This compound Signaling Pathway

This compound peptides exert their primary effects by binding to and activating the Guanylate Cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[11][12] This binding triggers the conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger to regulate ion transport and fluid secretion.[11][12][13]

Guanylin_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular This compound This compound / Urothis compound GCC Extracellular Domain Guanylate Cyclase C (GC-C) Intracellular Domain This compound->GCC:p1 Binds & Activates cGMP cGMP GCC:p2->cGMP GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKG II) cGMP->PKGII Activates CFTR CFTR Activation PKGII->CFTR NHE2 NHE2 Inhibition PKGII->NHE2 Secretion Cl- & H₂O Secretion CFTR->Secretion Absorption Na+ & H₂O Absorption Inhibition NHE2->Absorption

Caption: The this compound/GC-C signaling pathway in intestinal epithelial cells.

Experimental Workflow for Peptide Solubilization

This flowchart provides a logical, step-by-step process for systematically finding the right conditions to dissolve a challenging synthetic peptide.

Peptide_Solubilization_Workflow start Start: Lyophilized Peptide Powder (Perform small-scale test first) try_water 1. Add sterile H₂O or aqueous buffer (e.g., PBS) start->try_water check1 Is it soluble? try_water->check1 success Success: Clear Solution check1->success Yes assess 2. Assess Peptide Properties: Calculate Net Charge at pH 7 check1->assess No charge_check What is the net charge? assess->charge_check try_base 3a. Add weak base (e.g., 10% NH₄HCO₃) charge_check->try_base Acidic try_acid 3b. Add weak acid (e.g., 10% Acetic Acid) charge_check->try_acid Basic try_organic 3c. Use Organic Solvent (Start new sample with DMSO) charge_check->try_organic Neutral or Hydrophobic check2 Is it soluble? try_base->check2 check3 Is it soluble? try_acid->check3 check4 Is it soluble in pure DMSO? try_organic->check4 check2->success Yes check2->try_organic No check3->success Yes check3->try_organic No add_water 4. Slowly add aqueous buffer to DMSO stock while vortexing check4->add_water Yes fail Insoluble: Consult specialist or consider resynthesis check4->fail No check5 Does it precipitate? add_water->check5 check5->success No (Stays Clear) dilute Try a more dilute final concentration check5->dilute Yes dilute->add_water

Caption: A decision-making workflow for solubilizing synthetic peptides.

References

Addressing matrix effects in Guanylin quantification from plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of accurately quantifying Guanylin in plasma samples, with a specific focus on identifying and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, the "matrix" consists of all components other than this compound, such as proteins, lipids, salts, and other endogenous compounds. These components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, making it a critical challenge for the reliable measurement of low-concentration peptides like this compound.[1][4]

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The most common causes of matrix effects, particularly ion suppression, in plasma analysis include:

  • Phospholipids: These are major components of cell membranes and are notorious for co-extracting with analytes and co-eluting during chromatographic separation, causing significant ion suppression.[5]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source and interfere with the ionization process.[5]

  • High-Abundance Proteins: Although most large proteins are removed during sample preparation, residual proteins or peptides can still interfere with ionization.[1]

  • Other Endogenous Molecules: Lipids, cholesterol, and other small molecules present in plasma can compete with this compound for charge in the ion source.

Q3: What is the best type of internal standard (IS) to use for this compound quantification to correct for matrix effects?

A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[1][6] A SIL-Guanylin is chemically and physically almost identical to the endogenous this compound. This ensures it behaves similarly during sample preparation, chromatography, and ionization, experiencing the same degree of ion suppression or enhancement.[1][7] By calculating the ratio of the analyte to the SIL IS, variations caused by the matrix effect can be effectively normalized, leading to highly accurate and precise results.[8] Using a structural analog is a less ideal alternative that requires extensive validation to ensure it accurately mimics the behavior of this compound.[1]

Q4: How can I quantitatively assess the degree of matrix effects in my assay?

A4: A quantitative assessment can be performed using the post-extraction spike method.[2][3] This involves comparing the peak area of this compound spiked into an extracted blank plasma matrix with the peak area of this compound in a pure solvent solution. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[9] This allows for a direct measurement of the impact of the matrix on the analyte's signal.

Troubleshooting Guide

This section addresses common problems encountered during the quantification of this compound from plasma.

Problem 1: Low Signal Intensity / Significant Ion Suppression

Potential Cause Recommended Solution
Co-elution with Phospholipids Modify the chromatographic gradient to improve the separation of this compound from the phospholipid elution region.[1] Employ advanced sample cleanup techniques like solid-phase extraction (SPE) or use specialized phospholipid removal plates/cartridges.[1]
Insufficient Sample Cleanup Switch from a simple protein precipitation (PPT) method to a more rigorous technique like SPE or immunoaffinity capture.[10][11] SPE is highly effective at removing interfering matrix components.[5]
Suboptimal Ion Source Conditions Perform ion source optimization by infusing a standard solution of this compound to determine the ideal parameters (e.g., spray voltage, gas flows, temperature) for maximum signal.[1]
High Sample Concentration Diluting the plasma sample can sometimes reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[6][12] However, this is only feasible if the assay sensitivity is high enough to detect the diluted analyte.[6]

Problem 2: High Variability / Poor Reproducibility

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure meticulous and uniform execution of the sample preparation steps for all samples, standards, and quality controls.[1] Automating the sample preparation workflow can significantly improve reproducibility.[13][14]
Variable Matrix Effects Between Samples Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL IS co-elutes and experiences the same ionization effects as the analyte, effectively correcting for sample-to-sample variations.[7]
Analyte Adsorption to Labware Peptides, especially hydrophobic ones, can adsorb to the surfaces of plastic tubes and plates, leading to variable recovery.[15] Consider using low-binding labware or adding a small amount of an organic solvent or surfactant to the sample matrix to prevent non-specific binding.[16]

Problem 3: Low Analyte Recovery

Potential Cause Recommended Solution
Inefficient Extraction from Plasma Proteins Plasma proteins can bind to this compound. Ensure the protein precipitation or extraction step is efficient. Pre-treatment to disrupt protein binding may be necessary before SPE.[9]
Degradation by Proteases Endogenous proteases in plasma can degrade this compound. Work quickly at low temperatures and add protease inhibitors to the sample and buffers immediately after collection.[17]
Suboptimal SPE Protocol Optimize the SPE method by testing different sorbents, wash solutions, and elution solvents to maximize this compound recovery while minimizing the co-extraction of interfering substances.[5]
Analyte Loss During Evaporation/Reconstitution If a solvent evaporation step is used, ensure it is not too harsh (e.g., excessive heat). When reconstituting the dried extract, ensure the solvent is appropriate to fully dissolve this compound and vortex thoroughly.[18]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning plasma samples using a reversed-phase SPE cartridge to reduce matrix components.

  • Conditioning: Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol (B129727) through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water (or an aqueous buffer) through it.

  • Sample Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences.[5]

  • Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., 90% acetonitrile (B52724) in water with 0.1% formic acid).

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance characteristics for common plasma sample preparation techniques used in peptide quantification.

Method Typical Analyte Recovery (%) Matrix Effect Reduction Throughput Cost per Sample
Protein Precipitation (PPT) 80 - 100%Low to Moderate[10]HighLow
Liquid-Liquid Extraction (LLE) 60 - 90%Moderate to High[10]ModerateModerate
Solid-Phase Extraction (SPE) 70 - 95%High[5]ModerateHigh
Immunoaffinity Capture >95%[11]Very High[11]LowVery High
Quantitative Data: Example of Matrix Effect Assessment

This table shows example data from a post-extraction spike experiment to determine the matrix factor (MF) for this compound in plasma from six different sources after SPE cleanup.

Lot ID Peak Area in Solvent (A) Peak Area in Matrix (B) Matrix Factor (B/A) Ion Suppression (%)
Plasma 11,520,4001,307,5440.8614.0%
Plasma 21,515,8001,258,1140.8317.0%
Plasma 31,532,1001,348,2480.8812.0%
Plasma 41,525,5001,296,6750.8515.0%
Plasma 51,519,9001,398,3080.928.0%
Plasma 61,528,3001,329,7210.8713.0%
Average 1,523,667 1,323,102 0.87 13.2%
%RSD 0.4% 3.8% 3.8% -

Result: An average Matrix Factor of 0.87 indicates that, on average, a 13% ion suppression was observed even after SPE cleanup, highlighting the importance of using a SIL internal standard to ensure accuracy.

Visual Guides

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS Detection Plasma Plasma Sample (+ SIL IS) Cleanup Protein Precipitation or SPE Plasma->Cleanup Extract Clean Extract Cleanup->Extract Injection Injection Extract->Injection Column Chromatographic Column Injection->Column Elution Analyte Elution Column->Elution Source Ion Source (ESI) Elution->Source Analyzer Mass Analyzer (Quadrupole) Source->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data Matrix Matrix Components (Phospholipids, Salts) Matrix->Source Interference

Caption: LC-MS/MS workflow for this compound analysis from plasma.

Troubleshooting_Tree Start Poor Quantitative Results (Inaccuracy, Imprecision) LowSignal Low Signal or Ion Suppression Start->LowSignal Low Signal? HighVar High Variability or Poor Reproducibility Start->HighVar High Variability? LowRec Low Analyte Recovery Start->LowRec Low Recovery? CheckCleanup Is Sample Cleanup Sufficient? (e.g., PPT) LowSignal->CheckCleanup Yes CheckIS Using a SIL Internal Standard? HighVar->CheckIS Yes CheckSPE Is SPE Protocol Optimized? LowRec->CheckSPE Yes ImproveCleanup Implement SPE or Phospholipid Removal CheckCleanup->ImproveCleanup No CheckChroma Is Chromatography Optimized? CheckCleanup->CheckChroma Yes ImproveChroma Modify Gradient to Separate from Matrix CheckChroma->ImproveChroma No CheckSource Optimize Ion Source Parameters CheckChroma->CheckSource Yes UseSIL Implement a Stable Isotope Labeled IS CheckIS->UseSIL No CheckPrep Is Sample Prep Consistent? CheckIS->CheckPrep Yes AutomatePrep Standardize or Automate Sample Preparation CheckPrep->AutomatePrep No OptimizeSPE Test Sorbent, Wash & Elution Solvents CheckSPE->OptimizeSPE No CheckDeg Is Degradation Possible? CheckSPE->CheckDeg Yes UseInhibitors Add Protease Inhibitors, Keep Samples Cold CheckDeg->UseInhibitors Yes

Caption: Troubleshooting decision tree for matrix effect issues.

Sample_Prep_Strategies cluster_input cluster_methods cluster_output plasma Plasma Sample ppt Protein Precipitation (PPT) Add Acetonitrile/Methanol Centrifuge to pellet proteins Collect supernatant plasma->ppt spe Solid-Phase Extraction (SPE) Condition & Equilibrate Cartridge Load Sample Wash Interferences Elute Analyte plasma->spe immuno Immunoaffinity Capture Incubate with Antibody Beads Wash non-specific proteins Elute this compound plasma->immuno output_ppt Supernatant for LC-MS (High Yield, Low Purity) ppt->output_ppt Fast & Simple output_spe Eluate for LC-MS (Good Yield, High Purity) spe->output_spe Effective Cleanup output_immuno Eluate for LC-MS (High Yield, Very High Purity) immuno->output_immuno Highly Specific

Caption: Comparison of plasma sample preparation strategies.

References

Technical Support Center: Optimizing Guanylin Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Guanylin immunohistochemistry (IHC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound IHC, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Weak or No Staining

Question: I am observing very weak or no staining for this compound in my tissue sections. What are the possible reasons and how can I troubleshoot this?

Answer:

Weak or no staining in IHC can stem from several factors throughout the protocol.[1][2] Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Solutions

Potential Cause Recommended Solution
Improper Antibody - Ensure your primary antibody is validated for immunohistochemistry.[3][4] - Verify that the antibody is suitable for the type of sample preparation (e.g., formalin-fixed paraffin-embedded vs. frozen sections).[1] - Perform a Western blot to confirm the antibody detects the native form of the protein.[4]
Incorrect Antibody Concentration - Increase the concentration of the primary and/or secondary antibodies.[1] - Titrate the primary antibody to determine the optimal working concentration.
Suboptimal Fixation - Under-fixation: Can lead to poor tissue morphology and loss of antigenicity. Ensure fixation time is adequate for the tissue size.[5] - Over-fixation: Can mask the epitope. Consider reducing fixation time or switching to a less harsh fixative.[5] For this compound, which is a peptide, 4% paraformaldehyde is a commonly used fixative.[5]
Ineffective Antigen Retrieval - For formalin-fixed paraffin-embedded (FFPE) tissues, an antigen retrieval step is often necessary to unmask the epitope.[6][7] - For this compound antibodies, Heat-Induced Epitope Retrieval (HIER) with a pH 6.0 buffer is often recommended.[8] - Experiment with different HIER methods (microwave, pressure cooker, water bath) and incubation times.[6][9] Protease-Induced Epitope Retrieval (PIER) is another option but has a lower success rate and can damage tissue morphology.[6]
Inactive Reagents - Use fresh reagents, including antibodies, buffers, and detection substrates. - Ensure antibodies have been stored correctly at the recommended temperature and have not undergone multiple freeze-thaw cycles.[8]
Insufficient Incubation Times - Increase the incubation time for the primary antibody, potentially overnight at 4°C for a more specific binding.[10]
Low Protein Abundance - The target protein may not be highly expressed in your tissue. Utilize an amplification system (e.g., polymer-based detection) to enhance the signal.[1][11]

Issue 2: High Background Staining

Question: My this compound IHC results show high background staining, which is obscuring the specific signal. What can I do to reduce the background?

Answer:

High background staining can be caused by non-specific binding of antibodies or issues with the detection system.[2][4] The following steps can help minimize background:

Potential Causes and Solutions

Potential Cause Recommended Solution
Non-specific Antibody Binding - Primary Antibody Concentration: An overly concentrated primary antibody can lead to non-specific binding. Titrate the antibody to find the optimal dilution.[1] - Blocking Step: Ensure an adequate blocking step is performed. Use a blocking serum from the same species as the secondary antibody.[12] - Secondary Antibody Cross-reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody.[1] Run a control with only the secondary antibody to check for non-specific binding.[11]
Endogenous Enzyme Activity - If using a peroxidase-based detection system, quench endogenous peroxidase activity with a 3% H2O2 solution.[1] For alkaline phosphatase-based systems, use levamisole.[1]
Inadequate Washing - Ensure thorough washing steps between antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween-20.
Tissue Drying - Do not allow the tissue sections to dry out at any point during the staining procedure, as this can cause non-specific antibody binding.[1][12]
Over-development of Chromogen - Reduce the incubation time with the substrate/chromogen solution.[1]

Issue 3: Non-specific Staining

Question: I am seeing staining in unexpected locations in my tissue. How can I ensure the staining I'm observing is specific to this compound?

Answer:

Non-specific staining can be a result of several factors, from the primary antibody to the tissue preparation itself.[1][4]

Potential Causes and Solutions

Potential Cause Recommended Solution
Primary Antibody Cross-reactivity - Use a primary antibody that has been well-validated for specificity.[3] Consider using a monoclonal antibody for higher specificity compared to a polyclonal antibody.[10] - Perform a peptide blocking experiment by pre-incubating the primary antibody with the immunizing peptide to confirm specificity.[3]
Inadequate Blocking - Optimize the blocking step by trying different blocking agents (e.g., normal serum, bovine serum albumin).
Endogenous Biotin (if using biotin-based detection) - Some tissues have high levels of endogenous biotin, which can lead to non-specific staining with biotin-based detection systems. Use an avidin-biotin blocking kit or switch to a polymer-based detection system.[11]
Tissue Artifacts - Wrinkles or folds in the tissue section can trap reagents and cause non-specific staining.[12] Ensure proper tissue sectioning and mounting.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixative for this compound immunohistochemistry?

A1: The choice of fixative is critical for preserving both tissue morphology and antigenicity.[5][13] For peptides like this compound, 4% paraformaldehyde is a commonly recommended fixative as it preserves structural integrity well.[5] However, the optimal fixative can be antigen-dependent, and it may be necessary to test different fixatives, such as Bouin's fixative or acetone/methanol (B129727), especially for different tissue types.[5]

Q2: Which antigen retrieval method is recommended for this compound?

A2: For formalin-fixed, paraffin-embedded tissues, Heat-Induced Epitope Retrieval (HIER) is generally more successful than Protease-Induced Epitope Retrieval (PIER).[6] Specifically for some commercial this compound antibodies, HIER with a pH 6.0 citrate (B86180) buffer is recommended.[8] The optimal heating method (microwave, pressure cooker, etc.), time, and temperature should be determined empirically for your specific experimental conditions.[6][14]

Q3: How can I validate that my this compound antibody is working correctly?

A3: Antibody validation is crucial for reliable IHC results.[3] Here are key validation steps:

  • Western Blotting: Confirm that the antibody detects a band at the correct molecular weight for this compound.[3]

  • Positive and Negative Controls: Use tissue known to express this compound as a positive control and tissue with no expected expression as a negative control.[11]

  • Peptide Absorption: Pre-incubate the antibody with the immunizing peptide to block specific binding and confirm that the staining is target-specific.[3]

Q4: What are the key components of the this compound signaling pathway that I should be aware of?

A4: this compound is an endogenous activator of intestinal guanylate cyclase C (GUCY2C).[15][16] Upon binding to GUCY2C, it triggers the conversion of GTP to cyclic GMP (cGMP).[16] Increased intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[15] This pathway is crucial for maintaining intestinal fluid and electrolyte homeostasis.[15]

Experimental Protocols

Protocol 1: Immunohistochemistry for this compound Receptor (GUCY2C) in FFPE Rat Pancreas Sections

This protocol is adapted from a study investigating the this compound system in the pancreas.[17]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol (B145695) solutions: 100%, 95%, 70% (5 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Place slides in a 10 mmol/L sodium citrate buffer (pH 6.0).

    • Heat in a microwave oven for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% H2O2 in absolute methanol for 10 minutes at room temperature.

    • Wash with absolute ethanol.

  • Blocking Non-specific Binding:

    • Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary antibody against GUCY2C at the optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides in PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides in PBS.

    • Incubate with an avidin-biotin-peroxidase complex for 1 hour at room temperature.

    • Wash slides in PBS.

  • Visualization:

    • Apply a chromogen substrate (e.g., DAB) and monitor for color development.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

Data Presentation

Table 1: Comparison of Fixation and Antigen Retrieval Methods for Immunohistochemistry

Method Description Advantages Disadvantages Recommendation for this compound
Fixation
4% Paraformaldehyde (PFA)Cross-linking fixative.Good preservation of tissue morphology.[5]Can mask epitopes, often requiring antigen retrieval.[7]Recommended starting point.
Bouin's FixativeMixture of picric acid, acetic acid, and formaldehyde.Good for delicate tissues.[5]Can cause tissue shrinkage.Can be tested as an alternative to PFA.
Acetone/MethanolPrecipitating fixatives.Rapid fixation.[5]Can cause protein denaturation and altered morphology.May be suitable for some antibodies but can be harsh.
Antigen Retrieval
Heat-Induced (HIER)Uses heat (microwave, pressure cooker, water bath) and a retrieval buffer (e.g., citrate pH 6.0, EDTA pH 9.0) to unmask epitopes.[6]High success rate for reversing formalin cross-linking.[6]Can damage delicate tissues if not optimized.[18]Highly recommended, especially with citrate buffer pH 6.0. [8]
Protease-Induced (PIER)Uses enzymes (e.g., Proteinase K, Trypsin, Pepsin) to cleave peptides masking the epitope.[6]Can be effective for some antibodies.Lower success rate than HIER; can destroy tissue morphology and the antigen.[6]Use with caution if HIER is unsuccessful.

Visualizations

Guanylin_Signaling_Pathway This compound This compound GUCY2C Guanylate Cyclase C (GUCY2C) Receptor This compound->GUCY2C Binds to cGMP cGMP GUCY2C->cGMP Converts GTP GTP GTP->GUCY2C PKG Protein Kinase G (PKG) cGMP->PKG Activates CFTR CFTR Channel PKG->CFTR Phosphorylates & Opens Secretion Chloride & Bicarbonate Secretion CFTR->Secretion Leads to

Caption: this compound signaling pathway.

IHC_Workflow Start Tissue Preparation (Fixation & Embedding) Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (e.g., HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Non-specific) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Visualization Visualization Mounting->Visualization

Caption: General workflow for immunohistochemistry.

IHC_Troubleshooting Problem Problem: Weak or No Staining Cause1 Antibody Issue? Problem->Cause1 Cause2 Fixation Issue? Problem->Cause2 Cause3 Antigen Retrieval? Problem->Cause3 Solution1a Check Validation & Concentration Cause1->Solution1a Solution2a Optimize Fixation Time Cause2->Solution2a Solution3a Optimize HIER (pH, Time, Temp) Cause3->Solution3a

Caption: Troubleshooting logic for weak staining.

References

Validation & Comparative

A Comparative Guide to the In Vitro Bioactivity of Guanylin and Uroguanylin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of two closely related natriuretic peptides, Guanylin and Urothis compound (B126073). Both peptides are endogenous ligands for the Guanylate Cyclase C (GC-C) receptor and play a pivotal role in regulating intestinal fluid and electrolyte homeostasis.[1][2] Understanding the nuances of their bioactivity is crucial for research into gastrointestinal physiology and the development of novel therapeutics for disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.

Signaling Pathway of this compound and Urothis compound

This compound and Urothis compound exert their effects by binding to and activating the GC-C receptor located on the apical membrane of intestinal epithelial cells.[3][4] This binding event triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[6][7] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the osmotic movement of water, resulting in increased fluid secretion.[4][7]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C) Receptor This compound->GC_C Urothis compound Urothis compound Urothis compound->GC_C cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates CFTR CFTR Channel (Inactive) PKGII->CFTR Phosphorylates CFTR_active CFTR Channel (Active) CFTR->CFTR_active Cl_HCO3 Cl- & HCO3- Secretion CFTR_active->Cl_HCO3 Mediates Experimental_Workflow cluster_setup Assay Setup cluster_preincubation Pre-incubation cluster_stimulation Stimulation cluster_analysis Analysis seed_cells Seed T84 Cells in 24-well plates grow_confluence Grow to Confluence seed_cells->grow_confluence wash_cells Wash Cells grow_confluence->wash_cells add_ibmx Add Medium with 1mM IBMX wash_cells->add_ibmx incubate_1 Incubate 10-15 min at 37°C add_ibmx->incubate_1 add_peptides Add this compound or Urothis compound (varying concentrations) incubate_1->add_peptides incubate_2 Incubate 30 min add_peptides->incubate_2 terminate_reaction Terminate Reaction (add acid) incubate_2->terminate_reaction measure_cgmp Measure cGMP Levels (EIA/RIA) terminate_reaction->measure_cgmp

References

A Comparative Analysis of Guanylin and Linaclotide: Functional Distinctions in Guanylate Cyclase-C Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of the endogenous peptide Guanylin and the synthetic therapeutic Linaclotide. Both molecules are agonists of the Guanylate Cyclase-C (GC-C) receptor, a key regulator of intestinal fluid and electrolyte homeostasis. Understanding their distinct characteristics is crucial for research into gastrointestinal physiology and the development of novel therapeutics for disorders such as Irritable Bowel Syndrome with Constipation (IBS-C) and Chronic Idiopathic Constipation (CIC).

Executive Summary

This compound is a naturally occurring peptide hormone that plays a physiological role in maintaining gut homeostasis.[1][2] Linaclotide is a synthetic peptide analog designed for enhanced stability and potency as a therapeutic agent.[3][4] While both activate the same receptor, their functional differences in receptor binding, stability, and downstream signaling translate to distinct physiological and clinical profiles. Linaclotide exhibits higher potency, pH-independent receptor binding, and greater stability in the gastrointestinal tract compared to this compound.[4][5][6] These engineered characteristics contribute to its efficacy in the treatment of constipation-related disorders.[7][8]

Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

Both this compound and Linaclotide exert their effects by binding to and activating the Guanylate Cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[9][10] This activation initiates a downstream signaling cascade, as depicted in the diagram below.

GC-C Signaling Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell This compound This compound GC_C GC-C Receptor Extracellular Domain Transmembrane Domain Intracellular Domain This compound->GC_C Linaclotide Linaclotide Linaclotide->GC_C cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates Cl_HCO3 Cl- & HCO3- Secretion CFTR->Cl_HCO3 Mediates H2O Water Secretion Cl_HCO3->H2O Promotes Competitive_Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing GC-C (e.g., from T84 cells) incubate Incubate membranes, radioligand, and competitor at a specific temperature and time to reach equilibrium. prep_membranes->incubate prep_radioligand Prepare radiolabeled ligand (e.g., ¹²⁵I-STa) prep_radioligand->incubate prep_competitor Prepare serial dilutions of unlabeled competitor (this compound or Linaclotide) prep_competitor->incubate separate Separate bound from free radioligand via filtration. incubate->separate detect Quantify radioactivity on the filter. separate->detect analyze Plot data and calculate IC50 and Ki values. detect->analyze

References

A Comparative Guide to Guanylate Cyclase C Activation: Guanylin vs. Bacterial Heat-Stable Enterotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Guanylin, an endogenous peptide hormone, and the bacterial heat-stable enterotoxin (STa), focusing on their respective mechanisms of activating the Guanylate Cyclase C (GC-C) receptor. This comparison is supported by experimental data and detailed protocols to assist in research and drug development endeavors.

Introduction

Guanylate Cyclase C (GC-C) is a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells.[1] It plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[2][3] The receptor is activated by endogenous ligands, such as this compound and Urothis compound, and by exogenous ligands, most notably the heat-stable enterotoxin (STa) produced by enterotoxigenic Escherichia coli (ETEC).[4][5] While both this compound and STa activate the same receptor, their binding affinities and the physiological consequences of their activation differ significantly. Dysregulation of the GC-C signaling pathway is implicated in various conditions, from secretory diarrhea caused by ETEC infections to chronic constipation and colorectal cancer.[1][2] Understanding the nuances of how these ligands interact with and activate GC-C is paramount for developing targeted therapeutics.

Ligand-Receptor Interaction and Activation

The activation of GC-C by both this compound and STa initiates a signaling cascade that leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] However, the affinity with which these ligands bind to the extracellular domain of GC-C varies substantially.

Bacterial Heat-Stable Enterotoxin (STa): STa is a small peptide that acts as a molecular mimic of the endogenous this compound peptides.[2] It binds to GC-C with very high affinity, making it a potent activator of the receptor.[6] This high-affinity binding leads to a robust and sustained increase in intracellular cGMP, causing a hyperactivation of the downstream signaling pathway.[1] The physiological ramification of this overstimulation is excessive secretion of electrolytes and water into the intestinal lumen, resulting in secretory diarrhea.[1][4]

This compound: As an endogenous hormone, this compound regulates normal intestinal function.[7] It binds to GC-C with a lower affinity compared to STa.[6] This results in a more moderate and transient activation of GC-C, leading to finely controlled regulation of fluid and ion secretion necessary for maintaining homeostasis.[8]

Quantitative Comparison of Ligand Performance

The following table summarizes the key quantitative differences in the interaction of STa and this compound with the human GC-C receptor.

ParameterBacterial Heat-Stable Enterotoxin (STa)This compoundUrothis compound (for reference)
Binding Affinity (Kd) ~0.1 nM[6]~10 nM[6]~1 nM[6]
Potency HighModerateHigh
Physiological Outcome Pathophysiological (secretory diarrhea)[1][4]Physiological (homeostasis)[8]Physiological (homeostasis)[3]

Signaling Pathway of GC-C Activation

Binding of either this compound or STa to the extracellular domain of GC-C induces a conformational change that activates the intracellular guanylyl cyclase catalytic domain.[1] This enzyme then converts guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP triggers several downstream events:

  • Activation of cGMP-dependent Protein Kinase II (PKGII): PKGII is a primary effector of cGMP in intestinal epithelial cells.[9]

  • Phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Activated PKGII phosphorylates and opens the CFTR chloride channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][8][10]

  • Inhibition of the Na+/H+ Exchanger (NHE3): PKGII-mediated phosphorylation also inhibits NHE3, reducing sodium absorption.[9]

  • Cross-activation of Protein Kinase A (PKA): Elevated cGMP can inhibit phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[9][11] This leads to increased cAMP levels and subsequent activation of PKA, which can also phosphorylate and activate CFTR.[2][11]

The net result of this cascade is an efflux of ions and water into the intestine. The magnitude of this effect is directly related to the concentration of intracellular cGMP, which is why the high-affinity binding of STa leads to a pathological secretory response.

GC_C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or STa GC-C Extracellular Domain Transmembrane Domain Intracellular Domain Ligand->GC-C:ext Binding cGMP cGMP (Second Messenger) GC-C:intra->cGMP Catalyzes GTP GTP GTP->GC-C:intra PKGII PKGII (Inactive) cGMP->PKGII Activates PDE3 PDE3 cGMP->PDE3 Inhibits PKGII_A PKGII (Active) CFTR CFTR Channel (Closed) PKGII_A->CFTR Phosphorylates NHE3 NHE3 PKGII_A->NHE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA (Active) cAMP->PKA Activates PKA->CFTR Phosphorylates CFTR_A CFTR Channel (Open) Secretion Cl-, HCO3-, H2O Secretion CFTR_A->Secretion Absorption Na+ Absorption Inhibition NHE3->Absorption

Caption: GC-C signaling pathway initiated by this compound or STa.

Experimental Protocols

cGMP Stimulation Assay in T84 Cells

This protocol details the measurement of intracellular cGMP production in the T84 human colon carcinoma cell line, a standard model for studying GC-C activation.[12][13]

a. Materials:

  • T84 cells

  • Complete culture medium (e.g., DMEM/F-12 supplemented with FBS, penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation[14]

  • This compound and/or STa peptides

  • Cell lysis buffer (e.g., 0.1 M HCl or kit-specific buffer)

  • cGMP immunoassay kit (ELISA) or LC/MS/MS system[14]

  • 24-well or 96-well tissue culture plates

b. Method:

  • Cell Culture: Culture T84 cells in T-75 flasks at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.

  • Seeding: Seed T84 cells into 24-well or 96-well plates at a density of 1-2 x 10⁵ cells/well and grow to confluency.[12]

  • Pre-treatment: On the day of the assay, wash the confluent cell monolayers once with sterile PBS. Add culture medium containing a PDE inhibitor (e.g., 1 mM IBMX) and incubate for 10-15 minutes at 37°C.[14]

  • Stimulation: Add varying concentrations of this compound or STa to the wells. Include a vehicle-only control. Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]

  • Reaction Termination and Lysis: Aspirate the medium and terminate the reaction by adding ice-cold lysis buffer (e.g., 3% perchloric acid or the buffer provided in the cGMP assay kit).[12]

  • Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge to pellet cell debris.

  • cGMP Measurement: Determine the cGMP concentration in the supernatant using a commercial cGMP ELISA kit according to the manufacturer's instructions or by LC/MS/MS.[14] Normalize cGMP levels to the total protein concentration in each sample.

cGMP_Assay_Workflow start Start culture Culture T84 cells to confluency start->culture seed Seed cells in multi-well plate culture->seed wash Wash cells with PBS seed->wash pretreat Pre-treat with PDE inhibitor (IBMX) wash->pretreat stimulate Stimulate with This compound or STa pretreat->stimulate terminate Terminate reaction & Lyse cells stimulate->terminate collect Collect and clarify cell lysate terminate->collect measure Measure cGMP levels (ELISA or LC/MS/MS) collect->measure analyze Analyze Data (Normalize to protein) measure->analyze end End analyze->end

Caption: Experimental workflow for a cGMP stimulation assay.

Downstream Kinase Activity Assay (e.g., PKGII)

Activation of GC-C leads to the activation of downstream kinases like PKGII.[9] A kinase activity assay can quantify this step in the signaling cascade.

a. Materials:

  • Stimulated cell lysates (prepared as in the cGMP assay, but with a non-denaturing lysis buffer containing protease and phosphatase inhibitors)

  • Protein A/G agarose (B213101) beads

  • Anti-PKGII antibody for immunoprecipitation

  • Kinase assay buffer

  • Specific PKGII substrate (e.g., a synthetic peptide)

  • [γ-³²P]ATP (for radioactive assay) or ATP and a phosphospecific antibody (for non-radioactive Western blot detection)

  • Scintillation counter or Western blot imaging system

b. Method (Radioactive):

  • Immunoprecipitation: Incubate cell lysates with an anti-PKGII antibody to capture the kinase. Add Protein A/G beads to pull down the antibody-kinase complex.

  • Wash: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the specific substrate peptide and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

c. Method (Non-Radioactive Western Blot):

  • Kinase Reaction: Perform the kinase reaction as above but with non-radioactive ATP.

  • SDS-PAGE: Stop the reaction with SDS-PAGE sample buffer, boil, and separate the proteins by gel electrophoresis.

  • Western Blot: Transfer the proteins to a PVDF membrane and probe with a primary antibody that specifically recognizes the phosphorylated form of the substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the phosphorylated substrate. The band intensity corresponds to kinase activity.

References

Guanylin's Influence on Intestinal Secretion: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo and in vitro effects of Guanylin on intestinal secretion, tailored for researchers, scientists, and drug development professionals. By examining experimental data from both live animal models and isolated intestinal tissues, this document aims to offer a clearer understanding of this compound's physiological role and its potential as a therapeutic target.

Abstract

This compound, an endogenous peptide hormone, plays a pivotal role in regulating intestinal fluid and electrolyte homeostasis. It exerts its effects by binding to and activating the guanylate cyclase C (GC-C) receptor on the apical membrane of intestinal epithelial cells. This activation triggers a signaling cascade that leads to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP), ultimately resulting in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions and the inhibition of sodium (Na⁺) absorption.[1][2] This net movement of ions drives water into the intestinal lumen, thereby modulating mucosal hydration and fecal consistency.[3] Understanding the nuances of this compound's action in both complex physiological systems (in vivo) and controlled experimental setting (in vitro) is crucial for elucidating its full therapeutic potential.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and its analogue, Urothis compound (B126073), on intestinal secretion as observed in various in vitro and in vivo experimental models.

In Vitro Effects of this compound and Urothis compound on Intestinal Epithelial Cells
PeptideCell Line/TissueParameter MeasuredConcentrationResultReference
This compoundT84 human colon carcinoma cellscGMP accumulation10 nM~10-fold increase over basal[4]
This compoundT84 human colon carcinoma cellscGMP accumulation1 µM>1000-fold increase over basal[4]
Urothis compoundT84 human colon carcinoma cellscGMP accumulation0.1 nMThreshold stimulation (~2-fold increase)[4]
Urothis compoundT84 human colon carcinoma cellscGMP accumulation100 nM~50-fold increase over basal[4]
This compoundMouse colonShort-Circuit Current (Isc)>50 nMThreshold for Isc increase[4]
Urothis compoundMouse duodenumShort-Circuit Current (Isc)Not specifiedSignificant increase, enhanced at acidic pH[5]
Urothis compoundMouse cecumShort-Circuit Current (Isc)Not specifiedSignificant increase[5]
In Vivo Effects of this compound on Intestinal Fluid Secretion
Animal ModelIntestinal SegmentParameter MeasuredTreatmentResultReference
RatSmall intestineThis compound secretion rateBasal1.9 ± 0.2 pmol/min[6]
RatSmall intestineThis compound secretion rate200 mM NaCl loading5.4 ± 0.5 pmol/min (threefold increase)[6]
RatSmall intestineFluid secretionIncreased luminal this compoundIncreased salt and water secretion[6]

Experimental Protocols

In Vitro Ussing Chamber Assay for Ion Transport

The Ussing chamber is a widely used in vitro technique to measure ion transport across epithelial tissues.

Methodology:

  • Tissue Preparation: A section of intestinal tissue (e.g., mouse duodenum or colon) is excised and the muscle layers are stripped away to isolate the mucosa. Alternatively, a confluent monolayer of intestinal epithelial cells (e.g., T84 cells) grown on a permeable support is used.[5][7]

  • Mounting: The isolated tissue or cell monolayer is mounted between two halves of the Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.[7]

  • Bathing Solutions: Both chambers are filled with oxygenated Krebs-Ringer bicarbonate buffer maintained at 37°C to mimic physiological conditions.[7]

  • Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured. The Isc represents the net movement of ions across the epithelium.[7]

  • Stimulation: this compound or Urothis compound is added to the apical chamber in a cumulative dose-response manner, and the change in Isc is recorded.[7]

  • Data Analysis: The peak change in Isc following agonist stimulation is used to quantify the secretory response.[7]

In Vivo Ligated Intestinal Loop Model

The ligated intestinal loop model is a common in vivo method to study intestinal secretion in a live animal.

Methodology:

  • Animal Preparation: A fasted animal (e.g., rat or mouse) is anesthetized.[8]

  • Surgical Procedure: A midline laparotomy is performed to expose the small intestine. A segment of the intestine is isolated by ligating both ends with surgical thread, forming a closed loop. Care is taken not to obstruct the blood supply.[8]

  • Injection: A solution containing this compound or a control vehicle is injected into the lumen of the ligated loop.[8]

  • Incubation: The intestine is returned to the abdominal cavity, and the animal is maintained under anesthesia for a specific period (e.g., 2-4 hours).[8]

  • Measurement: After the incubation period, the animal is euthanized, and the ligated loop is excised. The length of the loop is measured, and the accumulated fluid within the loop is collected and its volume is measured.[8]

  • Data Analysis: The secretory response is typically expressed as the ratio of accumulated fluid volume to the length of the intestinal loop (e.g., ml/cm).

Signaling Pathways and Experimental Workflows

Experimental_Workflows cluster_invitro In Vitro (Ussing Chamber) cluster_invivo In Vivo (Ligated Loop) invitro_start Isolate Intestinal Mucosa/Culture Cells invitro_mount Mount in Ussing Chamber invitro_start->invitro_mount invitro_equilibrate Equilibrate with Krebs-Ringer Buffer invitro_mount->invitro_equilibrate invitro_stimulate Add this compound to Apical Chamber invitro_equilibrate->invitro_stimulate invitro_measure Measure Short-Circuit Current (Isc) invitro_stimulate->invitro_measure invivo_start Anesthetize Animal invivo_ligate Surgically Create Ligated Intestinal Loop invivo_start->invivo_ligate invivo_inject Inject this compound into Loop invivo_ligate->invivo_inject invivo_incubate Incubate in Abdominal Cavity invivo_inject->invivo_incubate invivo_measure Measure Accumulated Fluid Volume invivo_incubate->invivo_measure

Conclusion

The collective evidence from both in vivo and in vitro studies robustly supports the role of this compound as a key regulator of intestinal secretion. In vitro models, such as the Ussing chamber, provide a controlled environment to dissect the specific ion transport mechanisms and signaling pathways activated by this compound at the cellular level. These studies consistently demonstrate a dose-dependent increase in chloride and bicarbonate secretion. In vivo models, like the ligated intestinal loop, confirm that these cellular effects translate into net fluid accumulation within the intestinal lumen, a physiologically relevant outcome. While in vitro studies offer precision and mechanistic detail, in vivo experiments provide a more holistic view, incorporating the complex interplay of neural, hormonal, and paracrine factors that modulate intestinal function in a living organism. Together, these complementary approaches provide a comprehensive understanding of this compound's pro-secretory effects and underscore its potential as a therapeutic agent for disorders of intestinal motility and secretion, such as chronic constipation.

References

A Comparative Analysis of Guanylin Peptide Sequences Across Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of Guanylin and Urothis compound peptide sequences and their functional aspects across various species. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, providing essential data to inform translational research and the development of novel therapeutics targeting the Guanylate Cyclase-C (GC-C) receptor.

Cross-Species Comparison of this compound and Urothis compound Peptide Sequences

This compound and its paralog, Urothis compound, are small, cysteine-rich peptides crucial for regulating ion and water homeostasis in the intestines and kidneys.[1] While their primary function is conserved, variations in their amino acid sequences across different species can influence their biological activity and receptor binding affinity. The following tables summarize the amino acid sequences of mature this compound and Urothis compound peptides in several key species.

Table 1: this compound Peptide Sequences in Various Species

SpeciesAmino Acid SequenceNumber of Amino Acids
HumanPGTCEICAYAACTGC15
RatPNTCEICAYAACTGC15
PigPGTCEICAYAACTGC15
OpossumSHTCEICAFAACAGC15
EelPGTCEICAFAACTGC15
Identical amino acids in these proteins of different species are indicated in bold in some research papers to highlight conservation.[2]

Table 2: Urothis compound Peptide Sequences in Various Species

SpeciesAmino Acid SequenceNumber of Amino Acids
HumanNDDCELCVNVACTGCL16
MouseQEDCELCINVACTGC15
RatTDECELCINVACTGC15
PigNDDCELCVNVACTGCL16
OpossumQEDCELCINVACTGC15
EelPDPCEICANAACTGC16
Note: Some species, like opossum, rat, and guinea pig, have a 15-amino acid Urothis compound, missing the last amino acid compared to the 16-amino acid human and pig isoforms.[1][2]

Quantitative Comparison of Ligand-Receptor Interactions

The physiological effects of this compound peptides are primarily mediated through their binding to and activation of the transmembrane receptor Guanylate Cyclase-C (GC-C).[1] The binding affinity of these peptides to the GC-C receptor is a critical determinant of their potency. The dissociation constant (Kd) or the inhibition constant (Ki) are common measures of this affinity, with lower values indicating tighter binding.

Table 3: Comparative Binding Affinities of this compound Peptides to Human GC-C Receptor

LigandReceptorApproximate Kd/Ki (nM)Notes
This compound (Human)Human GC-C~10
Urothis compound (Human)Human GC-C~1
E. coli STaHuman GC-C~0.1A bacterial mimic that acts as a superagonist.[2]
Opossum Urothis compoundT84 (Human)Ki (pH 5.0): ~0.19 (high affinity), ~404 (low affinity)Binding affinity is pH-dependent.[1]
Opossum Urothis compoundT84 (Human)Ki (pH 8.0): ~0.14 (high affinity), ~345 (low affinity)Binding affinity is pH-dependent.[1]

The this compound Signaling Pathway

This compound and Urothis compound peptides act as endogenous ligands for the GC-C receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[3][4] Upon binding, a conformational change in the receptor activates its intracellular guanylate cyclase domain.[2] This enzymatic activity catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[2]

The accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII).[5] PKGII, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride and bicarbonate channel.[3][5] This activation results in the secretion of chloride and bicarbonate ions into the intestinal lumen. Concurrently, the rise in cGMP inhibits the Sodium-Hydrogen Exchanger 3 (NHE3), reducing sodium absorption.[1] The net effect is an increase in luminal fluid and electrolytes, which plays a vital role in maintaining mucosal hydration and facilitating digestion.[3]

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_membrane Apical Membrane This compound This compound / Urothis compound GC_C Extracellular Domain Guanylate Cyclase-C (GC-C) Intracellular Domain This compound->GC_C:ext Binds GTP GTP CFTR CFTR Channel Cl_HCO3_out Cl-, HCO3- Secretion CFTR->Cl_HCO3_out NHE3 NHE3 cGMP cGMP GTP->cGMP Activation cGMP->NHE3 Inhibits PKGII PKGII cGMP->PKGII Activates PKGII->CFTR Phosphorylates & Activates Na_in Na+ Absorption Na_in->NHE3

This compound signaling pathway in an intestinal enterocyte.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the comparative analysis of this compound peptides.

Measurement of this compound-Induced cGMP Production in T84 Cells

This in vitro assay quantifies the bioactivity of this compound peptides by measuring the production of the second messenger, cGMP, in the human colon carcinoma cell line T84, which endogenously expresses the GC-C receptor.[1]

1. Cell Culture:

  • Culture T84 cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

  • Grow cells to confluence in multi-well plates.

2. Pre-incubation:

  • Wash the cell monolayers with a serum-free medium.

  • Pre-incubate the cells for 10-15 minutes at 37°C in a buffer containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.

3. Stimulation:

  • Incubate the cells with varying concentrations of the different this compound peptides (or their analogs) for a defined period, typically 30 minutes, at 37°C.

4. Termination and Lysis:

  • Stop the reaction by aspirating the medium and adding a cold acidic solution (e.g., 0.1 M HCl or perchloric acid).

  • Lyse the cells by freeze-thawing or sonication.

5. cGMP Measurement:

  • Neutralize the cell lysates.

  • Determine the concentration of cGMP in the lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Normalize cGMP levels to the total protein concentration in each sample.

Ussing Chamber Assay for Intestinal Ion Transport

The Ussing chamber is an apparatus used to measure ion transport across epithelial tissues, providing a direct functional assessment of this compound-induced changes in intestinal secretion.[1]

1. Tissue Preparation:

  • Euthanize the animal (e.g., mouse, rat) and excise a segment of the intestine (e.g., jejunum or colon).

  • Carefully separate the mucosal layer from the underlying muscle tissue in ice-cold, oxygenated Ringer solution.

2. Mounting:

  • Mount the isolated mucosal tissue between the two halves of the Ussing chamber, separating the mucosal (luminal) and serosal (basolateral) sides.

  • Fill both chambers with an equal volume of oxygenated Ringer solution maintained at 37°C.

3. Electrophysiological Measurements:

  • Clamp the transepithelial voltage to 0 mV using an external voltage clamp amplifier.

  • Continuously measure the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

4. Peptide Application:

  • Once a stable baseline Isc is established, add the this compound peptide of interest to the mucosal side of the chamber.

  • Record the change in Isc (ΔIsc) following peptide addition.

5. Data Analysis:

  • The magnitude of the ΔIsc provides a quantitative measure of the stimulation of electrogenic ion secretion, primarily reflecting Cl- and HCO3- efflux through the CFTR channel.

  • Compare the ΔIsc values generated by different this compound peptides to assess their relative potencies.

Experimental_Workflow cluster_prep Peptide Preparation & Characterization cluster_invitro In Vitro Functional Assays cluster_exvivo Ex Vivo Functional Assay cluster_analysis Data Analysis & Comparison Isolation Peptide Isolation from Tissues or Chemical Synthesis Purification Purification (e.g., HPLC) Isolation->Purification Verification Sequence & Purity Verification (Mass Spectrometry, Sequencing) Purification->Verification Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) Verification->Binding_Assay cGMP_Assay cGMP Production Assay (T84 cells) Verification->cGMP_Assay Ussing_Chamber Ussing Chamber Assay (Intestinal Tissue) Verification->Ussing_Chamber Analysis Comparative Analysis of: - Binding Affinity (Kd/Ki) - Potency (EC50 for cGMP) - Efficacy (Max Isc change) Binding_Assay->Analysis cGMP_Assay->Analysis Ussing_Chamber->Analysis

A comparative experimental workflow for this compound peptides.

References

A Comparative Analysis of Guanylin and ANP Signaling Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the Guanylin and Atrial Natriuretic Peptide (ANP) signaling pathways. By presenting key performance metrics, detailed experimental data, and visual pathway representations, this document serves as a valuable resource for researchers investigating these crucial physiological systems and professionals involved in the development of novel therapeutics targeting them.

Introduction to this compound and ANP Signaling

The this compound and ANP signaling pathways, while both converging on the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), play distinct and vital roles in maintaining physiological homeostasis. The this compound peptide family, primarily active in the gastrointestinal tract and kidneys, is instrumental in regulating fluid and electrolyte balance.[1][2][3] In contrast, Atrial Natriuretic Peptide, a cardiac hormone, is a key regulator of blood pressure and cardiovascular homeostasis.[4] Understanding the nuances of their respective signaling cascades is paramount for elucidating their physiological functions and identifying potential therapeutic targets.

Comparative Analysis of Signaling Pathway Components

A detailed comparison of the core components of the this compound and ANP signaling pathways reveals both shared mechanisms and critical distinctions that define their unique physiological outputs.

Ligands and Receptors: The First Step in Signal Transduction

The initiation of both pathways relies on the specific binding of peptide ligands to their cognate transmembrane receptors.

This compound Pathway: The primary endogenous ligands are this compound and Urothis compound.[1] These peptides bind to the Guanylate Cyclase-C (GC-C) receptor, which is predominantly expressed on the apical membrane of intestinal epithelial cells.[3] The bacterial heat-stable enterotoxin (STa) is a potent exogenous agonist of GC-C.[5]

ANP Pathway: Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) are the main ligands for the Natriuretic Peptide Receptor-A (NPR-A), also known as Guanylate Cyclase-A (GC-A).[4][6] NPR-A is widely expressed in various tissues, including the vasculature, kidneys, and adrenal glands.[3]

Table 1: Ligand-Receptor Binding Affinities

LigandReceptorDissociation Constant (Kd)Reference
This compoundGC-C~10 nM[7]
Urothis compoundGC-C~1 nM[7]
Heat-Stable Enterotoxin (STa)GC-C~0.1 nM[7]
ANPNPR-A~1 x 10⁻¹⁰ - 1 x 10⁻⁹ M[8]
Signal Transduction: The Role of cGMP

Upon ligand binding, both GC-C and NPR-A receptors undergo a conformational change that activates their intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][6]

Table 2: Ligand Potency for cGMP Production

LigandCell TypeEC50 for cGMP ProductionReference
Urothis compoundT84 human colon carcinoma cellsKi = 141 ± 45 nM[9]
Heat-Stable Enterotoxin (STa)T84 human colon carcinoma cellsKi = 13.7 ± 5.2 nM[9]
ANPAortic ringsIC50 = 6 x 10⁻⁹ M[10]
C-type Natriuretic Peptide (CNP)Rabbit atrial membranesEC50 = 49 nM[4]
Downstream Effectors: Translating the Signal into a Cellular Response

The elevation in intracellular cGMP concentration activates downstream effector molecules, primarily cGMP-dependent protein kinases (PKGs), which in turn phosphorylate specific target proteins, leading to a physiological response.

This compound Pathway: In intestinal epithelial cells, cGMP primarily activates Protein Kinase G II (PKGII).[11] PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[12][13] This leads to chloride and bicarbonate secretion into the intestinal lumen, drawing water and sodium along with it, thus regulating fluid and electrolyte balance.[14][15]

ANP Pathway: In vascular smooth muscle cells and renal collecting duct cells, cGMP activates Protein Kinase G I (PKGI) and PKGII.[8] In the kidney, this leads to the inhibition of the Epithelial Sodium Channel (ENaC), reducing sodium reabsorption and thereby promoting natriuresis and diuresis.[8][16] In vascular smooth muscle, PKG activation leads to vasodilation.

Table 3: Primary Downstream Ion Channel Regulation

PathwayPrimary Ion Channel TargetEffect of Pathway ActivationTypical Location
This compoundCystic Fibrosis Transmembrane Conductance Regulator (CFTR)Activation (Increased Cl⁻ secretion)Apical membrane of intestinal epithelial cells
ANPEpithelial Sodium Channel (ENaC)Inhibition (Decreased Na⁺ reabsorption)Apical membrane of renal collecting duct cells

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct signaling cascades of the this compound and ANP pathways.

Guanylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound/ Urothis compound GC_C GC-C Receptor This compound->GC_C Binds cGMP cGMP GC_C->cGMP Activates GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates/ Activates Cl_out Cl⁻ Efflux CFTR->Cl_out

This compound Signaling Pathway

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPR_A NPR-A Receptor ANP->NPR_A Binds cGMP cGMP NPR_A->cGMP Activates GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates ENaC ENaC PKG->ENaC Inhibits Na_in Na⁺ Influx Na_in->ENaC

ANP Signaling Pathway

Key Experimental Protocols

Reproducible and robust experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the this compound and ANP signaling pathways.

Measurement of Intracellular cGMP Levels by Competitive ELISA

This protocol outlines the steps for quantifying intracellular cGMP concentrations in response to ligand stimulation.

Objective: To measure the amount of cGMP produced by cells following treatment with this compound, ANP, or other agonists.

Materials:

  • Cell culture plates (e.g., 96-well)

  • Cultured cells expressing the receptor of interest (e.g., T84 cells for GC-C, vascular smooth muscle cells for NPR-A)

  • Ligand of interest (this compound, ANP, etc.)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercially available cGMP competitive ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere and grow to confluence.

  • Pre-treatment: Wash the cells with serum-free media and then pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.

  • Ligand Stimulation: Add varying concentrations of the ligand of interest to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis: Aspirate the media and lyse the cells by adding the appropriate lysis buffer provided in the ELISA kit.

  • ELISA Protocol: Perform the competitive ELISA according to the manufacturer's instructions.[7][17][18][19] This typically involves:

    • Adding cell lysates and standards to wells pre-coated with a cGMP antibody.

    • Adding a fixed amount of enzyme-linked cGMP.

    • Incubating to allow for competitive binding.

    • Washing away unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in each sample by comparing its absorbance to the standard curve. Normalize the cGMP concentration to the protein concentration of the cell lysate.

ELISA_Workflow A Seed Cells B Pre-treat with PDE Inhibitor A->B C Stimulate with Ligand B->C D Lyse Cells C->D E Perform Competitive ELISA D->E F Read Absorbance E->F G Calculate cGMP Concentration F->G

Competitive ELISA Workflow

Measurement of Ion Channel Activity by Whole-Cell Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to measure ion channel currents in response to pathway activation.

Objective: To directly measure the changes in ion channel activity (e.g., CFTR or ENaC) following stimulation of the this compound or ANP pathway.

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Pipette puller and microforge

  • Recording chamber

  • Perfusion system

  • Extracellular (bath) and intracellular (pipette) solutions

  • Cells expressing the ion channel of interest

Procedure:

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 3-7 MΩ when filled with the intracellular solution. Fire-polish the tip using a microforge.[20][21][22]

  • Cell Preparation: Plate cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the extracellular solution.

  • Gigaohm Seal Formation: Fill a micropipette with the intracellular solution and mount it on the micromanipulator. Under visual guidance, carefully approach a target cell with the pipette tip. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[23][24]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV). Record baseline ion channel activity.

  • Pathway Activation: Perfuse the cell with the extracellular solution containing the desired agonist (e.g., a cGMP analog or the specific ligand) to activate the signaling pathway of interest.

  • Data Acquisition and Analysis: Record the changes in whole-cell current. Analyze the data to determine changes in current amplitude, open probability, and single-channel conductance.

Patch_Clamp_Workflow A Prepare Pipette and Cells B Form Gigaohm Seal A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current C->D E Apply Agonist D->E F Record Stimulated Current E->F G Analyze Data F->G

Whole-Cell Patch-Clamp Workflow

Summary and Future Directions

The this compound and ANP signaling pathways, while utilizing the common second messenger cGMP, exhibit significant differences in their ligands, receptors, tissue distribution, and downstream effectors, leading to distinct physiological outcomes. The this compound/GC-C/CFTR axis is a primary regulator of intestinal fluid secretion, while the ANP/NPR-A/ENaC axis is a critical component of blood pressure regulation and renal sodium handling.

Future research should continue to explore the complexities of these pathways, including the potential for crosstalk between them and the existence of cGMP-independent signaling mechanisms, particularly for the this compound peptides. A deeper understanding of these signaling networks will undoubtedly pave the way for the development of more targeted and effective therapies for a range of disorders, from gastrointestinal diseases to cardiovascular conditions.

References

Validating Guanylin's Role in Diarrheal Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various mouse models used to validate the role of the guanylin (GN) signaling pathway in the pathophysiology of diarrhea. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutics.

The this compound Signaling Pathway in Intestinal Fluid Secretion

This compound and its analogue, urothis compound (B126073) (UGN), are endogenous peptide hormones that play a pivotal role in regulating intestinal fluid and electrolyte homeostasis.[1][2] They exert their effects by binding to and activating the guanylate cyclase C (GC-C) receptor located on the apical membrane of intestinal epithelial cells.[2][3] This activation triggers a signaling cascade that ultimately leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen, a process that drives the osmotic movement of water and results in fluid secretion.[3]

Overstimulation of this pathway is a key mechanism in certain types of secretory diarrhea.[1] For instance, heat-stable enterotoxins (STa) produced by enterotoxigenic Escherichia coli (ETEC) are structural and functional mimics of this compound and urothis compound, leading to severe diarrheal disease by persistently activating the GC-C receptor.[4]

Guanylin_Signaling_Pathway cluster_cell Enterocyte This compound This compound / Urothis compound (or E. coli STa) GCC Guanylate Cyclase C (GC-C Receptor) This compound->GCC cGMP cGMP GCC->cGMP Converts GTP GTP GTP->cGMP PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR Channel (inactive) PKGII->CFTR Phosphorylates & Activates NHE3 Na+/H+ Exchanger 3 (NHE3) PKGII->NHE3 Phosphorylates & Inhibits CFTR_active CFTR Channel (active) Cl_HCO3 Cl- / HCO3- CFTR_active->Cl_HCO3 Secretion NHE3_inhibited NHE3 (inhibited) Na Na+ NHE3_inhibited->Na Absorption↓ H2O H2O Cl_HCO3->H2O Osmotic Gradient

This compound/GC-C signaling pathway in enterocytes.

Comparison of Mouse Models for Studying this compound's Role in Diarrhea

Several mouse models have been developed to investigate the function of the this compound signaling pathway in both physiological and pathological states. Below is a comparison of key models and their reported phenotypes.

Mouse ModelGenetic Modification/Inducing AgentKey Phenotypic Outcomes Related to DiarrheaIntestinal cGMP LevelsReference
This compound Knockout Deletion of the Guca2a geneNo overt diarrhea under basal conditions. Altered colonic epithelial proliferation.Significantly decreased in colonic mucosa.[5]
GC-C Activating Mutation Spontaneous or engineered gain-of-function mutation in the Gucy2c geneIncreased fecal water and sodium content, mirroring Familial GUCY2C Diarrhea Syndrome. Increased susceptibility to colitis.Elevated in the small intestine.[1]
ETEC-Induced Diarrhea Oral infection with heat-stable enterotoxin (STa)-producing E. coliInduces secretory diarrhea with significant intestinal fluid accumulation.Markedly increased due to STa-mediated GC-C activation.[4]
Osmotic Diarrhea Diet containing polyethylene (B3416737) glycol (PEG) or lactose (B1674315)Increased gut-to-carcass ratio, indicative of intestinal fluid accumulation. GC-C deficient mice on a lactose diet also show increased gut-to-carcass ratio without overt diarrhea.This compound and urothis compound expression is increased, but the direct impact on cGMP in this model is complex.[6][7]

Quantitative Analysis of Diarrhea-Related Parameters in Different Mouse Models

The following table summarizes key quantitative data from studies utilizing these mouse models. These parameters are crucial for assessing the severity of diarrhea and the impact of genetic modifications or therapeutic interventions.

ParameterMouse ModelWild-Type/ControlMutant/TreatedUnitsReference
Fecal Water Content GC-C Activating Mutation (S839I)~55~65%[1]
Intestinal cGMP This compound Knockout (Colon)~1.25~0.5pmol/mg protein[5]
Intestinal cGMP GC-C Activating Mutation (Ileum)~20~40pmol/mg protein[1]
Gut-to-Carcass Ratio Osmotic Diarrhea (PEG)BaselineIncreasedg/g[6]
Gut-to-Carcass Ratio Osmotic Diarrhea (Lactose, GC-C deficient)BaselineIncreasedg/g[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess the role of the this compound pathway in mouse models of diarrhea.

In Vivo Intestinal Loop Assay

This assay is used to directly measure fluid accumulation in a defined segment of the intestine in response to a secretagogue.

Intestinal_Loop_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize laparotomy Perform Midline Laparotomy anesthetize->laparotomy ligate Ligate a 1-2 cm segment of the small intestine laparotomy->ligate inject Inject test substance (e.g., STa toxin) or vehicle into the ligated loop ligate->inject incubate Return loop to peritoneal cavity and suture incision. Incubate for a defined period (e.g., 2-4 hours) inject->incubate euthanize Euthanize Mouse incubate->euthanize excise Excise the ligated loop euthanize->excise measure Measure the length and weight of the loop excise->measure calculate Calculate the fluid accumulation (Weight/Length ratio in g/cm) measure->calculate end End calculate->end

Experimental workflow for the in vivo intestinal loop assay.

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Perform a midline laparotomy to expose the small intestine.

  • Carefully ligate a 1-2 cm segment of the jejunum or ileum with surgical thread at both ends, ensuring the blood supply remains intact.

  • Inject the test substance (e.g., STa toxin) or a vehicle control into the lumen of the ligated loop.

  • Return the intestine to the peritoneal cavity and close the abdominal wall and skin with sutures.

  • Allow the mouse to recover from anesthesia and maintain it for a predetermined period (typically 2-4 hours).

  • Euthanize the mouse and carefully excise the ligated intestinal loop.

  • Measure the length and weight of the loop.

  • Calculate the fluid accumulation as the ratio of the loop's weight to its length (g/cm).

Fecal Water Content Measurement

This is a non-invasive method to assess the hydration status of stool, which is a key indicator of diarrhea.

Protocol:

  • Place individual mice in metabolic cages with a wire mesh floor to allow for the collection of fecal pellets free from urine contamination.

  • Collect freshly passed fecal pellets over a defined time period.

  • Immediately weigh the collected pellets to obtain the "wet weight".

  • Dry the pellets in an oven at 60°C for 24 hours.

  • Weigh the dried pellets to obtain the "dry weight".

  • Calculate the fecal water content using the following formula: % Fecal Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Ussing Chamber Assay for Intestinal Ion Transport

The Ussing chamber is an ex vivo technique used to measure ion transport across the intestinal epithelium. It allows for the quantification of electrogenic ion secretion, such as the chloride secretion stimulated by the this compound pathway.

Protocol:

  • Euthanize the mouse and excise a segment of the desired intestinal region (e.g., jejunum, colon).

  • Mount the intestinal tissue in an Ussing chamber, separating the mucosal and serosal sides.

  • Bathe both sides of the tissue with oxygenated Ringer's solution maintained at 37°C.

  • Measure the transepithelial potential difference and apply a voltage clamp to maintain it at 0 mV. The current required to do this is the short-circuit current (Isc), which is a measure of net ion transport.

  • After a stable baseline Isc is established, add agonists (e.g., this compound, STa) or inhibitors to the mucosal or serosal baths and record the change in Isc. An increase in Isc upon addition of a secretagogue indicates an increase in anion secretion.

Conclusion

The mouse models described in this guide are invaluable tools for elucidating the role of the this compound signaling pathway in diarrhea. The choice of model depends on the specific research question. This compound knockout mice are ideal for studying the physiological consequences of the absence of this hormone, while GC-C activating mutation models provide insights into diseases of receptor hyperactivation. ETEC-induced and osmotic diarrhea models are useful for investigating the pathway's role in infectious and non-infectious diarrheal diseases, respectively. The quantitative methods and protocols outlined here provide a framework for robust and reproducible studies aimed at developing novel therapeutic strategies for diarrheal diseases targeting the this compound pathway.

References

Downregulation of Guanylin Signaling Correlates with Disease Severity in IBD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Guanylin (GN) and its signaling pathway as a biomarker and potential therapeutic target in Inflammatory Bowel Disease (IBD), evaluated against other established biomarkers. Experimental data from preclinical and clinical studies are summarized to support the correlation between this compound expression and IBD severity.

Introduction to this compound and its Role in Intestinal Homeostasis

This compound (GN) and its analogue, urothis compound (B126073) (UGN), are peptides primarily secreted by intestinal epithelial cells. They act as endogenous ligands for the Guanylate Cyclase C (GC-C) receptor, a transmembrane protein expressed on the apical surface of these cells. The binding of GN or UGN to GC-C activates its intracellular catalytic domain, leading to the conversion of guanosine-5'-triphosphate (GTP) to cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This signaling cascade is crucial for maintaining intestinal fluid and electrolyte balance, preserving the integrity of the intestinal barrier, and regulating epithelial cell proliferation and differentiation.[3] Dysregulation of the GN/UGN/GC-C signaling pathway has been implicated in the pathogenesis of several gastrointestinal disorders, including IBD.[4][5][6][7]

The this compound/GC-C Signaling Pathway

The binding of this compound or Urothis compound to the extracellular domain of the GC-C receptor initiates a signaling cascade that plays a critical role in intestinal health. The intracellular accumulation of cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and bicarbonate secretion into the intestinal lumen. This process is vital for maintaining luminal hydration and pH.

Guanylin_Signaling_Pathway cluster_secretion This compound This compound / Urothis compound GC_C Guanylate Cyclase C (GC-C) Receptor This compound->GC_C GTP GTP cGMP cGMP GTP->cGMP GC-C activation PKGII Protein Kinase G II (PKGII) cGMP->PKGII activates CFTR CFTR PKGII->CFTR phosphorylates & activates Secretion Chloride & Bicarbonate Secretion CFTR->Secretion mediates TNBS_Colitis_Workflow Start Acclimatize Rats Fasting Fast overnight (with access to 5% sucrose (B13894) solution) Start->Fasting Anesthesia Anesthetize with isoflurane Fasting->Anesthesia Instillation Intrarectal instillation of TNBS in 50% ethanol Anesthesia->Instillation Monitoring Monitor daily for clinical signs (weight loss, stool consistency, bleeding) Instillation->Monitoring Sacrifice Sacrifice at predetermined time points Monitoring->Sacrifice Tissue_Collection Collect colonic tissue for analysis Sacrifice->Tissue_Collection Therapeutic_Approach IBD Inflammatory Bowel Disease (IBD) Downregulation Downregulation of this compound/GC-C Signaling IBD->Downregulation Therapeutic_Goal Restore GC-C Signaling Downregulation->Therapeutic_Goal Outcomes Potential Therapeutic Outcomes: - Reduced Inflammation - Improved Barrier Function - Symptom Relief Therapeutic_Goal->Outcomes GC_C_Agonists GC-C Agonists (e.g., Linaclotide, Plecanatide) GC_C_Agonists->Therapeutic_Goal Mechanism of Action

References

A Comparative Guide to GC-C Dependent and Independent Signaling of Guanylin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Guanylate Cyclase C (GC-C) dependent and independent signaling pathways of Guanylin peptides, including this compound and urothis compound (B126073). We present a synthesis of experimental data to delineate the distinct mechanisms of action, downstream effects, and pharmacological characteristics of these two pathways. Detailed experimental protocols for key assays are also provided to support further research in this area.

Introduction to this compound Peptides and Their Receptors

This compound and urothis compound are structurally related peptides that play crucial roles in regulating intestinal fluid and electrolyte balance, with emerging functions in other tissues such as the kidney and brain.[1][2] Their best-characterized receptor is Guanylate Cyclase C (GC-C), a transmembrane protein that, upon ligand binding, converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] This increase in intracellular cGMP initiates a cascade of downstream events, defining the GC-C dependent signaling pathway. However, a growing body of evidence demonstrates that this compound peptides can also elicit physiological responses in the absence of GC-C, through what is referred to as GC-C independent signaling.[3][4][5] This guide will explore the key differences between these two signaling paradigms.

Data Presentation: Quantitative Comparison of Signaling Pathways

The following tables summarize the available quantitative data for the GC-C dependent and independent signaling of this compound peptides.

Table 1: Ligand-Receptor Binding Affinity (GC-C Dependent Pathway)

LigandReceptorCell Line/TissueKd / KipHReference
This compoundHuman GC-CT84 cells~10 nM (Kd)7.4[6]
Urothis compoundHuman GC-CT84 cells~1 nM (Kd)7.4[6]
E. coli STaHuman GC-CT84 cells~0.1 nM (Kd)7.4[6]
This compoundHuman GC-CT84 cells19 ± 5 nM (Ki, high affinity site), 1.3 ± 0.5 µM (Ki, low affinity site)Not Specified[6]
Urothis compoundHuman GC-CT84 cellsAffinity increases ~10-fold at acidic pH5.0 vs 8.0[7]
This compoundHuman GC-CT84 cellsAffinity decreases ~100-fold at acidic pH5.0 vs 8.0[7]

Table 2: Functional Potency (EC50) for Second Messenger Production

LigandPathwaySecond MessengerCell LineEC50pHReference
Linaclotide (Urothis compound analog)GC-C DependentcGMPT84 cells772 nMNot Specified[8]
Linaclotide (Urothis compound analog)GC-C DependentcGMPC2BBe cells523 nMNot Specified[8]
Urothis compoundGC-C DependentcGMPT84 cells~100-fold more potent than this compound5.0[7]
This compoundGC-C DependentcGMPT84 cellsMore potent than urothis compound8.0[7]
Urothis compoundGC-C IndependentIntracellular Ca2+Mouse Astrocytes (from GC-C KO mice)Not QuantifiedNot Specified[1][9]

Table 3: Characteristics of GC-C Dependent vs. Independent Signaling

FeatureGC-C Dependent SignalingGC-C Independent Signaling
Primary Receptor Guanylate Cyclase C (GC-C)[3]Putative G-protein coupled receptor(s) (GPCR)[4]
Second Messenger cGMP[2][3]Intracellular Ca2+, potentially others[1][5]
Effector Proteins Protein Kinase G II (PKGII), cGMP-gated ion channels, Phosphodiesterases (PDEs)[4]Phospholipase C (PLC), others to be identified[4]
Key Tissues Intestine, Kidney, Brain (neurons)[3]Kidney, Brain (astrocytes), Intestine[3][5]
Inhibitors -Pertussis Toxin (for some responses, indicating Gi/o coupling)[10][11]
Physiological Roles Regulation of intestinal fluid and ion secretion, satiety[3][12]Regulation of renal electrolyte balance, modulation of neuronal activity[1][5]

Signaling Pathway Diagrams

The following diagrams illustrate the known components and relationships within the GC-C dependent and independent signaling pathways.

GC-C_Dependent_Signaling This compound This compound / Urothis compound GCC Extracellular Domain Transmembrane Domain Intracellular Domain This compound->GCC:f0 Binds cGMP cGMP GCC:f2->cGMP Converts GTP GTP GTP->GCC:f2 PKGII Protein Kinase G II (PKGII) cGMP->PKGII Activates CFTR CFTR PKGII->CFTR Phosphorylates & Activates NHE3 NHE3 PKGII->NHE3 Inhibits Secretion Cl- and HCO3- Secretion CFTR->Secretion Absorption Na+ Absorption Inhibition NHE3->Absorption

Caption: GC-C Dependent Signaling Pathway of this compound Peptides.

GC-C_Independent_Signaling Urothis compound Urothis compound GPCR Extracellular Domain Transmembrane Domain Intracellular Domain Urothis compound->GPCR:f0 Binds G_protein G-protein (e.g., Gi/o) GPCR:f2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., astrocyte hyperpolarization) Ca2_release->Cellular_Response Pertussis_Toxin Pertussis Toxin Pertussis_Toxin->G_protein Inhibits

Caption: Proposed GC-C Independent Signaling Pathway for Urothis compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of GC-C dependent and independent signaling are provided below.

Measurement of cGMP Production in T84 Cells (GC-C Dependent)

This protocol describes a competitive enzyme immunoassay (EIA) to quantify intracellular cGMP levels in T84 human colon carcinoma cells following stimulation with this compound peptides.

Materials:

  • T84 cells

  • 24-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound or Urothis compound peptide standards

  • Ice-cold 0.1 M HCl or cell lysis buffer provided with the cGMP assay kit

  • Commercial cGMP EIA kit (e.g., from Sigma-Aldrich, Cell Signaling Technology)

  • Microplate reader

Procedure:

  • Cell Culture: Seed T84 cells in 24-well plates and culture until they form a confluent monolayer.[13]

  • Pre-treatment: Wash the confluent cell monolayers once with sterile PBS. Pre-incubate the cells with a phosphodiesterase inhibitor, such as 1 mM IBMX, in DMEM for 10-15 minutes at 37°C to prevent cGMP degradation.[8][13]

  • Stimulation: Add varying concentrations of this compound or Urothis compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[8][13]

  • Lysis: Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl or the lysis buffer from the cGMP assay kit to each well.[13]

  • Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge the lysates to pellet cell debris.

  • cGMP Measurement: Quantify the cGMP concentration in the supernatants using a commercial cGMP EIA kit, following the manufacturer's instructions. This typically involves a competitive binding reaction, washing steps, substrate addition, and measurement of absorbance at a specific wavelength (e.g., 450 nm).[13]

  • Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Calculate the cGMP concentration in the samples based on the standard curve. Plot the cGMP concentration against the peptide concentration to determine the EC50 value.

Competitive Radioligand Binding Assay for GC-C

This protocol is for determining the binding affinity (Kd or Ki) of this compound peptides to the GC-C receptor using a competitive radioligand binding assay with radiolabeled E. coli heat-stable enterotoxin (125I-STa) as the ligand.

Materials:

  • T84 cells or membrane preparations from cells expressing GC-C

  • 125I-labeled STa

  • Unlabeled this compound, Urothis compound, and STa

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (ice-cold PBS)

  • Gamma counter

Procedure:

  • Cell/Membrane Preparation: Culture T84 cells to confluence in multi-well plates. Alternatively, prepare membrane fractions from GC-C expressing cells.

  • Assay Setup: In a 96-well plate, add the cell monolayers or a fixed amount of membrane protein (e.g., 3-20 µg) to each well.[14]

  • Competitive Binding: Add a constant concentration of 125I-STa and increasing concentrations of the unlabeled competitor (this compound, Urothis compound, or unlabeled STa) to the wells. For non-specific binding control wells, add a high concentration of unlabeled STa.[14]

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand:

    • For whole cells: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

    • For membranes: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters with ice-cold wash buffer.[14]

  • Quantification: Lyse the cells or collect the filters and measure the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration. Analyze the data using non-linear regression to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Imaging in Astrocytes (GC-C Independent)

This protocol outlines the measurement of intracellular calcium ([Ca2+]i) transients in astrocytes in response to this compound peptides, a key indicator of GC-C independent signaling.

Materials:

  • Primary astrocyte cultures (e.g., from wild-type and GC-C knockout mice)

  • Glass-bottom imaging dishes

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Urothis compound

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Culture primary astrocytes on glass-bottom dishes.

  • Indicator Loading:

    • Chemical Dye: Incubate the cells with a Ca2+ indicator dye such as Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark. Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification.

    • Genetically Encoded Indicator: Transfect or transduce astrocytes with a plasmid or viral vector encoding a calcium indicator like GCaMP. Allow for sufficient expression time (e.g., 24-48 hours).

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with an appropriate excitation light source, emission filters, and a camera for time-lapse imaging.

  • Baseline Recording: Acquire a baseline fluorescence signal for a few minutes before adding the stimulus.

  • Stimulation: Add Urothis compound to the imaging buffer at the desired concentration.

  • Image Acquisition: Continuously record the fluorescence intensity over time.

  • Data Analysis: For each cell, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0). The data is often presented as ΔF/F0. Analyze the amplitude, frequency, and duration of the calcium transients.

Experimental_Workflow Start Start: Prepare Cell Cultures (e.g., T84 cells, Astrocytes) GCC_Dependent GC-C Dependent Pathway Assay Start->GCC_Dependent GCC_Independent GC-C Independent Pathway Assay Start->GCC_Independent cGMP_Assay 1. Stimulate with this compound/Urothis compound 2. Lyse cells 3. Measure cGMP (EIA/ELISA) GCC_Dependent->cGMP_Assay Binding_Assay 1. Incubate with 125I-STa & Competitor 2. Separate bound/free ligand 3. Quantify radioactivity GCC_Dependent->Binding_Assay Calcium_Assay 1. Load with Ca2+ indicator 2. Stimulate with Urothis compound 3. Live-cell imaging GCC_Independent->Calcium_Assay Data_Analysis_Dep Analyze Data: - EC50 for cGMP production - Kd/Ki for receptor binding cGMP_Assay->Data_Analysis_Dep Binding_Assay->Data_Analysis_Dep Data_Analysis_Indep Analyze Data: - ΔF/F0 for Ca2+ transients Calcium_Assay->Data_Analysis_Indep Conclusion Comparative Analysis of Signaling Data_Analysis_Dep->Conclusion Data_Analysis_Indep->Conclusion

Caption: Comparative Experimental Workflow for this compound Peptide Signaling.

Conclusion

The signaling of this compound peptides is more complex than initially understood, involving both a well-characterized GC-C dependent pathway and an emerging, less defined GC-C independent pathway. The GC-C dependent pathway, mediated by cGMP, is critical for intestinal homeostasis and is amenable to quantitative pharmacological analysis. In contrast, the GC-C independent pathway, often involving G-proteins and intracellular calcium, highlights the pleiotropic effects of these peptides in tissues that may lack GC-C. Further research, particularly focused on the molecular identification of the receptors and the quantitative characterization of the GC-C independent pathway, will be crucial for a complete understanding of this compound peptide physiology and for the development of novel therapeutics targeting these systems.

References

A Preclinical Comparative Guide to Guanylin Analogs: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of three guanylin analogs: linaclotide, plecanatide (B610132), and dolcanatide (B10787436). These synthetic peptides are agonists of guanylate cyclase-C (GC-C), a key receptor in the gastrointestinal tract that regulates fluid and ion homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of these therapeutic agents.

Mechanism of Action: The this compound/GC-C Signaling Pathway

This compound and its analogs, including linaclotide, plecanatide, and dolcanatide, are peptide hormones that act as ligands for the transmembrane receptor guanylate cyclase-C (GC-C).[1] This receptor is predominantly expressed on the apical surface of intestinal epithelial cells.[1]

Binding of a this compound analog to GC-C initiates a signaling cascade that begins with the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP has two primary effects. Firstly, it activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that promotes the secretion of chloride and bicarbonate into the intestinal lumen.[2] This increased anion secretion leads to the passive movement of water into the intestines, resulting in increased intestinal fluid and accelerated transit of intestinal contents.[1] Secondly, elevated intracellular cGMP can be transported out of the epithelial cells and is thought to inhibit colonic nociceptors, thereby reducing visceral pain.[3]

A key difference between these analogs lies in their pH sensitivity. Linaclotide binds to GC-C in a pH-independent manner, suggesting it can be active throughout the gastrointestinal tract.[3][4] In contrast, plecanatide and dolcanatide are pH-sensitive, with preferential binding in the more acidic environment of the proximal small intestine.[2][3]

Guanylin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_submucosa Submucosa Guanylin_Analog This compound Analog (Linaclotide, Plecanatide, Dolcanatide) GC_C Guanylate Cyclase-C (GC-C) Guanylin_Analog->GC_C Binds to cGMP_intra Intracellular cGMP GC_C->cGMP_intra Converts GTP GTP GTP->GC_C CFTR CFTR cGMP_intra->CFTR Activates Efflux Efflux Pump cGMP_intra->Efflux Transported by Secretion Cl- and HCO3- Secretion CFTR->Secretion Promotes Fluid Increased Intestinal Fluid Secretion->Fluid cGMP_extra Extracellular cGMP Efflux->cGMP_extra Nociceptor Colonic Nociceptor cGMP_extra->Nociceptor Inhibits Pain_Reduction Reduced Visceral Pain Nociceptor->Pain_Reduction Leads to

This compound analog signaling pathway in intestinal epithelial cells.

Quantitative Data Comparison

The following tables summarize the available preclinical data for linaclotide, plecanatide, and dolcanatide. Direct head-to-head comparative studies for all three analogs are limited; therefore, data has been compiled from multiple sources.

Table 1: In Vitro cGMP Stimulation in T84 Cells

This table compares the potency of the this compound analogs in stimulating the production of the second messenger cGMP in the human colon carcinoma cell line T84. The half-maximal effective concentration (EC50) is a measure of the drug's potency.

This compound AnalogEC50 for cGMP Stimulation (M)Reference
Linaclotide9.9 x 10-8[5]
Plecanatide1.9 x 10-7
Dolcanatide2.8 x 10-7

Lower EC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

cGMP Stimulation Assay in T84 Cells

This in vitro assay is used to determine the potency of this compound analogs in activating the GC-C receptor and stimulating the production of intracellular cGMP.

Methodology:

  • Cell Culture: Human colon carcinoma T84 cells are cultured to confluence in appropriate media in 24-well plates.

  • Agonist Stimulation: The cultured cells are treated with varying concentrations of the this compound analog (e.g., linaclotide, plecanatide, or dolcanatide) or a vehicle control.[3] The plates are then incubated for a specified period, typically 30 minutes, at 37°C.[3]

  • Cell Lysis and cGMP Measurement: The reaction is terminated by aspirating the medium and lysing the cells. The intracellular cGMP concentration in the cell lysates is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[3]

  • Data Analysis: The cGMP concentrations are normalized to the total protein content in each well. Dose-response curves are generated by plotting the cGMP concentration against the log of the agonist concentration, and the EC50 values are calculated.[3]

cGMP_Assay_Workflow A 1. Culture T84 cells to confluence B 2. Add varying concentrations of this compound Analog A->B C 3. Incubate at 37°C for 30 minutes B->C D 4. Lyse cells and collect lysate C->D E 5. Quantify cGMP using ELISA D->E F 6. Generate dose-response curve and calculate EC50 E->F

Workflow for the in vitro cGMP stimulation assay.
Intestinal Chloride Secretion (Ussing Chamber Assay)

This ex vivo technique measures ion transport across the intestinal epithelium and is used to assess the effect of this compound analogs on chloride secretion.

Methodology:

  • Tissue Preparation: A segment of mouse intestine (e.g., duodenum or colon) is excised, and the muscle layers are stripped away to isolate the mucosa.

  • Mounting: The isolated intestinal mucosa is mounted in an Ussing chamber, which separates the tissue into mucosal and serosal sides, each bathed in an oxygenated physiological solution.

  • Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously measured.

  • Agonist Addition: After a baseline Isc is established, the this compound analog is added to the mucosal side of the chamber in increasing concentrations.

  • Data Analysis: The change in Isc (ΔIsc) is recorded. An increase in Isc indicates an increase in anion secretion, primarily chloride. Dose-response curves can be generated to compare the efficacy of different analogs.

In Vivo Gastrointestinal Transit Assay

This in vivo assay measures the rate at which a non-absorbable marker travels through the gastrointestinal tract, providing an assessment of intestinal motility.

Methodology:

  • Animal Preparation: Mice are fasted overnight but allowed access to water.

  • Drug Administration: The this compound analog or vehicle control is administered orally via gavage.

  • Marker Administration: After a set period (e.g., 30 minutes), a non-absorbable colored marker, such as carmine (B74029) red or charcoal meal, is administered orally.

  • Transit Measurement: At a predetermined time after marker administration, the mice are euthanized. The entire gastrointestinal tract is carefully excised, and the distance traveled by the leading edge of the marker is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: The percent transit is compared between the different treatment groups. An increase in the percent transit indicates accelerated gastrointestinal motility.

References

Guanylin as a Biomarker for Col colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Guanylin and its associated signaling pathway as a biomarker for colorectal cancer (CRC). It compares its performance with other alternatives, supported by experimental data, and offers detailed methodologies for key experiments.

Introduction to this compound and the GUCY2C Signaling Axis

This compound (GUCA2A) and its analogue Urothis compound (GUCA2B) are peptide hormones primarily expressed in the intestinal epithelium. They act as endogenous ligands for the transmembrane receptor Guanylyl Cyclase C (GUCY2C, also known as GCC). The binding of these ligands to GUCY2C activates its intracellular catalytic domain, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). This signaling pathway is crucial for maintaining intestinal homeostasis, including regulating cell proliferation, differentiation, and apoptosis.[1][2][3][4]

A critical event in the development of colorectal cancer is the silencing of this compound and Urothis compound expression.[4][5][6][7] This loss of ligand production is observed universally in the early stages of tumorigenesis.[2][7] However, the expression of the GUCY2C receptor is not only retained but often overexpressed in primary and metastatic colorectal cancer cells.[5][6][8][9] This differential expression pattern forms the basis of the utility of the this compound-GUCY2C axis as a highly specific biomarker for colorectal cancer.

The this compound-GUCY2C Signaling Pathway in Colorectal Cancer

The diagram below illustrates the this compound-GUCY2C signaling pathway and its disruption in colorectal cancer. In a healthy colon, the binding of this compound or Urothis compound to the GUCY2C receptor on the surface of intestinal epithelial cells triggers the conversion of GTP to cGMP. Elevated intracellular cGMP levels exert a tumor-suppressive effect by regulating cell proliferation and promoting apoptosis. In colorectal cancer, the expression of this compound and Urothis compound is lost, leading to the silencing of this protective signaling pathway and contributing to uncontrolled cell growth.

This compound Signaling Pathway This compound-GUCY2C Signaling Pathway in Health and Colorectal Cancer cluster_healthy Healthy Colon cluster_crc Colorectal Cancer This compound This compound GUCY2C_H GUCY2C Receptor This compound->GUCY2C_H Binds to cGMP_H cGMP Production GUCY2C_H->cGMP_H Activates Homeostasis Cell Homeostasis (Regulated Proliferation, Apoptosis) cGMP_H->Homeostasis Promotes Guanylin_Loss Loss of this compound GUCY2C_CRC GUCY2C Receptor (Expression Retained/Overexpressed) Guanylin_Loss->GUCY2C_CRC Fails to Bind cGMP_Loss Reduced cGMP GUCY2C_CRC->cGMP_Loss Inactive Tumorigenesis Uncontrolled Proliferation Reduced Apoptosis cGMP_Loss->Tumorigenesis Leads to

This compound-GUCY2C signaling in health and CRC.

Performance of GUCY2C as a Biomarker

The primary application of this biomarker system is the detection of GUCY2C-expressing colorectal cancer cells, particularly in contexts where they are not expected, such as lymph nodes, peripheral blood, and distant metastases.

Comparison with Carcinoembryonic Antigen (CEA)

Carcinoembryonic antigen (CEA) is a widely used biomarker for colorectal cancer surveillance. However, its utility is limited by suboptimal sensitivity and specificity. GUCY2C offers several advantages over CEA:

  • Higher Specificity: GUCY2C expression is almost exclusively restricted to intestinal epithelial cells and their malignant counterparts.[5][6][9] This high tissue specificity minimizes the risk of false-positive results from other physiological or pathological conditions.

  • Early Detection of Micrometastases: Quantitative reverse transcription PCR (RT-qPCR) for GUCY2C mRNA can detect occult micrometastases in histologically negative lymph nodes, providing crucial prognostic information.[2][5][9][10]

  • Prognostic Value: The presence of GUCY2C-positive cells in lymph nodes of patients with node-negative disease is associated with a higher risk of recurrence and poorer disease-free survival.[3][10]

BiomarkerMethodSensitivitySpecificityPrimary Application
GUCY2C RT-qPCRHigh for occult metastasesVery HighStaging, Prognosis, Recurrence Monitoring
CEA ImmunoassayModerateModerateRecurrence Monitoring, Response to Therapy

Experimental Protocols

Quantitative Reverse Transcription PCR (RT-qPCR) for GUCY2C mRNA

This method is highly sensitive for detecting a small number of colorectal cancer cells in tissues like lymph nodes.

1. Sample Preparation:

  • Lymph nodes are harvested during surgery and snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

  • Total RNA is extracted from the tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

2. Reverse Transcription:

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or oligo(dT) primers.

3. qPCR:

  • The qPCR reaction is set up using a qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems), GUCY2C-specific primers and a fluorescently labeled probe.

  • A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

  • The reaction is run on a real-time PCR instrument. The cycle threshold (Ct) values are used to quantify the amount of GUCY2C mRNA relative to the housekeeping gene.

Immunohistochemistry (IHC) for GUCY2C Protein

IHC allows for the visualization of GUCY2C protein expression within the tissue architecture.

1. Tissue Preparation:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

2. Staining:

  • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

  • The sections are incubated with a primary antibody specific for GUCY2C.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

  • The signal is visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.

  • The sections are counterstained with hematoxylin.

3. Analysis:

  • The slides are examined under a microscope to assess the intensity and localization of the staining.

Experimental Workflow for Biomarker Validation

The following diagram outlines a typical workflow for validating a new biomarker like this compound/GUCY2C.

Biomarker Validation Workflow General Workflow for Biomarker Validation Discovery Discovery Phase (e.g., Genomics, Proteomics) Analytical_Validation Analytical Validation (Assay Development, Performance Characteristics) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Retrospective Cohort Studies) Analytical_Validation->Clinical_Validation Clinical_Utility Clinical Utility Assessment (Prospective Clinical Trials) Clinical_Validation->Clinical_Utility Regulatory_Approval Regulatory Approval Clinical_Utility->Regulatory_Approval

A typical workflow for biomarker validation.

Conclusion

The loss of this compound and the consistent expression of its receptor GUCY2C in colorectal tumors present a compelling case for its use as a highly specific and sensitive biomarker. The ability of GUCY2C RT-qPCR to detect occult metastases offers significant prognostic value beyond traditional staging methods. While CEA remains a standard for monitoring, the superior specificity of GUCY2C positions it as a valuable tool for more accurate staging and risk stratification of colorectal cancer patients. Further prospective studies are warranted to fully establish its clinical utility in guiding therapeutic decisions.

References

Differential Regulation of Gene Expression by Guanylin and Uroguanylin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanylin and urothis compound (B126073), two closely related peptide hormones, play pivotal roles in regulating intestinal fluid and electrolyte homeostasis. While both peptides act on the same primary receptor, guanylate cyclase C (GC-C), emerging evidence suggests they elicit distinct downstream effects, leading to differential regulation of gene expression. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid in research and therapeutic development.

Core Signaling and Key Distinctions

Both this compound and urothis compound bind to and activate GC-C, a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells. This activation catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated intracellular cGMP levels initiate a cascade of events, primarily the activation of cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates downstream targets to regulate ion transport.

A crucial factor differentiating the activity of these two peptides is their pH-dependent functionality. Urothis compound exhibits higher potency in the acidic environment characteristic of the proximal small intestine, whereas this compound is more active in the more alkaline milieu of the distal intestine and colon. This pH sensitivity is a key determinant of their differential physiological roles and, consequently, their impact on gene expression in different segments of the gastrointestinal tract.

Comparative Analysis of Gene Expression

While comprehensive, direct comparative transcriptomic analyses (e.g., microarray or RNA-seq) of this compound versus urothis compound are not extensively available in the public domain, existing studies on their downstream effects provide insights into their differential gene regulatory capacities. Their distinct spatio-temporal activation patterns along the gut axis, governed by pH, suggest that they are not simply redundant ligands but rather fine-tuners of intestinal epithelial cell function.

Research has shown that the GC-C signaling pathway, activated by both peptides, plays a significant role in regulating the cell cycle and apoptosis. For instance, activation of this pathway can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest. This has implications for their potential roles as tumor suppressors in the colon. Given their differential activation profiles, it is plausible that this compound and urothis compound exert distinct quantitative or even qualitative effects on the expression of genes involved in cell proliferation, differentiation, and apoptosis in their respective domains of primary activity.

Urothis compound has also been implicated in GC-C independent signaling pathways, particularly in the kidney, where it may activate G-protein coupled receptors. This suggests that urothis compound may regulate a broader array of genes than this compound, extending beyond the canonical GC-C/cGMP pathway.

Table 1: Summary of Differential Characteristics and Effects

FeatureThis compoundUrothis compound
Primary Site of Expression Distal small intestine and colonProximal small intestine
Optimal pH for Activity Alkaline (pH ~8.0)Acidic (pH ~5.0-5.5)
Primary Signaling Pathway Guanylate Cyclase C (GC-C) → cGMPGuanylate Cyclase C (GC-C) → cGMP
GC-C Independent Signaling Not well-documentedYes, in the kidney (via GPCRs)
Known Gene Regulatory Effects Regulation of cell proliferation (e.g., p21)Regulation of cell proliferation (e.g., p21), potential for broader gene regulation via GC-C independent pathways

Signaling Pathway Diagrams

Guanylin_Signaling cluster_extracellular Extracellular Space (Alkaline pH) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space This compound This compound GC_C Guanylate Cyclase C (GC-C) This compound->GC_C Binds cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII PKGII cGMP->PKGII Activates Gene_Expression Regulation of Gene Expression (e.g., p21) PKGII->Gene_Expression Ion_Transport Regulation of Ion Transport PKGII->Ion_Transport

This compound Signaling Pathway

Uroguanylin_Signaling cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space Urothis compound Urothis compound GC_C Guanylate Cyclase C (GC-C) Urothis compound->GC_C Binds GPCR GPCR (Kidney) Urothis compound->GPCR Binds cGMP cGMP GC_C->cGMP Converts G_Protein G-Protein Signaling GPCR->G_Protein Activates GTP GTP GTP->GC_C PKGII PKGII cGMP->PKGII Activates Gene_Expression Regulation of Gene Expression (e.g., p21) PKGII->Gene_Expression Ion_Transport Regulation of Ion Transport PKGII->Ion_Transport G_Protein->Gene_Expression

Urothis compound Signaling Pathways

Experimental Protocols

Cell Culture and Treatment for Gene Expression Analysis

This protocol describes the treatment of intestinal epithelial cell lines (e.g., T84 or Caco-2) with this compound or urothis compound for subsequent gene expression analysis by RT-qPCR.

Materials:

  • T84 or Caco-2 cells

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Synthetic human this compound and urothis compound peptides

  • 6-well cell culture plates

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., Guca2a, Guca2b, p21, and reference genes)

Procedure:

  • Cell Seeding: Seed T84 or Caco-2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of treatment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Peptide Treatment:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with sterile PBS.

    • Add fresh, serum-free medium to each well.

    • Prepare stock solutions of this compound and urothis compound in an appropriate solvent (e.g., sterile water or PBS).

    • Add this compound or urothis compound to the respective wells to achieve the desired final concentration (e.g., 100 nM). Include a vehicle-only control.

    • To investigate pH-dependent effects, adjust the pH of the treatment medium to the desired acidic or alkaline level.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • RNA Extraction:

    • After incubation, aspirate the medium and wash the cells with PBS.

    • Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol, including an on-column or in-solution DNase I treatment to remove genomic DNA.

  • RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • RT-qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for your target and reference genes, and a qPCR master mix. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental_Workflow_Gene_Expression cluster_workflow Experimental Workflow Start Seed Intestinal Epithelial Cells Culture Culture to 80-90% Confluency Start->Culture Treatment Treat with this compound, Urothis compound, or Vehicle Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation RNA_Extraction Total RNA Extraction (with DNase treatment) Incubation->RNA_Extraction RT Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT qPCR Quantitative PCR (RT-qPCR) RT->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End Determine Relative Gene Expression Data_Analysis->End

RT-qPCR Workflow
Western Blotting for Signaling Protein Analysis

This protocol outlines the procedure for analyzing the protein levels and phosphorylation status of key signaling molecules downstream of this compound and urothis compound treatment.

Materials:

  • Treated cell lysates (prepared as in the gene expression protocol, but using a lysis buffer suitable for protein extraction, e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VASP, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein levels or phosphorylation.

Conclusion

This compound and urothis compound, while sharing a primary receptor, exhibit distinct characteristics that lead to differential regulation of intestinal epithelial cell function and gene expression. Their pH-dependent activity profiles suggest a finely tuned system for maintaining homeostasis along the length of the gastrointestinal tract. Further research, particularly direct comparative transcriptomic studies, is needed to fully elucidate the specific sets of genes differentially regulated by these two important peptide hormones. The experimental protocols provided in this guide offer a framework for researchers to investigate these differences and contribute to a deeper understanding of their physiological roles and therapeutic potential.

Safety Operating Guide

Navigating the Disposal of Guanylin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and related laboratory work, the meticulous handling and proper disposal of bioactive peptides like Guanylin are critical for ensuring a safe working environment and preventing potential environmental contamination. Adherence to established protocols is paramount for operational integrity and regulatory compliance. This guide provides an essential, step-by-step framework for the safe disposal of this compound, grounded in general best practices for peptide waste management.

Immediate Safety and Handling Protocols

A thorough hazard assessment is crucial before initiating any disposal procedure. While this compound is a naturally occurring peptide, its synthetic forms, used in research, should be handled with care, assuming they are potentially hazardous chemicals. The full toxicological properties of research-grade this compound may not be extensively documented.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1][2][3]

  • Eye Protection: Wear safety goggles or a face shield to protect against accidental splashes.[1][2][3]

  • Lab Coat: A buttoned lab coat is essential to protect skin and clothing from contact.[1][2][3]

All handling of this compound, especially in its powdered form which can easily become airborne, should be conducted in a well-ventilated area or a fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash .[4][5]

Liquid Waste Disposal (e.g., solutions containing this compound)

For liquid waste, such as buffer solutions or reaction mixtures containing this compound, chemical inactivation is a recommended practice before disposal.

General Protocol for Chemical Inactivation:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[2][3]

  • Inactivation: Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.[2][3]

  • Reaction Time: Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure the complete degradation of the peptide.[2][3]

  • Neutralization: After the inactivation period, check the pH of the solution.

    • If acidic (using HCl), slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.[3]

    • If basic (using NaOH), slowly add a weak acid to achieve the same pH range.[3]

  • Collection and Disposal:

    • Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate "Neutralized Peptide Waste" and the date of neutralization.[3]

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2][3]

Solid Waste Disposal (e.g., contaminated labware)

Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and other contaminated labware.

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container.[2][3][6]

  • Labeling: The container should be labeled as "Hazardous Waste" and explicitly list the contaminant ("this compound Contaminated Waste").[2][3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[2][3]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal.[1][2][3]

Quantitative Data for Disposal

ParameterRecommended Value/Procedure
Inactivation Method Chemical Hydrolysis
Inactivating Agent 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
Waste-to-Agent Ratio 1:10 (e.g., 10 mL peptide solution to 100 mL inactivating agent)
Reaction Time Minimum 24 hours at room temperature
Final pH for Disposal 6.0 - 8.0

Experimental Protocols

The disposal procedures outlined are based on general best practices for laboratory peptide waste and do not originate from a specific experimental protocol for this compound. It is highly recommended to consult with your institution's EHS department to ensure compliance with specific institutional protocols.[1][6]

This compound Disposal Workflow

Guanylin_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_end Final Disposal start Identify this compound Waste assess_form Determine Waste Form (Liquid or Solid) start->assess_form liquid_ppe Don Appropriate PPE assess_form->liquid_ppe Liquid solid_ppe Don Appropriate PPE assess_form->solid_ppe Solid fume_hood Work in Fume Hood liquid_ppe->fume_hood inactivate Chemically Inactivate (1M HCl or 1M NaOH, 24h) fume_hood->inactivate neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Hazardous Waste Area collect_liquid->store segregate Segregate Solid Waste solid_ppe->segregate collect_solid Collect in Labeled Hazardous Waste Container segregate->collect_solid collect_solid->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Guanylin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Guanylin, a peptide activator of intestinal guanylyl cyclase.[1] By adhering to these procedural steps, you can minimize exposure risk, ensure the stability of the compound, and maintain a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

While specific hazard data for this compound is not extensively documented, it should be handled with the same precautions as other potent biological peptides. The following personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin, or eye contact.[2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to goggles during initial reconstitution of lyophilized powder or when there is a significant risk of splashing.[3]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential spills.[2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[2][3] Gloves should be inspected before use and changed immediately if they become contaminated.[3]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[3]

Operational Plan: From Receipt to Disposal

A meticulous workflow is crucial for both safety and experimental success. This plan outlines the key stages of handling this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • For long-term stability, store the lyophilized this compound powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[3]

  • If preparing a stock solution, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Store these aliquots at -20°C or -80°C.[3]

2. Preparation and Handling:

  • Work in a Designated Area : All handling of this compound should be confined to a specific, clean, and organized laboratory bench or a biosafety cabinet.[2]

  • Equilibration : Before opening, allow the vial of lyophilized powder to warm to room temperature in a desiccator to prevent moisture absorption.[3]

  • Reconstitution : Reconstitute the peptide using sterile, appropriate solvents. This compound is soluble in water.

  • Aliquoting : Divide the reconstituted solution into single-use aliquots in sterile vials.[3] Clearly label each aliquot with the peptide name, concentration, and the date of preparation.[3]

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Inspect Container Inspect Container Equilibrate to Room Temp Equilibrate to Room Temp Inspect Container->Equilibrate to Room Temp If intact Reconstitute in Fume Hood Reconstitute in Fume Hood Equilibrate to Room Temp->Reconstitute in Fume Hood Aliquot into Single-Use Vials Aliquot into Single-Use Vials Reconstitute in Fume Hood->Aliquot into Single-Use Vials Label Aliquots Label Aliquots Aliquot into Single-Use Vials->Label Aliquots Store at -20°C or -80°C Store at -20°C or -80°C Label Aliquots->Store at -20°C or -80°C End End Store at -20°C or -80°C->End Handling General Handling Activities Collect Contaminated PPE Collect Contaminated PPE Handling->Collect Contaminated PPE Collect Liquid Waste Collect Liquid Waste Handling->Collect Liquid Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Collect Contaminated PPE->Dispose as Hazardous Waste Collect Liquid Waste->Dispose as Hazardous Waste Dispose as Hazardous Waste->End Start Start Start->Inspect Container

A flowchart illustrating the key stages of handling this compound, from preparation to disposal.

Disposal Plan: Ensuring a Safe and Compliant Laboratory

Proper disposal of this compound and any contaminated materials is critical for environmental safety and regulatory compliance.

  • Waste Segregation : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2][3]

  • Institutional Protocols : Never dispose of peptides in the regular trash or down the drain.[2][3] Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[2]

Waste TypeDisposal ContainerDisposal Method
Solid Waste Designated, leak-proof hazardous waste containerCollect all contaminated items (e.g., gloves, pipette tips, vials).[3]
(Contaminated PPE, etc.)
Liquid Waste Designated, sealed hazardous chemical waste containerDo not pour down the drain.[3]
(Unused solutions, etc.)

This compound Signaling Pathway: A Simplified Overview

This compound is an endogenous activator of intestinal guanylate cyclase C (GC-C).[4] This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic GMP (cGMP), which in turn regulates water and electrolyte transport in intestinal and renal epithelia.

Guanylin_Signaling Simplified this compound Signaling Pathway This compound This compound GC-C Receptor GC-C Receptor This compound->GC-C Receptor Binds to cGMP cGMP GC-C Receptor->cGMP Activates GTP GTP GTP->cGMP Converts Downstream Effects Regulation of Ion Transport and Fluid Secretion cGMP->Downstream Effects Mediates

A diagram of the simplified signaling pathway initiated by this compound.

By implementing these safety and handling protocols, you can create a secure research environment that fosters both scientific advancement and personal well-being. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.